molecular formula C12H16O B1345741 Hexanophenone CAS No. 942-92-7

Hexanophenone

Cat. No.: B1345741
CAS No.: 942-92-7
M. Wt: 176.25 g/mol
InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
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Description

Hexanophenone is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8480. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061335
Record name Hexanophenone
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

942-92-7
Record name Hexanophenone
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Record name 1-Hexanone, 1-phenyl-
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Record name Hexanophenone
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Record name 1-Hexanone, 1-phenyl-
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Record name Hexanophenone
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Record name Hexanophenone
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Foundational & Exploratory

What are the physical properties of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Hexanophenone

Introduction

This compound, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] Its structure consists of a phenyl group attached to a hexanoyl group.[3][4] This compound is of interest to researchers and professionals in the fragrance, pharmaceutical, and chemical synthesis sectors.[3][5] In pharmaceutical chemistry, it serves as an intermediate in the synthesis of more complex molecules.[3][6] This guide provides a detailed overview of its core physical properties, the experimental protocols used to determine them, and logical workflows relevant to its characterization and biological activity.

Core Physical and Chemical Properties

The physical properties of this compound have been well-documented across various sources. These properties are crucial for its handling, application, and synthesis. At ambient temperature, it can exist as a low-melting solid or a colorless to pale yellow liquid.[3][5]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

PropertyValueUnitsNotesCitations
Molecular Formula C₁₂H₁₆O--[1][2]
Molecular Weight 176.25 g/mol -[1][3]
CAS Number 942-92-7--[1][3]
Appearance Colorless to pale yellow liquid after melting-Can be a white to light yellow solid[3][5]
Melting Point 25 - 26°C(lit.)[1][7][8][9][10]
Boiling Point 265°C@ 760.00 mm Hg (lit.)[1][7][8][9][11]
Density 0.958g/mLat 25 °C (lit.)[1][7][8][9][10]
Refractive Index (n_D) 1.5105-at 20 °C (lit.)[1][8][9][10]
Flash Point >110°C(> 230 °F) TCC[1][11]
Solubility
Poorly soluble in water-Estimated at 44.89 mg/L @ 25 °C[3][11]
Soluble in organic solvents-e.g., ethanol, acetone, diethyl ether[3]
logP (o/w) 3.790-Estimated octanol/water partition coefficient[11]

Experimental Protocols

The determination of the physical properties of an organic compound like this compound involves a series of standardized laboratory procedures.

Determination of Melting Point

The melting point is a fundamental property used to identify a pure solid and assess its purity.

  • Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

  • Methodology (Capillary Tube Method):

    • A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or a similar device).[12]

    • The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point (25 °C).

    • The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Principle: The liquid is heated, and its vapor temperature is measured as it condenses. For a pure substance, the temperature remains constant throughout the distillation process.[12]

  • Methodology (Simple Distillation):

    • A sample of liquid this compound (approximately 10-20 mL) is placed in a round-bottom flask.

    • A simple distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[12]

    • The flask is heated gently in a heating mantle.

    • As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[12]

    • The vapor is then cooled by the condenser and collected in a receiving flask. The process should be stopped before the distillation flask runs dry.

Determination of Solubility

Solubility tests provide insight into the polarity and intermolecular forces of a compound.

  • Principle: The "like dissolves like" principle is applied, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[13]

  • Methodology (Qualitative):

    • Approximately 0.1 g or 0.2 mL of this compound is added to a test tube containing about 3 mL of a selected solvent (e.g., water, ethanol, diethyl ether, hexane).

    • The mixture is agitated or vortexed for 1-2 minutes.

    • The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved (partially soluble), or not dissolved at all (insoluble).[14]

    • Based on its structure (a large nonpolar alkyl-aryl part and a polar carbonyl group), this compound is expected to be poorly soluble in water but readily soluble in common organic solvents.[3]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential physical methods used to determine the structure of organic compounds.[15]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

    • Methodology: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field within an NMR spectrometer. The instrument records the resonance frequencies of the hydrogen (¹H) and carbon-13 (¹³C) nuclei.

    • Data Interpretation: The ¹H NMR spectrum for this compound shows characteristic signals for the aromatic protons and the aliphatic protons of the hexanoyl chain.[7] The ¹³C NMR spectrum shows distinct peaks for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift (~200.7 ppm).[7]

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.[16]

    • Methodology: A thin film of liquid this compound is placed between salt plates (e.g., NaCl), or a solution is prepared, and placed in the path of an IR beam.

    • Data Interpretation: The IR spectrum of this compound will prominently feature a strong absorption peak around 1685-1715 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ketone.

  • Mass Spectrometry (MS):

    • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure from fragmentation patterns.[16]

    • Methodology: The this compound sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

    • Data Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (176.25 g/mol ).[17] Fragmentation patterns can reveal the loss of specific alkyl or aryl groups.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

G cluster_0 Characterization Workflow A This compound Sample (Purified) B Physical State (Solid/Liquid @ RT) A->B F Solubility Tests (Various Solvents) A->F G Structural Elucidation A->G C Melting Point Determination B->C If Solid D Boiling Point Determination B->D If Liquid K Final Property Profile C->K E Density & Refractive Index Measurement D->E E->K F->K H NMR (1H, 13C) G->H I IR Spectroscopy G->I J Mass Spectrometry G->J H->K I->K J->K G cluster_1 Mechanism of Enzyme Inhibition E Carbonyl Reductase (Enzyme) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (e.g., 4-Benzoylpyridine) S->ES I This compound (Inhibitor) I->EI ES->E Dissociation P Product ES->P Reaction EI->E Dissociation

References

Hexanophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of hexanophenone. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1-phenylhexan-1-one, is an aromatic ketone.[1][2] Its structure consists of a phenyl group bonded to a carbonyl group, which is, in turn, attached to a pentyl chain.[3][4] The molecular formula for this compound is C₁₂H₁₆O.[2][5]

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of 1-phenylhexan-1-one (this compound).

Physicochemical Properties

This compound is a colorless to pale yellow solid or liquid with a mild aromatic odor.[3] It is stable under normal laboratory conditions. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
IUPAC Name 1-phenylhexan-1-one[1][2]
Synonyms Caprophenone, n-Amyl phenyl ketone[4]
CAS Number 942-92-7[2][5]
Molecular Formula C₁₂H₁₆O[2][5]
Molecular Weight 176.25 g/mol [2]
Melting Point 25-26 °C[5][6]
Boiling Point 265 °C[5][6]
Density 0.958 g/mL at 25 °C[5][6]
Refractive Index 1.5105 at 20 °C
Solubility in Water 44.89 mg/L at 25 °C[6]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, and chloroform[1][3]
logP (octanol/water) 3.790 (estimated)[6]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale preparation involves the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride. An alternative approach is the oxidation of 1-phenyl-1-hexanol. A detailed protocol for a rhodium-catalyzed synthesis is outlined below.[5]

Rhodium-Catalyzed Synthesis of this compound [5]

This method involves the coupling of benzaldehyde (B42025) with an organoboron compound.

Materials:

  • [Rh(cod)Cl]₂ (Rhodium catalyst)

  • Xantphos (ligand)

  • Anhydrous toluene (B28343)

  • KHF₂ (Potassium bifluoride)

  • Benzaldehyde

  • 2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Methanol (MeOH)

Procedure:

  • Catalyst Preparation: In a glove box, add [Rh(cod)Cl]₂ (3.0 mg, 0.006 mmol) and Xantphos (6.9 mg, 0.012 mmol) to an oven-dried 10 mL resealable pressure tube containing anhydrous toluene (0.5 mL). Stir the resulting solution for 5 minutes at ambient temperature.

  • Reagent Addition: To the catalyst mixture, add KHF₂ (23.4 mg, 0.3 mmol) and additional toluene (0.5 mL). Stir the reaction mixture for 20 minutes.

  • Coupling Reaction: Add benzaldehyde (31.8 mg, 0.3 mmol), 2-(pent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (88.0 mg, 0.45 mmol), MeOH (0.3 mL), and toluene (1.2 mL).

  • Reaction Execution: Seal the pressure tube, remove it from the glove box, and heat the reaction mixture at 110°C for 15 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched and purified by flash column chromatography on silica (B1680970) gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow General Workflow for this compound Synthesis reagents Reactants and Catalyst Preparation reaction Heating and Reaction (e.g., 110°C, 15h) reagents->reaction 1 workup Reaction Quenching and Work-up reaction->workup 2 purification Purification by Column Chromatography workup->purification 3 product Pure this compound purification->product 4

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Characterization of this compound is typically performed using various spectroscopic methods. Key spectral data are available in public databases such as PubChem.[2] This includes:

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of the aromatic and aliphatic protons.

  • ¹³C NMR: Carbon nuclear magnetic resonance spectroscopy is used to identify the number and types of carbon atoms.

  • IR Spectroscopy: Infrared spectroscopy reveals the presence of the characteristic carbonyl (C=O) stretch.

  • Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

This compound may cause skin and eye irritation.[2] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Hexanophenone (CAS 942-92-7): Properties, Hazards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, with the Chemical Abstracts Service (CAS) number 942-92-7, is an aromatic ketone that serves as a valuable intermediate in organic synthesis and as a research tool in enzymology.[1][2] Also known by synonyms such as Caprophenone and Amyl Phenyl Ketone, its molecular structure, consisting of a phenyl group attached to a hexanoyl chain, imparts a unique combination of properties that are leveraged in the pharmaceutical and fragrance industries.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and key experimental protocols related to this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or a clear light yellow liquid after melting.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [4]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Melting Point 25-26 °C[1]
Boiling Point 265 °C[1]
Density 0.958 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5105[1]
Flash Point >110 °C (>230 °F)[5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[2]
Table 2: Chemical Identifiers and Descriptors
Identifier/DescriptorValueReference(s)
CAS Number 942-92-7[4]
Synonyms Caprophenone, Amyl phenyl ketone, 1-Phenyl-1-hexanone[3]
InChI InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3[1]
SMILES CCCCCC(=O)c1ccccc1[4]

Hazards and Safety Information

This compound is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.

Table 4: Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.

Data sourced from multiple safety data sheets.

Biological Activity and Signaling Pathways

The most well-documented biological activity of this compound is its role as a competitive inhibitor of carbonyl reductase.[3][6] Studies have shown that it can inhibit the activity of this enzyme in pig heart cytosol.[3] Carbonyl reductases are a group of NADPH-dependent enzymes that play a role in the metabolism of a wide range of carbonyl-containing compounds, including drugs.[2][6] The inhibitory action of this compound on this enzyme makes it a useful tool for studying its function and for investigating the metabolism of xenobiotics.

Currently, there is no scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary application in a biological context appears to be as a direct inhibitor of enzymatic activity.

This compound This compound CarbonylReductase Carbonyl Reductase This compound->CarbonylReductase Competitive Inhibition ReducedProduct Reduced Product (e.g., S(-)-alpha-phenyl-4-pyridylmethanol) CarbonylReductase->ReducedProduct Catalyzes Reduction CarbonylSubstrate Carbonyl Substrate (e.g., 4-benzoylpyridine) CarbonylSubstrate->CarbonylReductase Binds to Active Site

Inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the determination of its key physical properties, and a representative biological assay.

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. The following is a representative protocol.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzene (B151609) Benzene ReactionVessel Reaction Vessel (Anhydrous Conditions, 0-5°C) Benzene->ReactionVessel HexanoylChloride Hexanoyl Chloride HexanoylChloride->ReactionVessel AlCl3 Anhydrous AlCl₃ (Lewis Acid Catalyst) AlCl3->ReactionVessel Quenching Quench with ice-water ReactionVessel->Quenching Extraction Extract with organic solvent Quenching->Extraction Washing Wash with aq. NaHCO₃ and brine Extraction->Washing Drying Dry over anhydrous MgSO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Evaporate solvent Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Workflow for the synthesis of this compound.

Materials:

  • Benzene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture to 0-5°C in an ice bath.

  • Slowly add hexanoyl chloride to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel.

  • After the addition of hexanoyl chloride, add benzene dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition of benzene is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Physicochemical Properties

The following are standard methodologies for determining the key physical properties of organic compounds like this compound, often following OECD guidelines for the testing of chemicals.[7][8]

5.2.1. Melting Point Determination (Capillary Method) [9][10]

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with a heating oil bath or an automated instrument with a heated metal block).[9][10]

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).[9]

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[9]

5.2.2. Boiling Point Determination (Distillation Method) [5][11]

  • A sample of this compound (at least 5 mL) is placed in a distillation flask with a few boiling chips.[11]

  • The flask is fitted with a distillation head, a condenser, and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

  • The sample is heated to a steady boil.

  • The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.[5]

5.2.3. Density Determination (Pycnometer Method) [12][13]

  • A pycnometer (a glass flask with a specific, known volume) is weighed empty.[12]

  • The pycnometer is filled with the liquid sample of this compound and weighed again.

  • The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[12] The temperature at which the measurement is taken should be recorded.

Carbonyl Reductase Inhibition Assay

The following protocol is a representative method for determining the inhibitory effect of this compound on carbonyl reductase activity, based on the principle of monitoring the reduction of a substrate.[3][14]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepareCytosol Prepare Cytosolic Fraction (from pig heart) ReactionMixture Prepare Reaction Mixture: - Buffer - Cytosolic fraction - NADPH - this compound (at various conc.) PrepareCytosol->ReactionMixture PrepareReagents Prepare Reagents: - 4-benzoylpyridine (B1666322) (substrate) - NADPH (cofactor) - Buffer (e.g., phosphate) - this compound (inhibitor) PrepareReagents->ReactionMixture InitiateReaction Initiate Reaction by adding 4-benzoylpyridine ReactionMixture->InitiateReaction Incubate Incubate at controlled temp. InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction QuantifyProduct Quantify Product Formation (e.g., by HPLC) StopReaction->QuantifyProduct CalculateInhibition Calculate % Inhibition and determine IC₅₀ QuantifyProduct->CalculateInhibition

Workflow for Carbonyl Reductase Inhibition Assay.

Materials:

  • Pig heart tissue

  • Homogenization buffer (e.g., potassium phosphate (B84403) buffer with EDTA and DTT)

  • Ultracentrifuge

  • 4-benzoylpyridine (substrate)

  • NADPH (cofactor)

  • This compound (inhibitor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • HPLC system with a suitable column for separating substrate and product

  • Spectrophotometer (for protein concentration determination)

Procedure:

  • Preparation of Cytosolic Fraction:

    • Homogenize fresh pig heart tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a reaction tube, combine the assay buffer, a specific amount of the cytosolic fraction (enzyme source), and NADPH.

    • Add the this compound solution (or vehicle for control) to the reaction mixture and pre-incubate for a short period at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, 4-benzoylpyridine.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a quenching agent (e.g., an acid or an organic solvent).

  • Quantification and Analysis:

    • Analyze the reaction mixture by HPLC to separate and quantify the amount of the product, S(-)-alpha-phenyl-4-pyridylmethanol, formed.

    • Calculate the rate of the reaction for the control and for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound (CAS 942-92-7) is a well-characterized aromatic ketone with established physicochemical properties and defined hazards. Its primary significance for researchers in drug development and related fields lies in its utility as a synthetic intermediate and as a specific inhibitor of carbonyl reductase. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and biological evaluation of this compound. While its direct involvement in broader signaling pathways has not been reported, its specific enzymatic inhibition provides a valuable tool for metabolic and toxicological research. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

References

Hexanophenone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as caprophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O. Its molecular structure consists of a phenyl group attached to a hexanoyl group. This compound serves as a valuable intermediate in various organic syntheses and is utilized in the fragrance industry.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including its physicochemical properties, qualitative and quantitative solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₁₂H₁₆O[2][3]
Molecular Weight 176.25 g/mol [2]
Appearance Colorless to pale yellow liquid or solid
Melting Point 25-26 °C[2]
Boiling Point 265 °C[2]
Density 0.958 g/mL at 25 °C
Refractive Index n20/D 1.5105
Log P (octanol/water) 3.45 - 3.79[2]

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other. This compound's structure, containing a nonpolar phenyl ring and a hexyl chain, along with a polar carbonyl group, results in its good solubility in a range of organic solvents and poor solubility in water.[1][2]

Qualitative Solubility

This compound is generally described as being soluble in many common organic solvents.[4] This is attributed to the hydrophobic and lipophilic nature imparted by its alkyl chain and phenyl group.[1] The presence of the carbonyl group allows for dipole-dipole interactions with polar organic solvents.[2]

A qualitative summary of this compound's solubility in various organic solvents is provided in Table 2.

SolventPolaritySolubilityReference
EthanolPolar ProticSoluble[2][4]
AcetonePolar AproticSoluble[2][4]
Diethyl EtherNonpolarSoluble[2]
ChloroformNonpolarSoluble[2][4]
Quantitative Solubility Data

While qualitative descriptions of this compound's solubility in organic solvents are available, specific quantitative data (e.g., in g/100 mL or mol/L) is not extensively reported in publicly available literature.

The aqueous solubility of this compound is very low, as expected from its predominantly nonpolar structure.

SolventTemperature (°C)SolubilityReference
Water250.11 g/L[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and recommended technique for determining the equilibrium solubility of a compound.[6][7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a flask or vial containing the organic solvent of interest.[8] Ensuring an excess of the solid is crucial for reaching equilibrium.[8]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a mechanical shaker or agitator with controlled temperature (e.g., 25 °C or 37 °C).[6]

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal time.[9]

  • Phase Separation:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to allow the undissolved solid to sediment.[8]

    • Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation or filtration. Using a syringe filter is a common and effective method.[9]

  • Analysis of the Saturated Solution:

    • Accurately dilute a known volume of the saturated solution with an appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as:

      • UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be used to determine its concentration.

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of organic compounds. A calibration curve with known concentrations of this compound is required.

  • Calculation of Solubility:

    • From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

experimental_workflow cluster_prep 1. Preparation cluster_separation 2. Phase Separation cluster_analysis 3. Analysis cluster_calculation 4. Calculation prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 sep1 Allow solid to sediment prep3->sep1 sep2 Filter or centrifuge to get supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze concentration (UV-Vis/HPLC) ana1->ana2 calc1 Calculate solubility from concentration ana2->calc1 solubility_logic start This compound solvent Choose Solvent start->solvent polar Polar Organic Solvent (e.g., Ethanol, Acetone) solvent->polar Polar nonpolar Nonpolar Organic Solvent (e.g., Toluene, Hexane) solvent->nonpolar Nonpolar water Highly Polar Solvent (e.g., Water) solvent->water Highly Polar soluble Soluble polar->soluble nonpolar->soluble insoluble Insoluble / Poorly Soluble water->insoluble

References

Spectroscopic Elucidation of Hexanophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexanophenone (also known as 1-phenylhexan-1-one or caprophenone), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for the structural characterization and analysis of this molecule.

Chemical Structure and Properties

  • IUPAC Name: 1-phenylhexan-1-one

  • Molecular Formula: C₁₂H₁₆O

  • Molecular Weight: 176.25 g/mol

  • CAS Number: 942-92-7

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei in this compound, typically observed in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-ortho (aromatic)~ 7.95Doublet of doublets2H
H-meta (aromatic)~ 7.45Triplet2H
H-para (aromatic)~ 7.55Triplet1H
-CH₂- (alpha to C=O)~ 2.95Triplet2H
-CH₂- (beta to C=O)~ 1.70Multiplet2H
-CH₂-CH₂- (gamma & delta)~ 1.35Multiplet4H
-CH₃ (terminal)~ 0.90Triplet3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C=O (carbonyl)~ 200
C-ipso (aromatic)~ 137
C-ortho (aromatic)~ 128
C-meta (aromatic)~ 128.5
C-para (aromatic)~ 133
-CH₂- (alpha to C=O)~ 38
-CH₂- (beta to C=O)~ 24
-CH₂- (gamma to C=O)~ 31.5
-CH₂- (delta to C=O)~ 22.5
-CH₃ (terminal)~ 14
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3060MediumC-H StretchAromatic
~ 2955, 2870StrongC-H StretchAliphatic (CH₂, CH₃)
~ 1685Very StrongC=O StretchKetone (conjugated)
~ 1595, 1450Medium-StrongC=C StretchAromatic Ring
~ 750, 690StrongC-H BendMonosubstituted Benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method, which leads to characteristic fragmentation.[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative IntensityProposed Fragment
176Moderate[M]⁺ (Molecular Ion)
120High[C₆H₅CO-CH₂]⁺
105Very High (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Low[C₄H₃]⁺

Experimental Protocols

The following sections outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[2] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.[3]

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[4] A relaxation delay is included between pulses to allow for full magnetization recovery, which is particularly important for quaternary carbons.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[6]

  • Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty sample holder (or ATR crystal) is collected to subtract atmospheric and instrumental interferences.[1]

  • Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio over a typical range of 4000 to 400 cm⁻¹.[7]

  • Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification, or through a direct insertion probe. The sample is vaporized in a high-vacuum environment.[4]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[8]

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[9]

  • Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Structural Elucidation of this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_structure Structure Confirmation IR IR Spectroscopy IR_info Functional Groups (C=O, Aromatic) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight (m/z = 176) Fragmentation Pattern MS->MS_info Determines NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info Elucidates Structure This compound Structure IR_info->Structure Combined Analysis Leads To MS_info->Structure Combined Analysis Leads To NMR_info->Structure Combined Analysis Leads To

Caption: Workflow for determining the structure of this compound using IR, MS, and NMR spectroscopy.

References

Hexanophenone Derivatives: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its derivatives, featuring a phenyl group attached to a hexanoyl chain, offer a tunable platform for developing novel therapeutic agents.[1] The reactive ketone functionality and the aromatic ring allow for a wide range of synthetic modifications, making it a valuable starting point for structure-activity relationship (SAR) studies.[2] Research into this compound derivatives has unveiled a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in several key therapeutic areas. This technical guide provides an in-depth overview of the potential research applications of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Research Applications and Efficacy Data

The versatility of the this compound scaffold has led to its exploration in various therapeutic contexts, including as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent. Furthermore, its derivatives have shown potential as enzyme inhibitors.[1][2]

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of microbial membranes or inhibition of essential enzymes.

Table 1: Summary of Antimicrobial Activity of Ketone and Chalcone Derivatives

Compound ClassTest OrganismActivity MetricValueReference
Cyclohexenone DerivativesS. aureusMIC0.25-0.45 µg/mL[3]
Cyclohexenone DerivativesE. coliMIC0.30-0.45 µg/mL[3]
Cyclohexenone DerivativesP. aeruginosaMIC0.30-0.45 µg/mL[3]
2(5H)-Furanone Derivative (F105)S. aureusMIC8 µg/mL[4]
Flavone DerivativesE. coliMIC25 µg/mL[5]
Flavone DerivativesL. monocytogenesMIC15 µg/mL[5]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The antiproliferative effects of benzophenone (B1666685) and its derivatives have been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer progression.[6][7]

Table 2: Summary of Anticancer Activity of Benzophenone and Related Derivatives

CompoundCell LineActivity MetricValue (µM)Reference
Benzophenone Derivative 1 HL-60 (Leukemia)IC500.48[7]
Benzophenone Derivative 1 SMMC-7721 (Hepatoma)IC500.26[7]
Benzophenone Derivative 1 A-549 (Lung Cancer)IC500.82[7]
Benzophenone Derivative 1 SW480 (Colon Cancer)IC500.99[7]
Naphthalene-bearing Benzophenone 4u MCF-7 (Breast Cancer)IC501.47[8]
Methoxyflavone AnalogHCT116 (Colon Cancer)IC5056.23[8]
β-Lapachone Derivative BV3 HeLa (Cervical Cancer)IC502.81 - 20.57[9]

IC50: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

Derivatives of this compound and related structures have shown potent anti-inflammatory effects in both in vitro and in vivo models. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.[10][11]

Table 3: Summary of Anti-inflammatory Activity of Ketone and Flavonoid Derivatives

Compound ClassAssayActivity MetricValueReference
Pyranochalcone Derivative 6b NF-κB Inhibition (HEK293T)IC500.29 µM[10]
TrihydroxyflavoneNO Suppression (RAW264.7)IC5022.1 µM[12]
Hexane (B92381) extract of B. crassifoliaCarrageenan-induced paw edema% Inhibition31% at 200 mg/kg[13]
Oxindole (B195798) Derivative 4h COX-2 InhibitionIC500.0533 µM[14]

IC50: Half-maximal Inhibitory Concentration; NO: Nitric Oxide; COX-2: Cyclooxygenase-2

Anticonvulsant Activity

Several ketone-containing compounds have been investigated for their potential to mitigate seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are standard for evaluating anticonvulsant efficacy.

Table 4: Summary of Anticonvulsant Activity of Related Heterocyclic Compounds

Compound ClassAnimal ModelTestActivity MetricValue (mg/kg)Reference
N-(2-hydroxyethyl)amideMouseMESED5020.5[6]
Quinazoline DerivativeMousescPTZED50140[15]
PhenobarbitalMouseMESED5016.3[16]
Sodium ValproateMouseMESED50261.2[16]

ED50: Median Effective Dose

Enzyme Inhibition

A significant area of research for this compound derivatives is their ability to inhibit various enzymes. Notably, the inhibition of carbonyl reductase has been observed, which is crucial for drug metabolism.[17] Additionally, related benzophenone structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.[18]

Table 5: Summary of Enzyme Inhibition by Alkyl Phenyl Ketones and Benzophenone Derivatives

CompoundEnzymeSourceInhibition TypePotency RankReference
This compound Carbonyl ReductasePig Heart CytosolCompetitive1st (most potent)[2]
ValerophenoneCarbonyl ReductasePig Heart CytosolCompetitive2nd[2]
HeptanophenoneCarbonyl ReductasePig Heart CytosolCompetitive3rd[2]
Glucosylated BenzophenoneCOX-2In vitro assaySelective-[18]
4-hydroxy-4'-methoxybenzophenoneCOX-1In vitro assaySelective-[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of this compound derivatives via Friedel-Crafts acylation.

  • Reaction Setup: To a solution of the desired substituted benzene (B151609) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Acylation: Slowly add hexanoyl chloride to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[17]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.

  • Grouping and Administration: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the this compound derivative orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[4][19]

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use mice or rats, and administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection).

  • MES Induction: At the time of predicted peak effect of the compound, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The absence of the tonic hindlimb extension is considered protection. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[1]

Enzyme Inhibition: Carbonyl Reductase Activity Assay

This spectrophotometric assay measures the activity of carbonyl reductase by monitoring the consumption of a cofactor.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.2), the this compound derivative (as the potential inhibitor), and the enzyme substrate (e.g., a ketone).

  • Enzyme and Cofactor: Add the purified carbonyl reductase enzyme and the cofactor (NADH or NADPH).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity. To determine the type of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[3][17]

Signaling Pathways and Mechanisms of Action

This compound derivatives likely exert their biological effects by modulating key intracellular signaling pathways. Based on studies of structurally related compounds, the following pathways are of significant interest.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process. This compound derivatives may inhibit these pathways, reducing inflammation.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB (p50/p65) IκBα->NFκB Sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc This compound This compound Derivative This compound->IKK This compound->MKKs Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivative This compound->PI3K This compound->Akt G cluster_discovery Discovery & Screening cluster_characterization Lead Characterization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of This compound Derivative Library Primary_Screening High-Throughput Primary Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., IC50/ED50 Determination, Enzyme Inhibition) Hit_ID->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

References

Hexanophenone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexanophenone, also known as 1-phenyl-1-hexanone, is an aromatic ketone that has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive carbonyl group directly attached to a phenyl ring and a flexible hexyl chain, provides a synthetically valuable platform for the construction of a diverse array of complex organic molecules. This guide delves into the core physicochemical properties, key synthetic transformations, and significant applications of this compound, with a particular focus on its role in the development of pharmacologically active compounds.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental to its effective application in synthesis. Key data is summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
CAS Number 942-92-7[1]
Appearance Colorless to pale yellow liquid or low-melting solid[1][2]
Melting Point 25-27 °C[1]
Boiling Point 265 °C (at 760 mmHg)[1][3]
Density 0.958 g/cm³ at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.5090 - 1.5130[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, diethyl ether, and chloroform.[1]
¹H NMR (CDCl₃, 400 MHz) δ 7.96 (d, J = 7.4 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz, 2H), 1.76-1.70 (m, 2H), 1.39-1.34 (m, 4H), 0.94-0.87 (m, 3H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1[3]

Key Synthetic Transformations and Experimental Protocols

This compound's utility as a synthetic intermediate stems from the reactivity of its carbonyl group and the ability to functionalize its aromatic ring. The following sections detail some of the most important reactions involving this compound, complete with experimental protocols.

Friedel-Crafts Acylation: A Primary Route to this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) using hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

  • Materials: Benzene, hexanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), ice, 5% sodium hydroxide (B78521) (NaOH) solution, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a stirred solution of benzene in dichloromethane at 0 °C, slowly add anhydrous aluminum chloride.

    • Maintain the temperature at 0 °C and stir the mixture for 30 minutes.

    • Slowly add a solution of hexanoyl chloride in dichloromethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with a 5% NaOH solution and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure this compound.[4]

Friedel_Crafts_Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Benzene_DCM Benzene in DCM Reaction_Mixture Reaction Mixture Benzene_DCM->Reaction_Mixture 0 °C AlCl3 Anhydrous AlCl3 AlCl3->Reaction_Mixture 0 °C, slow addition Hexanoyl_Chloride Hexanoyl Chloride in DCM Hexanoyl_Chloride->Reaction_Mixture 0 °C, dropwise Quench Quench with Ice/HCl Reaction_Mixture->Quench Stir 1 hr at RT Separation Separatory Funnel (Organic/Aqueous Separation) Quench->Separation Wash_NaOH Wash with 5% NaOH Separation->Wash_NaOH Wash_H2O Wash with Water Wash_NaOH->Wash_H2O Drying Dry with Na2SO4 Wash_H2O->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Aldol (B89426) Condensation: Formation of α,β-Unsaturated Ketones (Chalcones)

This compound can undergo base-catalyzed aldol condensation with aromatic aldehydes to form chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds.[5]

Experimental Protocol: Synthesis of a Chalcone (B49325) from this compound and Benzaldehyde (B42025)

  • Materials: this compound, benzaldehyde, ethanol, sodium hydroxide (NaOH) solution, ice, dilute hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound and benzaldehyde in ethanol in a flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

    • Continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.[6]

Aldol_Condensation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants This compound + Benzaldehyde in Ethanol Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Ice Bath Base Aqueous NaOH Base->Reaction_Mixture Slow Addition Precipitation Pour into Ice/HCl Reaction_Mixture->Precipitation Stir 2-3 hrs at RT Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Cold Water Filtration->Wash Recrystallization Recrystallization from Ethanol Wash->Recrystallization Pure_Product Pure Chalcone Recrystallization->Pure_Product

Caption: General experimental workflow for the synthesis of a chalcone from this compound.

Grignard Reaction: Synthesis of Tertiary Alcohols

The carbonyl group of this compound readily reacts with Grignard reagents to form tertiary alcohols, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide

  • Materials: this compound, phenylmagnesium bromide (prepared in situ from bromobenzene (B47551) and magnesium), anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Slowly add a solution of phenylmagnesium bromide in diethyl ether from the dropping funnel with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting tertiary alcohol by column chromatography or recrystallization.[7]

Grignard_Reaction_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up cluster_purification Purification Hexanophenone_Ether This compound in Anhydrous Ether Reaction_Mixture Reaction Mixture Hexanophenone_Ether->Reaction_Mixture Ice Bath Grignard_Reagent Phenylmagnesium Bromide in Ether Grignard_Reagent->Reaction_Mixture Slow Addition Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench Stir 1 hr at RT Extraction Extraction with Ether Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification_Method Column Chromatography or Recrystallization Concentration->Purification_Method Pure_Product Pure Tertiary Alcohol Purification_Method->Pure_Product

Caption: Experimental workflow for the Grignard reaction of this compound.

Photochemical Reactions: Norrish Type II Rearrangement

Aromatic ketones like this compound can undergo photochemical reactions upon irradiation with UV light. Due to the presence of γ-hydrogens on the hexyl chain, a Norrish Type II reaction is a plausible pathway, leading to the formation of an enol and an alkene, or a cyclobutanol (B46151) derivative (Yang cyclization).[8]

Norrish_Type_II cluster_mechanism Norrish Type II Reaction of this compound This compound This compound Excited_State Excited State (n -> π*) This compound->Excited_State hν (UV light) Biradical 1,4-Biradical Intermediate Excited_State->Biradical γ-Hydrogen Abstraction Cleavage_Products Acetophenone Enol + Butene Biradical->Cleavage_Products β-Cleavage Yang_Product 1-Phenyl-2-propylcyclobutanol Biradical->Yang_Product Cyclization (Yang Cyclization)

Caption: Plausible Norrish Type II photoreaction pathways for this compound.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable precursor for a range of biologically active molecules.

Synthesis of Antifungal Agents

This compound is a key starting material for the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including antifungal properties.[2][9] The antifungal activity of chalcones is often attributed to their ability to inhibit fungal enzymes or disrupt the fungal cell wall.[1] Structure-activity relationship (SAR) studies on chalcone derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence their antifungal potency.[2][9]

Furthermore, the structural motif of this compound can be found in precursors to other classes of antifungal agents. For instance, the synthesis of naftifine (B1207962) analogues, a class of allylamine (B125299) antifungals, can involve intermediates derived from aromatic ketones.[10][11]

Synthesis of Anticonvulsant Agents

The phenyl ketone moiety present in this compound is a common feature in several anticonvulsant drugs. For example, the synthesis of certain N-phenylacetamide derivatives with anticonvulsant activity starts from substituted 2-chloroacetophenones, which can be conceptually linked back to this compound-like structures.[5] The synthesis of phenytoin (B1677684), an established anticonvulsant, also involves a diphenyl ketone intermediate, highlighting the relevance of the core phenyl ketone structure.[12][13]

Drug_Development_Pathways cluster_antifungal Antifungal Agents cluster_anticonvulsant Anticonvulsant Agents This compound This compound Chalcones Chalcones This compound->Chalcones Aldol Condensation Naftifine_Analogs Naftifine Analogs This compound->Naftifine_Analogs Multi-step Synthesis Phenylacetamide_Derivatives N-Phenylacetamide Derivatives This compound->Phenylacetamide_Derivatives Functional Group Interconversion Phenytoin_Analogs Phenytoin Analogs This compound->Phenytoin_Analogs Intermediate for Diphenyl Ketone Synthesis

Caption: this compound as a building block for pharmacologically active compounds.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its carbonyl group allow for the efficient construction of a wide range of molecular scaffolds. This technical guide has highlighted its central role in fundamental organic reactions and its significant potential in the synthesis of valuable compounds for the pharmaceutical industry, particularly in the development of novel antifungal and anticonvulsant agents. As the demand for new and effective therapeutics continues to grow, the importance of versatile and reliable building blocks like this compound in driving innovation in drug discovery and development is undeniable.

References

The Multifaceted Biological Activities of Hexanophenone and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanophenone, a simple aromatic ketone, and its structural analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its derivatives, with a focus on their enzyme inhibitory, anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (1-phenyl-1-hexanone) is a ketone with a phenyl group bonded to a hexanoyl group. While it is utilized in the fragrance industry, its primary interest in the biomedical field lies in its role as a competitive inhibitor of carbonyl reductase and as a foundational structure for the synthesis of more complex molecules with therapeutic potential.[1] Analogues of this compound, incorporating various functional groups on the phenyl ring and modifications to the alkyl chain, have been investigated for a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the specifics of these activities, presenting the available data and methodologies to facilitate further research and development in this area.

Enzyme Inhibition: Carbonyl Reductase

This compound has been identified as a competitive inhibitor of carbonyl reductase, an enzyme involved in the metabolism of a variety of endogenous and xenobiotic carbonyl compounds.[1]

Quantitative Data: Inhibition of Carbonyl Reductase

While a specific IC50 value for this compound's inhibition of carbonyl reductase is not consistently reported in publicly available literature, its mechanism has been characterized as competitive.[1] This indicates that this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibitory potency of alkyl phenyl ketones against carbonyl reductase has been shown to be dependent on the length of the alkyl chain, with this compound exhibiting significant inhibitory activity.[1]

Table 1: Inhibition of Carbonyl Reductase by Alkyl Phenyl Ketones

CompoundInhibition TypeRelative Inhibitory Potency
This compound Competitive High
ValerophenoneCompetitiveHigh
HeptanophenoneCompetitiveHigh
ButyrophenoneCompetitiveModerate
PropiophenoneCompetitiveModerate
AcetophenoneCompetitiveLow
NonanophenoneCompetitiveLow

Note: This table is a qualitative summary based on available literature.[1]

Experimental Protocol: Carbonyl Reductase Inhibition Assay

The following protocol outlines a typical method for assessing the inhibition of carbonyl reductase activity by this compound.[1]

Objective: To determine the kinetic mechanism of carbonyl reductase inhibition by this compound.

Materials:

  • Pig heart cytosol (as a source of carbonyl reductase)

  • 4-Benzoylpyridine (4-BP) as the substrate

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl2)

  • This compound (inhibitor)

  • Sodium potassium phosphate (B84403) buffer (pH 6.0)

  • Methanol (B129727) (for dissolving inhibitor)

  • Bovine Serum Albumin (BSA) for protein concentration determination

Procedure:

  • Enzyme Preparation: Prepare a cytosolic fraction from pig heart tissue.

  • Reaction Mixture Preparation: In a final volume of 0.5 mL, combine the following in a reaction tube:

    • 100 mM sodium potassium phosphate buffer (pH 6.0)

    • Substrate (varying concentrations of 4-BP)

    • NADPH-generating system (50 μM NADP+, 1.25 mM glucose-6-phosphate, 50 munits glucose-6-phosphate dehydrogenase, and 1.25 mM MgCl2)

    • Pig heart cytosol (containing carbonyl reductase)

    • This compound (dissolved in methanol, added at a fixed concentration, e.g., 500 μM) or methanol alone for the control. The final methanol concentration should not exceed 2% (v/v).

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by boiling the mixture for 2 minutes.

  • Product Quantification: Determine the amount of the product, S(-)-α-phenyl-4-pyridylmethanol (S(-)-PPOL), formed from the reduction of 4-BP. This can be done using high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Determine the initial reaction velocities (v) at different substrate concentrations in the presence and absence of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • A competitive inhibition pattern is indicated if the lines intersect on the y-axis.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Pig Heart Cytosol prep_reagents Prepare Reaction Mixtures prep_enzyme->prep_reagents incubate Incubate at 37°C for 10 min prep_reagents->incubate terminate Terminate Reaction (Boil for 2 min) incubate->terminate quantify Quantify Product (HPLC) terminate->quantify analyze Data Analysis (Lineweaver-Burk Plot) quantify->analyze

Caption: Workflow for Carbonyl Reductase Inhibition Assay.

Anticancer Activity

Several studies have explored the cytotoxic effects of benzophenone (B1666685) derivatives, with some showing promising activity against various cancer cell lines. While data specifically on this compound analogues is limited, the broader class of compounds provides valuable insights.

Quantitative Data: Cytotoxicity of Benzophenone Derivatives

The following table summarizes the IC50 values of some benzophenone derivatives against different human cancer cell lines.

Table 2: Anticancer Activity of Benzophenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 A-549 (Lung)0.82[2]
1 SMMC-7721 (Hepatocarcinoma)0.26[2]
1 HL-60 (Promyelocytic Leukemia)0.48[2]
2 A-549 (Lung)10.64[2]
2 SMMC-7721 (Hepatocarcinoma)1.55[2]
2 HL-60 (Promyelocytic Leukemia)1.28[2]
3 A-549 (Lung)27.86[2]
3 SMMC-7721 (Hepatocarcinoma)21.04[2]
3 HL-60 (Promyelocytic Leukemia)3.65[2]
4 A-549 (Lung)> 50[2]
4 SMMC-7721 (Hepatocarcinoma)11.26[2]
4 HL-60 (Promyelocytic Leukemia)14.30[2]
6 SMMC-7721 (Hepatocarcinoma)15.89[2]
8 A-549 (Lung)3.92[2]
8 SMMC-7721 (Hepatocarcinoma)1.02[2]
8 HL-60 (Promyelocytic Leukemia)0.15[2]
9 A-549 (Lung)4.61[2]
9 SMMC-7721 (Hepatocarcinoma)0.80[2]
9 HL-60 (Promyelocytic Leukemia)0.16[2]
CisplatinA-549 (Lung)7.85[2]
CisplatinSMMC-7721 (Hepatocarcinoma)9.63[2]
CisplatinHL-60 (Promyelocytic Leukemia)4.21[2]

Note: The structures of compounds 1-9 are detailed in the referenced publication.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the cytotoxic effect of this compound analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, SMMC-7721, HL-60)

  • Complete cell culture medium

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compounds Add Test Compounds (Varying Concentrations) adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Derivatives of benzophenone have demonstrated anti-inflammatory properties, suggesting that this compound analogues could also be promising candidates for the development of new anti-inflammatory agents.

Quantitative Data: Anti-inflammatory Activity

Specific IC50 values for the anti-inflammatory activity of this compound analogues are not widely available. However, studies on related chalcone (B49325) and flavanone (B1672756) derivatives, which can be synthesized from phenyl ketones, show potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Table 3: Anti-inflammatory Activity of Related Compounds

Compound ClassAssayTarget Cell LineIC50 (µM)
Chalcone AnaloguesNO Production InhibitionRAW 264.74.6 - 11.9[3]
Flavanone DerivativesNO Production InhibitionRAW 264.70.603 - 1.830 (µg/mL)[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Objective: To evaluate the anti-inflammatory potential of this compound analogues by measuring their effect on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound analogues (dissolved in DMSO)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess Reagent and incubate at room temperature to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Diagram of Experimental Workflow:

Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells pre_treat Pre-treat with Test Compounds seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate at Room Temp add_griess->incubate measure_absorbance Measure Absorbance (540 nm) incubate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for Nitric Oxide Production (Griess) Assay.

Antimicrobial Activity

Schiff base derivatives of ketones have been widely studied for their antimicrobial properties. This compound can serve as a starting material for the synthesis of such derivatives.

Quantitative Data: Antimicrobial Activity

Table 4: Antimicrobial Activity of Benzophenone-derived Schiff Bases

CompoundMicroorganismMIC (µg/mL)
L2 (2,4-dihydroxybenzophenone derivative)Staphylococcus aureusActive[5]
L2 (2,4-dihydroxybenzophenone derivative)Streptococcus pyogenesActive[5]
L2 (2,4-dihydroxybenzophenone derivative)Pseudomonas aeruginosaActive[5]
L2 (2,4-dihydroxybenzophenone derivative)Aspergillus nigerActive[5]
L2 (2,4-dihydroxybenzophenone derivative)Candida albicansActive[5]

Note: "Active" indicates observed antimicrobial activity, but specific MIC values were not provided in the abstract.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound analogues against various bacterial and fungal strains.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound analogues (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in the broth within the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Signaling Pathways

The biological activities of this compound analogues are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities observed for structurally related compounds, the NF-κB and MAPK signaling pathways are plausible targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and some anticancer drugs.

Diagram of NF-κB Signaling Pathway:

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes activates Inhibitor This compound Analogue? Inhibitor->IKK inhibits? Inhibitor->NFkB inhibits translocation?

Caption: Potential Modulation of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

Diagram of MAPK Signaling Pathway:

MAPK_Pathway cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation promotes Inhibitor This compound Analogue? Inhibitor->Raf inhibits? Inhibitor->MEK inhibits?

Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

This compound and its analogues represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data highlights their potential as enzyme inhibitors, and as anticancer, anti-inflammatory, and antimicrobial agents. However, a significant gap exists in the literature regarding specific quantitative structure-activity relationships for a broad range of this compound analogues. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to elucidate clear SARs. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. The protocols and data presented in this guide provide a solid foundation for such future investigations, which could ultimately lead to the development of new and effective drugs for a variety of diseases.

References

An In-depth Technical Guide to 1-Phenyl-1-hexanone: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-hexanone, also known as hexanophenone, is an aromatic ketone that has garnered interest in various scientific fields, particularly in medicinal chemistry and drug development. Its discovery is intrinsically linked to the development of Friedel-Crafts acylation in the late 19th century, a foundational reaction in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of 1-phenyl-1-hexanone. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, along with a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this guide explores the biological significance of 1-phenyl-1-hexanone, with a focus on its role as an inhibitor of carbonyl reductase, an enzyme implicated in various physiological and pathological processes.

Introduction and Historical Context

The journey of 1-phenyl-1-hexanone begins with the advent of one of the most important reactions in organic chemistry: the Friedel-Crafts reaction. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method to introduce alkyl or acyl substituents onto an aromatic ring through electrophilic aromatic substitution.[1][2] Friedel-Crafts acylation, the specific method used to synthesize aromatic ketones like 1-phenyl-1-hexanone, involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

The ability to synthesize aromatic ketones opened up new avenues for the creation of a wide array of organic compounds, which proved to be valuable intermediates in the development of pharmaceuticals, fragrances, and other specialty chemicals. While the exact date of the first synthesis of 1-phenyl-1-hexanone is not prominently documented, its existence is a direct consequence of the pioneering work of Friedel and Crafts.

Physicochemical Properties

1-Phenyl-1-hexanone is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O[4][5]
Molecular Weight 176.25 g/mol [4]
CAS Number 942-92-7[5]
Appearance Colorless to pale yellow liquid[6]
Melting Point 25-26 °C[7]
Boiling Point 265.1 °C[7]
Density 0.958 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.5105[7]
Solubility Insoluble in water, soluble in organic solvents.

Synthesis of 1-Phenyl-1-hexanone

The most common and efficient method for the synthesis of 1-phenyl-1-hexanone is the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride using aluminum chloride as a catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general laboratory procedure for the synthesis of 1-phenyl-1-hexanone.

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Benzene: To this mixture, add benzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-phenyl-1-hexanone can be purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization start Start: Reagents reaction Friedel-Crafts Acylation (Benzene, Hexanoyl Chloride, AlCl3) start->reaction 1. Reaction Setup workup Aqueous Workup (HCl, NaHCO3) reaction->workup 2. Quenching & Extraction purification Purification (Vacuum Distillation) workup->purification 3. Drying & Concentration product 1-Phenyl-1-hexanone purification->product 4. Isolation nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Diagram 1: Experimental workflow for the synthesis and characterization of 1-phenyl-1-hexanone.

Spectroscopic Characterization

The structure of 1-phenyl-1-hexanone is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, ppm) Signal Multiplicity Integration Assignment
7.95δd2HAromatic (ortho to C=O)
7.55δt1HAromatic (para to C=O)
7.45δt2HAromatic (meta to C=O)
2.95δt2H-CH₂-C=O
1.70δp2H-CH₂-CH₂-C=O
1.35δm4H-CH₂-CH₂-CH₂- & -CH₂-CH₃
0.90δt3H-CH₃
¹³C NMR (CDCl₃, ppm) Signal Assignment
200.5δC=O
137.0δAromatic (C attached to C=O)
133.0δAromatic (para C)
128.5δAromatic (meta C)
128.0δAromatic (ortho C)
38.5δ-CH₂-C=O
31.5δ-CH₂-CH₂-C=O
24.5δ-CH₂-CH₂-CH₂-
22.5δ-CH₂-CH₃
14.0δ-CH₃

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3060WeakAromatic C-H stretch
2955, 2930, 2870MediumAliphatic C-H stretch
1685StrongC=O stretch (aromatic ketone)
1595, 1580MediumAromatic C=C stretch
1450MediumCH₂ bend
750, 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)
m/z Relative Intensity Assignment
176Moderate[M]⁺ (Molecular ion)
120High[C₆H₅CO-CH₂]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Biological Significance: Inhibition of Carbonyl Reductase

Recent studies have highlighted the role of 1-phenyl-1-hexanone and its derivatives as inhibitors of carbonyl reductase (CBR).[8] Carbonyl reductases are a group of NAD(P)H-dependent enzymes that catalyze the reduction of a wide variety of carbonyl compounds, including endogenous signaling molecules and xenobiotics.[9][10]

The Role of Carbonyl Reductase

Carbonyl reductase plays a crucial role in:

  • Drug Metabolism: CBR is involved in the metabolic activation or detoxification of numerous drugs.[9] For instance, it is implicated in the cardiotoxicity of the anticancer drug doxorubicin (B1662922) by reducing it to a less active but more cardiotoxic metabolite.[11]

  • Detoxification of Reactive Carbonyl Species: The enzyme helps in the detoxification of reactive carbonyl species generated during oxidative stress, thereby protecting cells from damage.[1][2]

  • Regulation of Signaling Pathways: By metabolizing signaling molecules like prostaglandins (B1171923) and steroids, CBR influences various physiological processes.[12]

1-Phenyl-1-hexanone as a Carbonyl Reductase Inhibitor

Studies have shown that 1-phenyl-1-hexanone is a potent competitive inhibitor of carbonyl reductase.[8] This inhibitory activity makes it a valuable tool for studying the function of CBR and a potential lead compound for the development of drugs targeting this enzyme.

Potential Therapeutic Applications:

  • Cancer Therapy: Inhibition of CBR could enhance the efficacy of certain chemotherapeutic drugs and reduce their side effects.[11]

  • Neurodegenerative Diseases: Given the role of oxidative stress and carbonyl reductase in neuroprotection, modulating its activity could be a therapeutic strategy for diseases like Alzheimer's and Parkinson's.[1]

G cluster_pathway Potential Therapeutic Intervention via Carbonyl Reductase Inhibition P 1-Phenyl-1-hexanone CBR Carbonyl Reductase (CBR) P->CBR Inhibits Metabolite Reduced Metabolites CBR->Metabolite Produces Substrate Endogenous/Xenobiotic Carbonyl Substrates Substrate->CBR Metabolized by Effect Physiological/Pathological Effects Metabolite->Effect

Diagram 2: Signaling pathway illustrating the inhibitory action of 1-phenyl-1-hexanone on Carbonyl Reductase.

Conclusion

1-Phenyl-1-hexanone, a product of the historic Friedel-Crafts acylation, continues to be a molecule of significant interest. Its straightforward synthesis and well-characterized properties make it a readily accessible building block in organic chemistry. More importantly, its potent inhibitory activity against carbonyl reductase opens up exciting possibilities for its use as a pharmacological tool and as a scaffold for the development of novel therapeutics targeting a range of diseases. This technical guide provides a solid foundation for researchers and scientists working with or interested in the multifaceted nature of 1-phenyl-1-hexanone.

References

Hexanophenone as a Competitive Inhibitor of Carbonyl Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanophenone, an alkyl phenyl ketone, has been identified as a potent and competitive inhibitor of carbonyl reductase. This technical guide provides an in-depth analysis of its enzyme inhibitory role, compiling available data on its inhibitory activity and the methodologies used for its characterization. Furthermore, this document explores the potential downstream effects of this compound's inhibitory action by examining the known roles of carbonyl reductase in cellular signaling pathways, particularly in glucocorticoid modulation and cancer drug metabolism. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and biochemistry who are investigating the therapeutic potential and biological functions of this compound and related compounds.

Introduction to this compound and Carbonyl Reductase

This compound is an organic compound with the chemical formula C₁₂H₁₆O. It belongs to the class of alkyl phenyl ketones, characterized by a phenyl group attached to a hexanoyl group. Carbonyl reductases (CBRs) are a group of NADPH-dependent enzymes that belong to the short-chain dehydrogenase/reductase (SDR) superfamily. These enzymes play a crucial role in the metabolism of a wide variety of endogenous and exogenous carbonyl compounds, including drugs and environmental toxins. One of the key isoforms, Carbonyl Reductase 1 (CBR1), is ubiquitously expressed in human tissues and is of significant interest in pharmacology due to its role in drug metabolism and its potential as a therapeutic target.

This compound as an Enzyme Inhibitor of Carbonyl Reductase

Scientific literature has established that this compound acts as a competitive inhibitor of carbonyl reductase.[1] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby competing with the natural substrate.

Mechanism of Action

As a competitive inhibitor, this compound's efficacy is dependent on its concentration relative to the substrate. The binding of this compound to the active site of carbonyl reductase prevents the substrate from binding, thus inhibiting the catalytic reduction of the substrate. Studies on pig heart carbonyl reductase have indicated that several alkyl phenyl ketones, including this compound, act as substrate inhibitors.[1]

Quantitative Data on Inhibitory Potency

A key study by Imamura et al. (2007) investigated the inhibitory effects of a series of alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol.[1] While the full text of this seminal paper is not widely available, the abstract and citations provide valuable qualitative and semi-quantitative data. The study established a clear order of inhibitory potency for the tested compounds.

Table 1: Order of Inhibitory Potency of Alkyl Phenyl Ketones on Carbonyl Reductase [1]

CompoundRelative Inhibitory Potency
This compound Most Potent
Valerophenone
Heptanophenone
Butyrophenone
Propiophenone
AcetophenoneMuch Lower Potency
NonanophenoneMuch Lower Potency

Note: This table represents the relative order of potency as described in the cited literature. Specific IC50 or Ki values for this compound were not available in the reviewed public documents.

Experimental Protocols for Carbonyl Reductase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of compounds like this compound on carbonyl reductase, based on the methodology described by Imamura et al. (2007) for pig heart cytosol.[1]

Preparation of Cytosolic Fraction from Pig Heart
  • Obtain fresh pig heart tissue and wash it with ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenize the tissue in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

  • Collect the supernatant and centrifuge it at an ultracentrifugation speed (e.g., 100,000 x g) for 60 minutes to obtain the cytosolic fraction (supernatant).

  • Determine the protein concentration of the cytosolic fraction using a standard method such as the Bradford assay.

Carbonyl Reductase Activity Assay

The activity of carbonyl reductase is typically measured by monitoring the NADPH-dependent reduction of a substrate. In the study by Imamura et al. (2007), 4-benzoylpyridine (B1666322) was used as the substrate.[1]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Phosphate buffer (e.g., 100 mM, pH 6.0)

    • NADPH (e.g., 0.1 mM)

    • Cytosolic fraction (containing carbonyl reductase)

    • This compound (or other inhibitor) at various concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant across all assays).

  • Initiation of Reaction: Start the reaction by adding the substrate, 4-benzoylpyridine (e.g., 1 mM).

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction. To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Carbonyl Reductase Inhibition Assay

experimental_workflow cluster_prep Cytosol Preparation cluster_assay Inhibition Assay p1 Pig Heart Tissue p2 Homogenization p1->p2 p3 Differential Centrifugation p2->p3 p4 Cytosolic Fraction p3->p4 a1 Prepare Reaction Mixture (Buffer, NADPH, Cytosol, this compound) p4->a1 Enzyme Source a2 Add Substrate (4-Benzoylpyridine) a1->a2 a3 Spectrophotometric Measurement (ΔA340nm/min) a2->a3 a4 Data Analysis (Lineweaver-Burk/Dixon Plot) a3->a4

Caption: Workflow for assessing this compound's inhibition of carbonyl reductase.

Competitive Inhibition Mechanism

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition of carbonyl reductase by this compound.

Potential Impact on Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are lacking, the known functions of its target, carbonyl reductase 1 (CBR1), provide insights into its potential downstream consequences.

Modulation of Glucocorticoid Receptor Signaling

CBR1 is involved in the metabolism of glucocorticoids.[2] By catalyzing the conversion of active glucocorticoids to their less active metabolites, CBR1 can modulate the activation of the glucocorticoid receptor (GR). Inhibition of CBR1 by this compound could therefore lead to an increase in the local concentrations of active glucocorticoids, potentially enhancing GR-mediated signaling. This could have significant implications in tissues where GR plays a critical role, such as in the regulation of inflammation, metabolism, and stress response.

gr_signaling GC Active Glucocorticoids CBR1 Carbonyl Reductase 1 (CBR1) GC->CBR1 GR Glucocorticoid Receptor (GR) GC->GR Inactive_GC Inactive Metabolites CBR1->Inactive_GC Hex This compound Hex->CBR1 Inhibits Nucleus Nucleus GR->Nucleus GRE Glucocorticoid Response Elements (GREs) GR->GRE Binds to Gene_Exp Altered Gene Expression GRE->Gene_Exp

Caption: Potential influence of this compound on glucocorticoid receptor signaling.

Implications for Cancer Chemotherapy

CBR1 is known to metabolize several anticancer drugs, most notably the anthracycline doxorubicin (B1662922).[3][4][5] The reduction of doxorubicin by CBR1 produces doxorubicinol, a metabolite with reduced anticancer activity but increased cardiotoxicity.[3][4] By inhibiting CBR1, this compound could potentially:

  • Enhance the efficacy of doxorubicin: By preventing its conversion to the less potent doxorubicinol, more doxorubicin would be available to exert its cytotoxic effects on cancer cells.[5]

  • Reduce the cardiotoxicity of doxorubicin: By limiting the production of the cardiotoxic metabolite, doxorubicinol.[5]

These potential effects suggest that this compound or similar CBR1 inhibitors could be valuable as adjuvant therapies in cancer treatment.

doxorubicin_metabolism Dox Doxorubicin (Anticancer Drug) CBR1 Carbonyl Reductase 1 (CBR1) Dox->CBR1 Cancer_Cell Cancer Cell Dox->Cancer_Cell Cytotoxicity Doxol Doxorubicinol (Less Active, Cardiotoxic) CBR1->Doxol Heart_Cell Cardiac Cell Doxol->Heart_Cell Cardiotoxicity Hex This compound Hex->CBR1 Inhibits

Caption: this compound's potential role in modulating doxorubicin metabolism.

Conclusion and Future Directions

The true potential of this compound as a pharmacological tool or therapeutic agent lies in the downstream consequences of its enzyme inhibition. Its ability to modulate glucocorticoid signaling and interfere with the metabolism of critical anticancer drugs like doxorubicin opens up exciting avenues for research in inflammation, metabolic disorders, and oncology.

Future research should focus on:

  • Determining the precise IC50 and Ki values of this compound for various isoforms of carbonyl reductase, particularly human CBR1.

  • Elucidating the specific structural interactions between this compound and the active site of carbonyl reductase through techniques like X-ray crystallography.

  • Conducting in vitro and in vivo studies to validate the predicted effects of this compound on glucocorticoid receptor signaling and doxorubicin efficacy and toxicity.

  • Synthesizing and evaluating analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

This technical guide provides a foundational understanding of this compound's role as a carbonyl reductase inhibitor and aims to stimulate further research into its promising pharmacological potential.

References

Hexanophenone: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety and handling information for the use of Hexanophenone in a laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

GHS_Pictogram ! !

Caption: GHS Exclamation Mark Pictogram.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₂H₁₆O[1][2]
Molecular Weight 176.26 g/mol [1][3]
Appearance Colorless to pale yellow liquid or low melting point solid[2][3]
Odor Aromatic, mild[4]
Melting Point 25-26 °C (77-78.8 °F)[3][5]
Boiling Point 265 °C (509 °F)[3][5]
Flash Point >110 °C (>230 °F)[6][7]
Density 0.958 g/mL at 25 °C[6][8]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following handling procedures and PPE requirements is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[4]

  • Skin and Body Protection: A laboratory coat or other protective clothing that covers the arms should be worn to prevent skin contact.[4]

  • Respiratory Protection: In situations where adequate ventilation cannot be guaranteed or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][9]

The following diagram illustrates the hierarchy of controls for handling this compound safely.

Hazard_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Hazard Controls.

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs while maintaining the core safety principles.

Weighing and Preparing a Solution

Objective: To safely weigh a specific amount of this compound and prepare a solution of a desired concentration.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Appropriate solvent

  • All required PPE (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Ensure the analytical balance is clean and located inside a chemical fume hood or in a well-ventilated area. Don all required PPE.

  • Taring the Balance: Place the weighing paper or boat on the balance pan and tare the balance to zero.

  • Dispensing this compound: Carefully open the this compound container. Using a clean spatula, transfer the desired amount of the chemical onto the weighing paper/boat. Avoid generating dust or splashing the liquid.

  • Recording the Mass: Once the desired mass is obtained, record the value.

  • Transfer to Volumetric Flask: Carefully transfer the weighed this compound into the volumetric flask.

  • Dissolving the Compound: Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the this compound.

  • Bringing to Volume: Once the solid is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the volumetric flask with the name of the solution, its concentration, the date of preparation, and your initials.

  • Cleanup: Clean the spatula and any spills immediately according to the spill cleanup procedure (see Section 6). Dispose of the weighing paper and any contaminated materials in the appropriate hazardous waste container.

The following workflow diagram outlines the safe handling procedure for this compound in the laboratory.

Safe_Handling_Workflow Start Start: Prepare to Handle this compound Assess_Hazards 1. Assess Hazards (Review SDS) Start->Assess_Hazards Select_PPE 2. Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area 3. Prepare Work Area (Ensure Fume Hood is operational) Select_PPE->Prepare_Work_Area Perform_Experiment 4. Perform Experimental Procedure (e.g., Weighing, Solution Prep) Prepare_Work_Area->Perform_Experiment Cleanup 5. Clean Work Area and Equipment Perform_Experiment->Cleanup Waste_Disposal 6. Dispose of Waste Properly (Hazardous Waste Containers) Cleanup->Waste_Disposal Remove_PPE 7. Remove and Dispose of PPE Waste_Disposal->Remove_PPE Wash_Hands 8. Wash Hands Thoroughly Remove_PPE->Wash_Hands End End: Procedure Complete Wash_Hands->End

Caption: Safe Handling Workflow for this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store in a designated and clearly labeled area.

Disposal
  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain.[3]

Emergency Procedures

In the event of an emergency, follow these procedures and report the incident to your supervisor immediately.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Spill Response

The following diagram outlines the general procedure for responding to a this compound spill.

Spill_Response Spill This compound Spill Occurs Evacuate 1. Evacuate Immediate Area (If necessary) Spill->Evacuate Alert 2. Alert Supervisor and Others Evacuate->Alert PPE 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain 4. Contain the Spill (Use absorbent material) PPE->Contain Clean 5. Clean Up the Spill (Collect absorbent material) Contain->Clean Dispose 6. Dispose of Waste (In labeled hazardous waste container) Clean->Dispose Decontaminate 7. Decontaminate the Area Dispose->Decontaminate Report 8. Document the Incident Decontaminate->Report

Caption: this compound Spill Response Workflow.

This guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. It is not a substitute for proper training and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any chemical.

References

Hexanophenone: A Technical Guide to Its Synthesis and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanophenone (1-phenylhexan-1-one) is an aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its interaction with biological systems, with a focus on its role as an enzyme inhibitor. While structurally similar to some natural products, current evidence suggests that this compound is not of natural origin. This document details established synthetic routes, including Friedel-Crafts acylation, Grignard reaction, and oxidation of 1-phenylhexane, complete with experimental protocols and comparative yield data. Furthermore, it explores the biological significance of this compound as a competitive inhibitor of carbonyl reductase 1 (CBR1), a key enzyme in xenobiotic metabolism and cellular signaling.

Natural Occurrence and Biosynthesis

Current scientific literature and chemical databases indicate that this compound is not a naturally occurring compound.[1] Aromatic ketones are found in various plants, where their biosynthesis generally originates from the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine.[2] These precursors then undergo a series of enzymatic reactions to produce a diverse array of aromatic compounds. However, no definitive evidence has been presented to date for the isolation of this compound from a natural source. Its presence is primarily attributed to chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid at room temperature.[3][4] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O[5]
Molecular Weight 176.26 g/mol [5]
CAS Number 942-92-7[6]
Melting Point 25-26 °C[4]
Boiling Point 265 °C[4]
Density 0.958 g/mL at 25 °C[4]
Refractive Index 1.5105 at 20 °C[4]
Solubility Insoluble in water; soluble in organic solvents.[3]

Synthesis of this compound

Several synthetic methodologies have been established for the preparation of this compound. The most common and industrially relevant routes are Friedel-Crafts acylation, Grignard reaction, and the oxidation of 1-phenylhexane. A comparison of the typical yields for these methods is presented in Table 2.

Synthesis MethodStarting MaterialsTypical YieldReference(s)
Friedel-Crafts AcylationBenzene (B151609), Hexanoyl chloride~85-95%[7][8]
Grignard ReactionBenzonitrile (B105546), Pentylmagnesium bromide30-50%[9][10]
Oxidation of 1-Phenylhexane1-Phenylhexane, Oxidizing agent (e.g., CrO₃)Moderate[11]
Friedel-Crafts Acylation

This is a classic and high-yielding method for the synthesis of aromatic ketones.[12] It involves the reaction of an aromatic compound (benzene) with an acylating agent (hexanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of benzene (e.g., 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the cooled solution.

  • In a separate flask, dissolve hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the hexanoyl chloride solution dropwise to the benzene-AlCl₃ mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Workflow for Friedel-Crafts Acylation

G start Start reactants Benzene + Hexanoyl Chloride + AlCl₃ in CH₂Cl₂ start->reactants reaction Reaction at 0°C to rt reactants->reaction quench Quench with Ice and HCl reaction->quench extraction Separatory Funnel Extraction quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry Dry with MgSO₄ wash->dry purify Purification (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Workflow for this compound Synthesis via Friedel-Crafts Acylation.

Grignard Reaction

The Grignard reaction provides a versatile route to ketones from nitriles.[13] In this case, a Grignard reagent, pentylmagnesium bromide, is reacted with benzonitrile. The resulting imine intermediate is then hydrolyzed to yield this compound.[11][14]

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal, as initiator)

  • Benzonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (e.g., 1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Dissolve 1-bromopentane (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Benzonitrile and Hydrolysis

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzonitrile (e.g., 0.9 equivalents) in anhydrous ether or THF and add it to the dropping funnel.

  • Add the benzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Workflow for Grignard Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Ketone Synthesis grignard_start Mg + 1-Bromopentane in Ether/THF grignard_reaction Reflux grignard_start->grignard_reaction grignard_product Pentylmagnesium Bromide grignard_reaction->grignard_product reaction_start Benzonitrile + Pentylmagnesium Bromide grignard_product->reaction_start imine_formation Imine Intermediate Formation reaction_start->imine_formation hydrolysis Acidic Hydrolysis (HCl) imine_formation->hydrolysis workup_start Workup and Purification hydrolysis->workup_start final_product This compound workup_start->final_product

Caption: Workflow for this compound Synthesis via Grignard Reaction.

Oxidation of 1-Phenylhexane

This compound can also be synthesized by the oxidation of the corresponding secondary alcohol, 1-phenyl-1-hexanol, or directly from the alkylbenzene, 1-phenylhexane. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation of 1-Phenylhexane (General Procedure)

Materials:

  • 1-Phenylhexane

  • Oxidizing agent (e.g., Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄), or Selenium dioxide (SeO₂))

  • Appropriate solvent (e.g., Acetic acid, Dioxane)

  • Reducing agent for quench (e.g., Sodium bisulfite)

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-phenylhexane (1.0 equivalent) in a suitable solvent such as acetic acid or dioxane in a round-bottom flask.

  • Slowly add the oxidizing agent (e.g., a solution of CrO₃ in aqueous sulfuric acid) to the stirred solution, maintaining the temperature with a cooling bath as the reaction is often exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Cool the mixture and quench the excess oxidizing agent by the careful addition of a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Biological Activity: Inhibition of Carbonyl Reductase 1 (CBR1)

This compound has been identified as a competitive inhibitor of carbonyl reductase 1 (CBR1), an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[12] CBR1 plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs.[15]

The inhibition of CBR1 by this compound has important implications in drug development. For instance, CBR1 is involved in the metabolism of certain anticancer drugs, such as doxorubicin, converting them into less active or more cardiotoxic metabolites.[16][17] Therefore, the co-administration of a CBR1 inhibitor could potentially enhance the efficacy and reduce the side effects of such chemotherapeutic agents.[18][19]

G This compound This compound CBR1 Carbonyl Reductase 1 (CBR1) This compound->CBR1 Inhibits Metabolite Reduced Metabolite (e.g., Doxorubicinol) CBR1->Metabolite Catalyzes reduction of Substrate Carbonyl Substrate (e.g., Doxorubicin) Substrate->CBR1 Binds to CellularEffects Downstream Cellular Effects (e.g., Cardiotoxicity, Reduced Efficacy) Metabolite->CellularEffects Leads to

Caption: Inhibition of Carbonyl Reductase 1 (CBR1) by this compound.

The inhibition of CBR1 can also impact cellular signaling pathways. For example, CBR1 is involved in regulating glucocorticoid metabolism in adipose tissue, and its inhibition can affect glucose homeostasis.[20] Furthermore, CBR1 expression is upregulated under hypoxic conditions in some cancer cells, contributing to chemoresistance by reducing oxidative stress.[18] Inhibition of CBR1 in such contexts can enhance the efficacy of anticancer drugs.[18]

Conclusion

This compound is a synthetically accessible aromatic ketone with significant applications in organic synthesis and as a tool for studying biological pathways. While not found in nature, its straightforward synthesis through methods like Friedel-Crafts acylation makes it a readily available building block for the pharmaceutical industry. Its ability to competitively inhibit carbonyl reductase 1 highlights its potential for use in combination therapies to modulate the metabolism and efficacy of other drugs. Further research into the structure-activity relationship of this compound derivatives as CBR1 inhibitors could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Thermochemical Properties of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for hexanophenone (CAS 942-92-7), also known as caprophenone or pentyl phenyl ketone. The information presented herein is intended to support research and development activities where a thorough understanding of the energetic properties of this aromatic ketone is essential. This document details key thermochemical parameters, outlines the experimental methodologies for their determination, and provides visual representations of relevant processes and theoretical models.

Thermochemical Data Summary

The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that these values have been primarily determined through computational methods, specifically the Joback group-contribution method, and as such, represent estimations.[1]

PropertySymbolValueUnitMethod
Heat of VaporizationΔHvap51.33kJ/molJoback Method[1]
Heat of Formation (Ideal Gas, 298.15 K)ΔHf°-167.06kJ/molJoback Method[1]
Heat of FusionΔHfus22.48kJ/molJoback Method[1]
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°33.65kJ/molJoback Method
Ideal Gas Heat Capacity (at various temperatures)Cp,gasSee Table 2J/(mol·K)Joback Method

Table 2: Ideal Gas Heat Capacity of this compound (Joback Method)

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
298.15285.5
400350.1
500405.9
600452.1
700489.9
800521.1
900547.1
1000569.2

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, the following sections describe the standard methodologies for determining the key thermochemical properties of aromatic ketones.

Determination of Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Stainless steel combustion bomb (typically with a platinum lining)

  • Crucible (platinum or quartz)

  • Ignition wire (platinum or nichrome)

  • Cotton fuse

  • High-precision thermometer

  • Oxygen cylinder and filling apparatus

  • Pellet press

Procedure:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in the crucible, and a weighed cotton fuse is attached to the ignition wire, with the other end in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion.

  • Post-Combustion Analysis: After the calorimeter has cooled, the bomb is depressurized, and the interior is rinsed. The rinsings are analyzed for the formation of nitric acid (from residual nitrogen in the bomb) and any unburnt carbon (soot).

  • Calculation: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the combustion of this compound is calculated using the formula: qtotal = Ccal * ΔT The heat of combustion of the sample is then corrected for the heat contributions from the ignition wire and the cotton fuse, as well as for the formation of nitric acid. The standard enthalpy of combustion (ΔHc°) is calculated from the constant-volume energy of combustion (ΔUc°) using the relationship: ΔHc° = ΔUc° + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law: ΔHf°(this compound) = ΣΔHf°(products) - ΔHc°(this compound)

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined by various methods, including gas chromatography and calorimetry.

Gas Chromatography Method: This method is suitable for volatile compounds and relates the retention time of the compound on a non-polar column to its vapor pressure.

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): For less volatile compounds, the enthalpy of sublimation can be determined from the temperature-vapor pressure dependence obtained by the Knudsen mass-loss effusion method, which can be performed using a TGA. The enthalpy of vaporization can then be derived.

Determination of Enthalpy of Fusion (ΔHfus) via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, heat is absorbed by the sample, resulting in a measurable endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (typically aluminum)

  • High-purity inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of this compound.

  • Data Collection: The sample is heated, and the heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The area of this peak is integrated to determine the total heat absorbed during the phase transition. The enthalpy of fusion (ΔHfus) is then calculated by dividing the total heat by the mass of the sample and multiplying by its molar mass.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Determining Enthalpy of Formation cluster_sample_prep Sample Preparation cluster_bomb_calorimetry Bomb Calorimetry cluster_analysis Data Analysis A Weigh high-purity This compound B Press into a pellet A->B C Assemble bomb with sample and fuse B->C D Pressurize with O2 C->D E Submerge in water bath and equilibrate D->E F Ignite sample and record temperature change E->F H Calculate total heat released (q_total) F->H G Calibrate calorimeter with benzoic acid G->H I Correct for fuse, ignition, and side reactions H->I J Calculate ΔHc° I->J K Calculate ΔHf° using Hess's Law J->K

Caption: Workflow for the experimental determination of the enthalpy of formation of this compound.

joback_method Joback Group-Contribution Method for Thermochemical Data cluster_input Input cluster_process Process cluster_output Output A Molecular Structure of this compound B Decompose structure into predefined functional groups A->B C Sum the contributions of each group for a specific property (e.g., ΔHf°, ΔHvap) B->C D Apply property-specific correlation equation C->D E Estimated Thermochemical Property Value D->E

Caption: Logical diagram of the Joback group-contribution method for estimating thermochemical data.

hypothetical_metabolism Hypothetical Metabolic Pathway of this compound A This compound B Reduction of Carbonyl A->B Carbonyl Reductase D Oxidation of Alkyl Chain (e.g., ω- or (ω-1)-hydroxylation) A->D Cytochrome P450 C 1-Phenyl-1-hexanol B->C H Conjugation (Glucuronidation/Sulfation) C->H E Hydroxylated Metabolites D->E F Further Oxidation E->F G Carboxylic Acid Metabolites F->G G->H I Excreted Conjugates H->I

Caption: A hypothetical metabolic pathway for this compound based on known ketone metabolism.

References

An In-depth Technical Guide to the Aromatic Ketone Properties of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as 1-phenylhexan-1-one or caprophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2][3] Its structure, featuring a hexanoyl group attached to a phenyl ring, makes it a versatile compound in various chemical and pharmaceutical applications.[1][4] This technical guide provides a comprehensive overview of the core aromatic ketone properties of this compound, including its physicochemical characteristics, synthesis protocols, spectroscopic data, and its emerging role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid at ambient temperatures.[1][5] It possesses a mild, aromatic, or sweet floral odor.[5][6] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₂H₁₆O[1][2][3]
Molecular Weight 176.25 g/mol [1][3]
CAS Number 942-92-7[1][3][7]
Appearance Pale yellow to white crystalline solid or colorless to pale yellow liquid[1][5][6]
Melting Point 25-26 °C[2][7][8]
Boiling Point 265 °C[2][7][8]
Density 0.958 g/mL at 25 °C[2][7][8]
Refractive Index 1.5105 at 20 °C[2][8]
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol, acetone, ether, and chloroform.[4][5][6]
Flash Point > 100 °C[6]
Stability Stable under normal conditions. Avoid exposure to strong acids, bases, and oxidizing agents.[1][6]

Synthesis of this compound

This compound can be synthesized through various organic reactions, with Friedel-Crafts acylation being a common and effective method.[1] This reaction involves the introduction of a hexanoyl group into a benzene (B151609) ring using hexanoyl chloride and a Lewis acid catalyst like aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound from benzene and hexanoyl chloride.[9]

Materials:

Procedure:

  • To a stirred solution of benzene in dichloromethane at room temperature, cool the mixture to 0°C.

  • Slowly add aluminum chloride at 0°C over 30 minutes.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • Add the solution of hexanoyl chloride in DCM dropwise, keeping the temperature at 0°C.

  • Allow the reaction to return to room temperature and stir for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding ice.

  • Extract the product with DCM (2 x 250 mL).

  • Wash the combined organic layers twice with 500 mL of 5% NaOH solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation at 100°C under high vacuum to obtain 1-phenylhexan-1-one as a colorless liquid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation and its subsequent use as a chemical intermediate.

G Synthesis and Application Workflow of this compound cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation Benzene->Friedel_Crafts Hexanoyl_Chloride Hexanoyl_Chloride Hexanoyl_Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts This compound This compound Friedel_Crafts->this compound Chemical_Reaction Further Chemical Reactions This compound->Chemical_Reaction Other_Reactants Other_Reactants Other_Reactants->Chemical_Reaction Derivatives This compound Derivatives Chemical_Reaction->Derivatives APIs Active Pharmaceutical Ingredients (APIs) Derivatives->APIs

Caption: Synthesis and application workflow of this compound.

Spectroscopic Data

The structural identification and characterization of this compound are supported by various spectroscopic techniques.

Spectroscopic DataKey Features and ValuesReferences
¹H NMR (400 MHz, CDCl₃) δ 7.96 (d, J = 7.4 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 2.96 (t, J = 7.4 Hz, 2H), 1.76 - 1.70 (m, 2H), 1.39 - 1.34 (m, 4H), 0.94 - 0.87 (m, 3H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1[7]
Infrared (IR) Spectroscopy A characteristic C=O stretching vibration is expected around 1690 cm⁻¹.[10][11]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z = 176.[12]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[13][14] Its reactive ketone functionality allows for diverse synthetic transformations, making it a valuable tool in structure-activity relationship (SAR) studies for the design of new therapeutic agents.[13][14]

Enzyme Inhibition

Research has shown that this compound and other alkyl phenyl ketones can act as inhibitors of carbonyl reductase.[7] Specifically, this compound has been identified as a competitive inhibitor of this enzyme in pig heart cytosol.[7] Carbonyl reductase is involved in the metabolism of numerous compounds, including drugs, and its inhibition can be a strategic approach in drug design to modulate drug metabolism and efficacy.[13][14]

The following diagram illustrates the concept of competitive inhibition by this compound on carbonyl reductase.

G Competitive Inhibition of Carbonyl Reductase by this compound cluster_normal Normal Enzyme Activity cluster_inhibition Competitive Inhibition Substrate Substrate Enzyme Carbonyl Reductase Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Hexanophenone_Inhibitor This compound (Inhibitor) Enzyme_Inhibited Carbonyl Reductase Hexanophenone_Inhibitor->Enzyme_Inhibited Binds to active site No_Product No Product Formation Enzyme_Inhibited->No_Product Substrate_Blocked Substrate Substrate_Blocked->Enzyme_Inhibited Binding blocked

Caption: Competitive inhibition of carbonyl reductase by this compound.

Role in Pharmaceutical Synthesis

The chemical structure of this compound, with its phenyl group and hexanoyl chain, provides a versatile scaffold for medicinal chemists to build complex molecules.[13] It is used as a starting material in the synthesis of various pharmaceutical compounds and their derivatives, which have been investigated for activities such as fungicidal properties.[1][13]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[2][5] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][15] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] Store in a cool, dry place in a tightly sealed container.[5][16]

Conclusion

This compound is an aromatic ketone with well-defined physicochemical properties and established synthesis protocols. Its utility extends beyond being a simple chemical compound, serving as a key intermediate in organic synthesis and a valuable tool in pharmaceutical research and drug development. The ability of this compound to act as a competitive inhibitor of carbonyl reductase highlights its potential for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Acylation Synthesis of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones.[1][2] This reaction is of significant importance in the pharmaceutical and fine chemical industries, where aryl ketones serve as pivotal intermediates in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][3] Hexanophenone, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone synthesized via this method.[4][5] Its derivatives are valuable in medicinal chemistry and materials science.[1][6] This document provides detailed protocols for the synthesis of this compound using either hexanoyl chloride or hexanoic anhydride (B1165640) as the acylating agent, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[1][2] The key steps involve the formation of a highly reactive acylium ion, which then acts as an electrophile.

  • Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (hexanoyl chloride or hexanoic anhydride) to generate a resonance-stabilized acylium ion.[2][7]

  • Electrophilic Attack: The electron-rich benzene (B151609) ring attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][7]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[8] The catalyst is regenerated in this step.[8]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below, utilizing either hexanoyl chloride or hexanoic anhydride.

Protocol 1: Synthesis of this compound using Hexanoyl Chloride

This protocol is adapted from a procedure yielding a high percentage of the final product.[9]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzene (6 equivalents) in dichloromethane.[9]

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (1.5 equivalents) to the stirred solution over 30 minutes, maintaining the temperature at 0°C.[9] Stir the mixture for an additional 30 minutes at 0°C.[9]

  • Acylating Agent Addition: In a separate beaker, dissolve hexanoyl chloride (1 equivalent) in dichloromethane and cool it to 0°C.[9] Add this solution dropwise to the reaction mixture.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.[9] Monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring the mixture over ice.[9]

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer twice with a 5% NaOH solution.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]

  • Purification: Purify the crude product by vacuum distillation at 100°C to obtain pure this compound as a colorless liquid.[9]

Protocol 2: Synthesis of this compound using Hexanoic Anhydride

This protocol provides an alternative to using acyl chlorides.[1]

Materials:

  • Benzene (C₆H₆)

  • Hexanoic anhydride ((C₅H₁₁CO)₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.[1][10]

  • Cooling: Cool the suspension to 0-5°C using an ice bath.[1]

  • Acylating Agent Addition: Slowly add a solution of hexanoic anhydride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.[1]

  • Benzene Addition: Following the complete addition of the anhydride, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below 10°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask, Stirrer, Funnel) reagents 2. Add Benzene & DCM setup->reagents cool1 3. Cool to 0°C reagents->cool1 add_catalyst 4. Add AlCl₃ (Maintain 0°C) cool1->add_catalyst add_acyl 5. Add Acylating Agent (Hexanoyl Chloride or Anhydride) add_catalyst->add_acyl react 6. Stir at Room Temp (Monitor by TLC) add_acyl->react quench 7. Quench with Ice/Acid react->quench extract 8. Extract Organic Layer quench->extract wash 9. Wash extract->wash dry 10. Dry with Na₂SO₄/MgSO₄ wash->dry concentrate 11. Concentrate dry->concentrate purify 12. Purify (Vacuum Distillation) concentrate->purify product This compound purify->product

Caption: General Experimental Workflow for this compound Synthesis.

Data Presentation

The following table summarizes key quantitative data from a representative protocol for the synthesis of this compound from benzene and hexanoyl chloride.[9]

ParameterValueUnitNotes
Reactants
Benzene6eq.Acts as both reactant and solvent.
Hexanoyl chloride1eq.The limiting reagent.
Aluminum chloride1.5eq.Lewis acid catalyst.
Reaction Conditions
Initial Temperature0°CFor addition of catalyst and acylating agent.[9]
Reaction TemperatureRoom Temperature°CAfter initial additions.[9]
Reaction Time1hourAfter reaching room temperature.[9]
Product
Yield95%Isolated yield of purified this compound.[9]
Physical StateColorless Liquid-At room temperature.[4][9]
Boiling Point265°C[4][11]
Density0.958g/mLAt 25 °C.[4][11]

Key Considerations and Limitations

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[12] Therefore, a stoichiometric amount or more of the catalyst is often required.[12]

  • Substrate Reactivity: The reaction is most effective on electron-rich aromatic rings. Highly deactivated or electron-poor aromatic compounds may not react efficiently.[2] Aromatic rings with basic groups like amines can also pose challenges as they can react with the Lewis acid catalyst.[13]

  • Safety Precautions: Aluminum chloride is corrosive and reacts vigorously with water.[14] Acyl chlorides are also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates hydrogen chloride gas, which must be trapped.[15]

References

Application Notes and Protocols for High-Yield Synthesis of Hexanophenone from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the high-yield synthesis of hexanophenone from benzene (B151609) via the Friedel-Crafts acylation reaction. This compound (also known as pentyl phenyl ketone) is a valuable intermediate in the synthesis of fragrances, specialty polymers, and active pharmaceutical ingredients (APIs).[1][2] Its derivatives are studied for applications such as enzyme inhibition.[3] The described method utilizes hexanoyl chloride as the acylating agent and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst to achieve efficient conversion.[4][5] This protocol includes a step-by-step experimental procedure, a comprehensive list of materials, safety precautions, and data presentation in a structured format.

Reaction Principle: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[6] In this synthesis, the electrophile is an acylium ion, which is generated in situ from the reaction between hexanoyl chloride and the aluminum chloride catalyst.[7] The acylium ion is then attacked by the electron-rich π system of the benzene ring, leading to the formation of this compound after a workup step to decompose the intermediate complex and regenerate the catalyst.[4][8]

Overall Reaction: C₆H₆ (Benzene) + CH₃(CH₂)₄COCl (Hexanoyl Chloride) --(AlCl₃)--> C₆H₅CO(CH₂)₄CH₃ (this compound) + HCl

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3440.0 g (0.30 mol)Highly hygroscopic; handle under inert gas.
Benzene (C₆H₆)71-43-278.11150 mLAnhydrous, carcinogen. Handle in a fume hood.
Hexanoyl Chloride (C₆H₁₁ClO)625-60-5134.6133.7 g (0.25 mol)Corrosive, lachrymator.
Dichloromethane (B109758) (CH₂Cl₂)75-09-284.93100 mLAnhydrous, solvent.
Hydrochloric Acid (HCl)7647-01-036.46~150 mL (6M)For workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mLFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gFor drying.
Crushed IceN/A18.02~500 gFor workup.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet tube connected to a gas trap (e.g., mineral oil bubbler)

  • 250 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • 1 L separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthesis Procedure
  • Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Ensure the entire apparatus is dry. Place the flask in a heating mantle on a magnetic stirrer.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add anhydrous aluminum chloride (40.0 g) to the reaction flask, followed by 100 mL of anhydrous dichloromethane. Begin stirring the suspension.

  • Reactant Addition: In the dropping funnel, prepare a solution of hexanoyl chloride (33.7 g) in 150 mL of anhydrous benzene.

  • Reaction: Cool the AlCl₃ suspension in an ice bath. Add the benzene-hexanoyl chloride solution dropwise from the dropping funnel over approximately 60-90 minutes. Maintain the reaction temperature below 10 °C during the addition. Hydrogen chloride gas will be evolved and should be directed to a trap.[5]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker within a fume hood. This is a highly exothermic process. Stir until the ice has melted and the dark-colored complex has fully decomposed.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Add 100 mL of 6M HCl and shake well. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 6M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane and excess benzene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions
  • Benzene: Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood.[9]

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry, inert atmosphere.

  • Hexanoyl Chloride: Hexanoyl chloride is corrosive and a lachrymator (induces tearing). It reacts with moisture to produce HCl gas. Handle in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[10][11]

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

Data and Results

Reactant and Product Data
CompoundMolar Mass ( g/mol )Amount Used (mol)Theoretical Yield (mol)Physical State (at STP)Boiling Point (°C)Melting Point (°C)
Benzene78.11ExcessN/ALiquid80.15.5
Hexanoyl Chloride134.610.25N/ALiquid151-153-71
This compound176.26N/A0.25Low MP Solid/Liquid265[12]25-26[11][12]

Assuming hexanoyl chloride is the limiting reagent. A typical isolated yield for this reaction is in the range of 80-90%. For a theoretical yield of 0.25 mol, this corresponds to 35.3 g - 39.7 g of this compound.

Visualizations

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware add_catalyst 2. Add AlCl3 & CH2Cl2 setup->add_catalyst prep_reactants 3. Prepare Benzene/ Hexanoyl Chloride Solution add_catalyst->prep_reactants addition 4. Dropwise Addition (0-10 °C) prep_reactants->addition stir 5. Stir at RT (2-3 hours) addition->stir quench 6. Quench on Ice stir->quench extract 7. Extraction & Washes quench->extract dry 8. Dry & Evaporate Solvent extract->dry purify 9. Vacuum Distillation dry->purify product Final Product: This compound purify->product

Caption: Workflow for this compound synthesis.

Reaction Mechanism Diagram

G Diagram 2: Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HexanoylChloride R-CO-Cl AcyliumIon R-C≡O⁺ HexanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + R-C≡O⁺ Product This compound SigmaComplex->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols: Hexanophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of hexanophenone as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols focus on a two-step synthetic pathway to produce 2-butyl-3-phenylquinoxaline, a scaffold of interest for developing novel antimicrobial and anticonvulsant agents.

Introduction

This compound (1-phenylhexan-1-one) is a key building block in medicinal chemistry.[1] Its structure, featuring a reactive ketone group and a phenyl ring, allows for a variety of chemical transformations to construct complex molecular architectures.[2] This makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Derivatives of this compound have shown potential in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents.[2]

This document details the synthesis of 2-butyl-3-phenylquinoxaline from this compound, a pathway that proceeds through a 1,2-dicarbonyl intermediate. Quinoxaline (B1680401) derivatives are known to exhibit a broad range of biological activities, making them attractive targets for drug discovery.

Synthetic Pathway Overview

The synthesis of 2-butyl-3-phenylquinoxaline from this compound is a two-step process. The first step is the Riley oxidation of this compound to yield 1-phenylhexane-1,2-dione. This intermediate is then condensed with o-phenylenediamine (B120857) to form the final quinoxaline product.

Synthesis_Workflow This compound This compound Dione 1-Phenylhexane-1,2-dione This compound->Dione Riley Oxidation (SeO2) Quinoxaline 2-Butyl-3-phenylquinoxaline Dione->Quinoxaline Condensation (o-phenylenediamine)

Caption: Synthetic workflow from this compound.

Key Experiments and Protocols

Step 1: Riley Oxidation of this compound to 1-Phenylhexane-1,2-dione

The Riley oxidation is a reliable method for the α-oxidation of ketones to form 1,2-dicarbonyl compounds using selenium dioxide (SeO₂).[3][4] This reaction is crucial for creating the reactive intermediate needed for quinoxaline synthesis.

Experimental Protocol:

  • Reaction Setup: In a pressure tube, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (2.0 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the suspension vigorously and heat to 100 °C for 7 hours.

  • Work-up:

    • Cool the reaction mixture and dilute with diethyl ether.

    • Filter the suspension through a pad of Celite® to remove the precipitated selenium.

    • Wash the Celite® pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-phenylhexane-1,2-dione.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar RatioTypical Yield (%)
This compoundC₁₂H₁₆O176.261.070-80
Selenium DioxideSeO₂110.962.0-
1-Phenylhexane-1,2-dioneC₁₂H₁₄O₂190.24-70-80
Step 2: Synthesis of 2-Butyl-3-phenylquinoxaline

The 1,2-dicarbonyl intermediate, 1-phenylhexane-1,2-dione, readily undergoes condensation with o-phenylenediamine to form the aromatic quinoxaline ring system. This reaction is often high-yielding and can be performed under mild conditions.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenylhexane-1,2-dione (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (B145695).

  • Catalyst (Optional): For improved reaction rates and yields, a catalytic amount of a substance like thiamine (B1217682) (Vitamin B1) can be added.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction can be expedited by using ultrasound irradiation for approximately 1 hour.[7]

  • Work-up:

    • Add water to the reaction mixture to precipitate the product.

    • Chill the mixture and collect the solid product by vacuum filtration.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like 70% ethanol to yield pure 2-butyl-3-phenylquinoxaline.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar RatioTypical Yield (%)
1-Phenylhexane-1,2-dioneC₁₂H₁₄O₂190.241.085-95
o-PhenylenediamineC₆H₈N₂108.141.0-
2-Butyl-3-phenylquinoxalineC₁₈H₁₈N₂262.35-85-95

Potential Pharmaceutical Applications and Mechanisms of Action

Quinoxaline derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticonvulsant effects.[1][8]

Antimicrobial Activity

The antimicrobial action of quinoxalines is believed to involve multiple mechanisms, making them promising candidates to combat drug-resistant pathogens.[1][9]

  • DNA Gyrase Inhibition: Some quinoxaline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[1][10]

  • Reactive Oxygen Species (ROS) Generation: Quinoxalines can induce the production of ROS within bacterial cells, causing oxidative damage to DNA and other vital cellular components.[2]

Antimicrobial_Pathway Quinoxaline 2-Butyl-3-phenylquinoxaline DNAGyrase Bacterial DNA Gyrase Quinoxaline->DNAGyrase Inhibition ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Induction Replication DNA Replication DNADamage DNA Damage ROS->DNADamage CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to DNADamage->CellDeath

Caption: Antimicrobial mechanisms of quinoxalines.
Anticonvulsant Activity

The anticonvulsant properties of some nitrogen-containing heterocyclic compounds are attributed to their interaction with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system.[8][11]

  • GABA(_A) Receptor Modulation: Quinoxaline derivatives may act as positive allosteric modulators of the GABA(_A) receptor.[8][12] Binding to the receptor enhances the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal hyperexcitability associated with seizures.[11]

Anticonvulsant_Pathway Quinoxaline 2-Butyl-3-phenylquinoxaline GABA_A GABAA Receptor Quinoxaline->GABA_A Positive Allosteric Modulation Cl_channel Chloride Channel Opening GABA_A->Cl_channel Increased GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Anticonvulsant mechanism via GABAA receptor.

Conclusion

This compound serves as an excellent and readily available starting material for the efficient synthesis of pharmaceutically relevant intermediates like 2-butyl-3-phenylquinoxaline. The synthetic route, involving a Riley oxidation followed by a condensation reaction, is robust and high-yielding. The resulting quinoxaline scaffold holds significant promise for the development of new antimicrobial and anticonvulsant drugs, warranting further investigation and structure-activity relationship (SAR) studies.

References

Application of Hexanophenone in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as caprophenone or 1-phenyl-1-hexanone, is an aromatic ketone that serves as a versatile ingredient in fragrance formulations. Its unique olfactory profile and chemical properties make it a valuable component for creating a wide range of scents, from fine fragrances to functional products. This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulation, targeting professionals in research, science, and drug development who may be exploring new applications for this molecule.

This compound possesses a complex and appealing aroma described as sweet, floral, and slightly fruity with powdery and green undertones. It is commonly utilized as a modifier and blender in various fragrance accords, contributing to the overall character and longevity of the scent. Its stability and solubility in typical fragrance vehicles make it a practical choice for a variety of product bases.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective incorporation into fragrance formulations.

PropertyValueReference
Chemical Name 1-Phenyl-1-hexanone
Synonyms This compound, Caprophenone, Amyl phenyl ketone
CAS Number 942-92-7
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sweet, floral, slightly fruity, powdery, green
Boiling Point 265 °C (lit.)
Melting Point 25-26 °C (lit.)
Flash Point >110 °C
Solubility Soluble in ethanol (B145695) and other organic solvents; very slightly soluble in water (0.11 g/L at 25°C)
Vapor Pressure 0.0094 mmHg at 25°C
Refractive Index n20/D 1.5105 (lit.)

Olfactory Profile and Application in Fragrance Accords

This compound's multifaceted scent profile allows for its use in various fragrance families.

  • Floral Accords: It enhances the sweetness and body of floral compositions, particularly those featuring rose, jasmine, and ylang-ylang. It can impart a natural, slightly green nuance that rounds out the bouquet.

  • Fruity Accords: The subtle fruity notes of this compound can be used to create or enhance ripe fruit accords, such as pear, peach, and apricot.

  • Powdery and Cosmetic Accords: Its powdery character makes it an excellent ingredient for creating soft, elegant, and cosmetic-like scents.

  • Oriental Accords: In oriental fragrances, it can be used to soften and sweeten the overall composition, balancing the richness of resins and spices.

Recommended Usage Levels:

The concentration of this compound in a fragrance concentrate can vary depending on the desired effect and the other components of the formula.

ApplicationRecommended Concentration in Fragrance Concentrate (%)
Fine Fragrance0.1 - 2.0
Body Lotions & Creams0.2 - 1.5
Shampoos & Conditioners0.3 - 1.0
Soaps0.5 - 2.5

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound by a trained panel to characterize its odor profile.

Objective: To identify and quantify the olfactory characteristics of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumery grade, odorless)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips (blotters)

  • Odor-free evaluation booths

  • Sensory evaluation software or standardized questionnaires

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol. Allow the solution to equilibrate for at least 24 hours.

  • Panelist Selection: Select a panel of 10-15 trained sensory assessors with demonstrated experience in fragrance evaluation.

  • Evaluation:

    • Dip a smelling strip into the 10% solution of this compound, ensuring the strip is saturated to a consistent level.

    • Present the smelling strip to each panelist in an individual, well-ventilated, and odor-free booth.

    • Ask panelists to evaluate the odor at different time intervals (top note: immediately after dipping; heart note: after 15-30 minutes; base note: after 2-4 hours).

    • Panelists should rate the intensity of the overall odor and specific odor descriptors (e.g., sweet, floral, fruity, powdery, green) on a labeled magnitude scale (e.g., 0-10).

    • Panelists should also provide free-text descriptions of the perceived aroma.

  • Data Analysis:

    • Calculate the mean intensity scores for the overall odor and each descriptor at each time point.

    • Analyze the frequency of use for each descriptor.

    • Generate an odor profile chart to visualize the sensory characteristics of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep Prepare 10% this compound in Ethanol Dip Dip Smelling Strip Prep->Dip Panel Select Trained Sensory Panel Present Present to Panelist in Odor-Free Booth Panel->Present Dip->Present Rate Panelist Rates Intensity and Descriptors Present->Rate Describe Panelist Provides Free-Text Description Rate->Describe Analyze Calculate Mean Scores and Frequencies Describe->Analyze Generate Generate Odor Profile Chart Analyze->Generate

Sensory Evaluation Workflow
Protocol for Stability Testing of this compound in a Cosmetic Base

This protocol describes a method to assess the stability of this compound in a representative cosmetic emulsion.

Objective: To evaluate the chemical and olfactory stability of this compound in a standard oil-in-water (O/W) lotion base under accelerated aging conditions.

Materials:

  • This compound

  • Standard O/W lotion base (without fragrance)

  • Oven capable of maintaining 40°C ± 2°C

  • Glass jars with airtight seals

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Trained sensory panel

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the O/W lotion base at a concentration of 0.5% (w/w).

    • Homogenize the mixture thoroughly.

    • Prepare a control sample of the lotion base without this compound.

    • Divide the samples into two sets. Store one set at room temperature (20-25°C) and the other in the oven at 40°C.

  • Evaluation Schedule: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).

  • Physicochemical Analysis:

    • At each time point, observe the samples for any changes in color, clarity, and phase separation.

    • Measure the pH of the lotion.

  • Chemical Analysis (GC-MS):

    • Extract the fragrance from the lotion sample using an appropriate solvent (e.g., dichloromethane).

    • Analyze the extract by GC-MS to quantify the concentration of this compound.

    • Compare the concentration at each time point to the baseline to determine the percentage of degradation.

  • Olfactory Analysis:

    • Have a trained sensory panel evaluate the odor of the samples at each time point.

    • Panelists should rate the intensity of the this compound scent and note any changes in the odor profile (e.g., development of off-notes).

Stability_Testing_Workflow cluster_eval Evaluation at T=0, 2, 4, 8, 12 weeks Prep Prepare Lotion with 0.5% This compound and Control Store Store Samples at Room Temp & 40°C Prep->Store PhysChem Physicochemical Analysis (Color, pH, Phase) Store->PhysChem GCMS GC-MS Analysis (Quantify this compound) Store->GCMS Olfactory Sensory Analysis (Odor Intensity & Profile) Store->Olfactory

Stability Testing Workflow

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products when used within the recommended concentration limits. However, as with any chemical substance, it is important to adhere to safety guidelines and regulatory standards.

  • Skin Irritation: May cause skin irritation in some individuals. It is recommended to conduct patch testing for new formulations.

  • Eye Irritation: Can cause serious eye irritation. Avoid contact with eyes.

  • Respiratory Irritation: May cause respiratory irritation if inhaled in high concentrations. Ensure adequate ventilation during handling.

It is the responsibility of the formulator to ensure that the final product complies with all local and international regulations regarding fragrance ingredients.

Conclusion

This compound is a valuable and versatile ingredient in the perfumer's palette. Its sweet, floral, and slightly fruity aroma, combined with its good stability and blending properties, makes it suitable for a wide array of fragrance applications. By following the detailed protocols for sensory evaluation and stability testing, researchers and formulators can effectively incorporate this compound into their products to achieve the desired olfactory experience while ensuring product quality and safety.

Application Notes and Protocols for the Reduction of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries. Hexanophenone, an aromatic ketone, can be efficiently reduced to 1-phenylhexanol, a secondary alcohol with applications in various research and development sectors. This document provides detailed application notes and experimental protocols for two common and effective methods for the reduction of this compound: sodium borohydride (B1222165) reduction and catalytic hydrogenation. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the reproducible and efficient synthesis of 1-phenylhexanol.

Reaction Scheme

The overall chemical transformation discussed in these application notes is the reduction of this compound to 1-phenylhexanol.

cluster_reagents This compound This compound (C₁₂H₁₆O) OnePhenylhexanol 1-Phenylhexanol (C₁₂H₁₈O) This compound->OnePhenylhexanol Reduction Reagents [Reducing Agent]

Caption: General reaction scheme for the reduction of this compound.

Methods and Protocols

Two primary methods for the reduction of this compound are detailed below:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and selective method suitable for laboratory-scale synthesis.

  • Catalytic Hydrogenation: A highly efficient method often employed in industrial settings, utilizing a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.

Method 1: Sodium Borohydride (NaBH₄) Reduction of this compound

Sodium borohydride is a versatile and chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1][2] It is known for its operational simplicity and safety compared to more reactive hydrides like lithium aluminum hydride.[1]

Experimental Protocol:

Materials and Apparatus:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Deionized water

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.4 mmol) of this compound in 50 mL of methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with gentle stirring.

  • Addition of NaBH₄: Slowly add 1.2 g (31.7 mmol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C. A vigorous bubbling may be observed.[3]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The reaction is complete when the this compound spot is no longer visible under UV light.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[3]

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylhexanol. The product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

Method 2: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones, often providing high yields and purity.[4] This method involves the use of a metal catalyst and hydrogen gas. Both Palladium on Carbon (Pd/C) and Raney Nickel are effective catalysts for this transformation.[5][6]

Experimental Protocol (using 10% Pd/C):

Materials and Apparatus:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas source (balloon or cylinder)

  • Parr shaker or similar hydrogenation apparatus

  • Buchner funnel and filter paper

  • Celite®

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 5.0 g (28.4 mmol) of this compound in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 0.25 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas 2-3 times to remove air. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen.

  • Completion and Catalyst Removal: Once hydrogen uptake ceases (typically after 4-6 hours), depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield 1-phenylhexanol.

Data Presentation

The following table summarizes the key quantitative data for the two described methods for the reduction of this compound.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation (10% Pd/C)
Reactant This compoundThis compound
Reducing Agent/Catalyst Sodium Borohydride (NaBH₄)10% Palladium on Carbon (Pd/C)
Solvent MethanolEthanol
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric50 psi (H₂)
Reaction Time ~3 hours~4-6 hours
Typical Yield >90%>95%
Purity High, may require chromatographyVery high, often no further purification needed

Product Characterization

The final product, 1-phenylhexanol, can be characterized by its physical and spectroscopic properties.

Physical Properties:

  • Appearance: Colorless liquid.[7]

  • Boiling Point: Approximately 154-155 °C at 11 mmHg.[8]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 4.65 (t, J=6.6 Hz, 1H, CH-OH), 1.80-1.70 (m, 2H, CH₂), 1.40-1.20 (m, 6H, 3xCH₂), 0.88 (t, J=7.0 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 144.9, 128.4, 127.4, 125.9, 75.2, 39.1, 31.8, 25.4, 22.6, 14.0.

  • IR (neat, cm⁻¹): 3360 (br, O-H), 3060, 3030 (Ar C-H), 2930, 2860 (C-H), 1495, 1455 (C=C, aromatic), 1050 (C-O).

Experimental Workflow and Signaling Pathways

The logical flow of the experimental procedures can be visualized as follows:

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: NaBH4 Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_purification Purification & Analysis cluster_product Final Product Start This compound M1_Dissolve Dissolve in Methanol Start->M1_Dissolve M2_Dissolve Dissolve in Ethanol Start->M2_Dissolve M1_Cool Cool to 0-5 °C M1_Dissolve->M1_Cool M1_Add_NaBH4 Add NaBH4 M1_Cool->M1_Add_NaBH4 M1_React Stir at RT M1_Add_NaBH4->M1_React M1_Quench Quench with Water M1_React->M1_Quench M1_Extract Extract with Ether M1_Quench->M1_Extract M1_Dry Dry Organic Layer M1_Extract->M1_Dry Purify Concentrate under Reduced Pressure M1_Dry->Purify M2_Add_Catalyst Add 10% Pd/C M2_Dissolve->M2_Add_Catalyst M2_Hydrogenate Hydrogenate (50 psi H2) M2_Add_Catalyst->M2_Hydrogenate M2_Filter Filter Catalyst M2_Hydrogenate->M2_Filter M2_Filter->Purify Analyze Characterize Product (NMR, IR, etc.) Purify->Analyze End 1-Phenylhexanol Analyze->End

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is flammable and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the apparatus is properly assembled and leak-tested. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or wetted with a solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

A Comprehensive Guide to the Derivatization of Hexanophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanophenone, a simple alkyl aryl ketone, serves as a versatile starting material and intermediate in organic synthesis. Its chemical structure, featuring a reactive carbonyl group and an aromatic phenyl ring, allows for a variety of chemical modifications. The derivatization of this compound is a critical step in the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and fragrance development.[1][2] This document provides detailed application notes and experimental protocols for several key derivatization reactions of this compound, including reduction of the ketone, alpha-bromination, oximation, and electrophilic aromatic substitution (nitration).

Reduction of this compound to 1-Phenyl-1-hexanol

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-phenyl-1-hexanol, is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can be further functionalized. This conversion is commonly achieved through the use of hydride reducing agents, such as sodium borohydride (B1222165), or via catalytic hydrogenation.

Data Presentation: Reduction of this compound
ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Hydrogenation
Product 1-Phenyl-1-hexanol1-Phenyl-1-hexanol
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst NonePalladium on Carbon (Pd/C)
Solvent Methanol (B129727) or Ethanol (B145695)Ethanol or Ethyl Acetate (B1210297)
Temperature 0°C to Room TemperatureRoom Temperature
Pressure Atmospheric1-5 bar
Typical Yield >90%[3]>95%[4]
Reaction Time 30 minutes - 2 hours2 - 24 hours
Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride

This protocol describes the reduction of this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenyl-1-hexanol.

  • The product can be purified further by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Catalytic Hydrogenation

This protocol details the reduction of this compound via catalytic hydrogenation using palladium on carbon as the catalyst.

Materials:

  • This compound

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and the solvent (ethanol or ethyl acetate) to achieve a concentration of approximately 0.1 M.[4]

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-phenyl-1-hexanol.

experimental_workflow_reduction cluster_na_bh4 Protocol 1: Sodium Borohydride Reduction cluster_h2 Protocol 2: Catalytic Hydrogenation na_bh4_start Dissolve this compound in Methanol na_bh4_cool Cool to 0°C na_bh4_start->na_bh4_cool na_bh4_add Add NaBH₄ na_bh4_cool->na_bh4_add na_bh4_react Stir at RT na_bh4_add->na_bh4_react na_bh4_quench Quench with Water na_bh4_react->na_bh4_quench na_bh4_extract Extract with Et₂O/EtOAc na_bh4_quench->na_bh4_extract na_bh4_dry Dry and Concentrate na_bh4_extract->na_bh4_dry na_bh4_product 1-Phenyl-1-hexanol na_bh4_dry->na_bh4_product h2_start Combine this compound, Solvent, and Pd/C h2_purge Purge with N₂/Ar h2_start->h2_purge h2_h2 Introduce H₂ Gas h2_purge->h2_h2 h2_react Stir at RT h2_h2->h2_react h2_filter Filter Catalyst h2_react->h2_filter h2_concentrate Concentrate Filtrate h2_filter->h2_concentrate h2_product 1-Phenyl-1-hexanol h2_concentrate->h2_product

Workflow for the reduction of this compound.

Alpha-Bromination of this compound to 2-Bromo-1-phenyl-1-hexanone

The introduction of a bromine atom at the alpha-position to the carbonyl group yields an α-bromo ketone, a valuable synthetic intermediate for various nucleophilic substitution and elimination reactions.

Data Presentation: Alpha-Bromination of this compound
ParameterProtocol 3: H₂O₂/HBr Bromination
Product 2-Bromo-1-phenyl-1-hexanone
Brominating Agent Bromine (generated in situ)
Reagents Hydrogen Peroxide (H₂O₂), Hydrobromic Acid (HBr)
Solvent Water
Temperature Room Temperature
Typical Yield ~95% (based on valerophenone)[6]
Reaction Time 1 - 3 hours
Experimental Protocol

Protocol 3: Oxidative Bromination with H₂O₂ and HBr

This protocol is adapted from a green chemistry approach for the alpha-bromination of ketones.[7]

Materials:

  • This compound

  • 30% Hydrobromic acid (HBr)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium carbonate solution

  • Saturated brine solution

  • Dichloromethane or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and 30% hydrobromic acid (2.0 eq).

  • Stir the mixture at room temperature.

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the reaction mixture.

  • After the addition is complete, continue to stir the reaction for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Stop the stirring and allow the layers to separate.

  • Separate the organic layer and wash it with saturated sodium carbonate solution, followed by saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-1-phenyl-1-hexanone.

experimental_workflow_bromination start Mix this compound and HBr add_h2o2 Add H₂O₂ Dropwise start->add_h2o2 react Stir at RT for 1-2h add_h2o2->react separate Separate Layers react->separate wash Wash with Na₂CO₃ and Brine separate->wash dry Dry and Concentrate wash->dry product 2-Bromo-1-phenyl-1-hexanone dry->product

Workflow for the alpha-bromination of this compound.

Oximation of this compound to this compound Oxime

The reaction of this compound with hydroxylamine (B1172632) produces this compound oxime. Oximes are versatile intermediates that can be rearranged to amides (Beckmann rearrangement) or reduced to amines.

Data Presentation: Oximation of this compound
ParameterProtocol 4: Oximation in Aqueous Ethanol
Product This compound Oxime
Reagent Hydroxylamine Hydrochloride (NH₂OH·HCl)
Base Sodium Acetate or Sodium Hydroxide
Solvent Aqueous Ethanol
Temperature Room Temperature to Reflux
Typical Yield >85%[8]
Reaction Time 1 - 4 hours
Experimental Protocol

Protocol 4: Synthesis of this compound Oxime

This protocol is a standard procedure for the synthesis of oximes from ketones.[3]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq) in water.

  • Add a solution of this compound (1.0 eq) in ethanol to the aqueous solution. The amount of ethanol should be sufficient to form a homogeneous solution or a fine suspension.

  • Stir the mixture at room temperature or heat to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • If crystallization does not occur, add cold water to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The this compound oxime can be recrystallized from aqueous ethanol if further purification is needed.

experimental_workflow_oximation start Prepare Aqueous Solution of NH₂OH·HCl and NaOAc add_ketone Add Ethanolic Solution of this compound start->add_ketone react Stir at RT or Reflux add_ketone->react cool Cool in Ice Bath react->cool precipitate Precipitate with Water (if necessary) cool->precipitate filter Filter and Dry precipitate->filter product This compound Oxime filter->product

Workflow for the oximation of this compound.

Nitration of this compound to p-Nitrothis compound

Electrophilic aromatic substitution on the phenyl ring of this compound allows for the introduction of various functional groups. Nitration, typically carried out with a mixture of nitric and sulfuric acids, introduces a nitro group, which can be subsequently reduced to an amine. The acyl group is a meta-director, but due to steric hindrance, substitution at the para-position can also be significant.

Data Presentation: Nitration of this compound
ParameterProtocol 5: Nitration with Mixed Acid
Product Mixture of m- and p-Nitrothis compound
Nitrating Agent Nitronium ion (NO₂⁺)
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Temperature 0 - 10°C
Typical Yield Moderate to high, isomer separation may be required.[9][10]
Reaction Time 30 minutes - 2 hours
Experimental Protocol

Protocol 5: Synthesis of Nitrothis compound

This protocol is a general procedure for the nitration of deactivated aromatic rings.[9]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Water

  • Beaker, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a beaker or flask, carefully add concentrated sulfuric acid to this compound while cooling in an ice-salt bath to maintain the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.[11]

  • Slowly add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product, a mixture of isomers, can be purified by recrystallization or column chromatography to separate the meta and para isomers.

experimental_workflow_nitration start Dissolve this compound in conc. H₂SO₄ at 0°C add_nitrating_mix Add Nitrating Mixture Dropwise at <10°C start->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix react Stir at 0-10°C add_nitrating_mix->react quench Pour onto Ice react->quench filter_wash Filter and Wash with Water quench->filter_wash product Nitrothis compound (isomer mixture) filter_wash->product

Workflow for the nitration of this compound.

References

Application Notes and Protocols for Hexanophenone in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexanophenone as a substrate in various catalytic reactions, including asymmetric reduction and catalytic oxidation. Detailed protocols, quantitative data, and visual workflows are presented to facilitate the application of these methodologies in a laboratory setting.

Asymmetric Reduction of this compound to 1-Phenyl-1-hexanol (B1583550)

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing valuable building blocks for pharmaceuticals and other fine chemicals. This compound can be stereoselectively reduced to (R)- or (S)-1-phenyl-1-hexanol using both transition-metal catalysts and biocatalysts.

Asymmetric Transfer Hydrogenation using Ruthenium Catalysts

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. Ruthenium complexes bearing chiral ligands are highly effective catalysts for this transformation, typically using isopropanol (B130326) or a mixture of formic acid and triethylamine (B128534) as the hydrogen source.

Data Presentation

CatalystLigandHydrogen SourceSolventTemp. (°C)S/C RatioYield (%)ee (%)Ref. (Adapted from)
[RuCl(p-cymene)]2(S,S)-TsDPENHCOOH/NEt₃ (5:2)CH₂Cl₂28100:1>95>99 (R)[1]
RuCl₂(indan-ambox)(PPh₃)Indan-amboxH₂ (5 atm)i-PrOHRT100:1>9997 (R)[2]
Ru(0) nanoparticlesChiral Thionesi-PrOHi-PrOHReflux--Up to 85[3]

Note: Data presented is for the analogous substrate acetophenone (B1666503) and is expected to be similar for this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound

This protocol is adapted from the general procedure for the asymmetric transfer hydrogenation of aromatic ketones.[1]

Materials:

  • This compound

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 mmol) in anhydrous dichloromethane (5 mL).

  • Catalyst and Hydrogen Source Preparation: In a separate vial, prepare the hydrogen source by mixing formic acid (5 equivalents) and triethylamine (2 equivalents).

  • Reaction Initiation: To the solution of this compound, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 mmol, 1 mol%).

  • Addition of Hydrogen Source: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or as specified in the data table). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 1-phenyl-1-hexanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualization of Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve this compound in CH2Cl2 start->dissolve add_catalyst Add Ru Catalyst dissolve->add_catalyst prepare_h_source Prepare HCOOH/NEt3 Mixture add_h_source Add HCOOH/NEt3 prepare_h_source->add_h_source add_catalyst->add_h_source stir Stir at RT add_h_source->stir monitor Monitor by TLC/GC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a green and highly selective alternative for the reduction of ketones. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they utilize a cofactor, typically NADH or NADPH, as the hydride source. Whole-cell biocatalysts, such as Rhodococcus erythropolis, can be employed, which have the advantage of in-situ cofactor regeneration.

Data Presentation

BiocatalystCofactor RegenerationSubstrateYield (%)ee (%)Ref. (Adapted from)
ADH from Thermoanaerobacter sp.IsopropanolAcetophenone98>99.5 (S)[4]
Rhodococcus erythropolis A-27IsopropanolAcetophenone92>99.9 (S)[5][6]
ADH-02 (Commercial)Isopropanol/NADPHAcetophenone->99[7]

Note: Data presented is for the analogous substrate acetophenone and is expected to be similar for this compound.

Experimental Protocol: Biocatalytic Reduction of this compound with Rhodococcus erythropolis

This protocol is a general procedure based on the use of Rhodococcus species for ketone reduction.[5][6]

Materials:

  • This compound

  • Rhodococcus erythropolis cells (e.g., ATCC 4277 or a specific strain known for ketone reduction)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Isopropanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge and appropriate tubes

  • Incubator shaker

Procedure:

  • Cell Preparation: Grow the Rhodococcus erythropolis cells in a suitable medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with phosphate buffer. The cells can be used as a whole-cell catalyst.

  • Reaction Setup: In a suitable flask, suspend the harvested Rhodococcus erythropolis cells in phosphate buffer. Add isopropanol as the co-solvent and hydrogen donor (typically 10-50% v/v).

  • Substrate Addition: Add this compound to the cell suspension. The substrate concentration should be optimized (e.g., starting with 10-50 mM) to avoid substrate inhibition.

  • Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extraction and Purification: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-phenyl-1-hexanol by flash column chromatography if necessary.

  • Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.

Visualization of Biocatalytic Workflow

G cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation start Start grow_cells Grow Rhodococcus erythropolis cells start->grow_cells harvest_cells Harvest and Wash Cells grow_cells->harvest_cells suspend_cells Suspend Cells in Buffer with Isopropanol harvest_cells->suspend_cells add_substrate Add this compound suspend_cells->add_substrate incubate Incubate with Shaking add_substrate->incubate monitor Monitor by GC/HPLC incubate->monitor centrifuge Centrifuge to Remove Cells monitor->centrifuge extract Extract with Ethyl Acetate centrifuge->extract dry_purify Dry and Purify extract->dry_purify end End dry_purify->end

Caption: Workflow for Biocatalytic Reduction.

Catalytic Oxidation of this compound

The oxidation of aryl alkyl ketones can lead to various products, including carboxylic acids via C-C bond cleavage. This transformation is valuable for the synthesis of benzoic acid derivatives and other functionalized molecules.

Aerobic Oxidation to Benzoic Acid

The carbon-carbon bond adjacent to the carbonyl group in aryl alkyl ketones can be cleaved under oxidative conditions to yield benzoic acid and a carboxylic acid derived from the alkyl chain. Metal-catalyzed aerobic oxidation provides an environmentally friendly approach using molecular oxygen as the terminal oxidant.

Data Presentation

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Yield of Benzoic Acid (%)Ref. (Adapted from)
Mn(NO₃)₂ / Co(NO₃)₂O₂ (1 atm)Acetic Acid1006~90~85[8]
NaOCl (Bleach) / NaOHNaOClWaterGentle Heat0.5-1>95High[9]

Note: Data is based on general procedures for aryl alkyl ketones and acetophenone and may require optimization for this compound.

Experimental Protocol: Aerobic Oxidation of this compound

This protocol is adapted from a general method for the aerobic oxidation of aryl alkyl ketones.[8]

Materials:

  • This compound

  • Manganese(II) nitrate (B79036) (Mn(NO₃)₂)

  • Cobalt(II) nitrate (Co(NO₃)₂)

  • Acetic acid

  • Oxygen gas supply (balloon or from a cylinder)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a gas inlet, dissolve this compound (1 mmol) in acetic acid (10 mL).

  • Catalyst Addition: Add manganese(II) nitrate (0.1 mmol, 10 mol%) and cobalt(II) nitrate (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C under an atmosphere of oxygen (an oxygen-filled balloon is sufficient for small scale).

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate benzoic acid.

Visualization of Oxidation Workflow

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation start Start dissolve Dissolve this compound in Acetic Acid start->dissolve add_catalysts Add Mn(NO3)2 and Co(NO3)2 dissolve->add_catalysts heat Heat to 100 °C under O2 Atmosphere add_catalysts->heat stir Stir Vigorously heat->stir monitor Monitor by TLC/GC stir->monitor cool_extract Cool and Extract with Ethyl Acetate monitor->cool_extract wash_dry Wash and Dry Organic Layer cool_extract->wash_dry purify Purify Benzoic Acid wash_dry->purify end End purify->end

Caption: Workflow for Catalytic Aerobic Oxidation.

References

Protocol for the Purity Analysis of Hexanophenone via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Hexanophenone, an aromatic ketone, is a significant compound in various chemical and pharmaceutical syntheses. Its purity is critical to ensure the safety, efficacy, and quality of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound.[1] This method offers high separation efficiency through gas chromatography and definitive identification based on the mass-to-charge ratio of the compound and its fragments, as determined by mass spectrometry.[2][3] This application note provides a detailed protocol for determining the purity of this compound using GC-MS.

Principle

The this compound sample, dissolved in a suitable volatile solvent, is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. Separation of this compound from any impurities is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[4] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting positively charged ions and their fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound and any impurities by comparing the obtained spectra and retention times to those of a reference standard.[1] Quantitative analysis is performed by creating a calibration curve from the analysis of standard solutions of known concentrations.[1]

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol serves as a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • This compound sample for analysis

  • Dichloromethane (B109758) (CH₂Cl₂), GC grade or equivalent volatile organic solvent[5]

  • Methanol (CH₃OH), GC grade

  • 1.5 mL glass autosampler vials with caps[5]

  • Micropipettes and tips

  • Analytical balance

  • Vortex mixer

  • 0.22 µm syringe filters (if sample contains particulates)[6]

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations of approximately 1, 5, 10, 25, and 50 µg/mL.[5]

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of dichloromethane, and vortex to ensure complete dissolution.[6] This creates a 1 mg/mL solution. Further dilute this solution to fall within the calibration range (e.g., to 10 µg/mL).[5]

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter before transferring it to a GC vial.[6]

  • Final Preparation: Transfer all standard and sample solutions to 1.5 mL glass autosampler vials for analysis.[5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may be adjusted for optimal performance.

Parameter Recommended Setting
Gas Chromatograph (GC)
ColumnNon-polar or medium-polar capillary column, such as DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/min[7]
Inlet Temperature250 °C[7]
Injection ModeSplitless or split (e.g., 20:1 split ratio) depending on sample concentration[1]
Injection Volume1 µL[7]
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes[1]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[7][8]
Source Temperature230 °C[8]
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-400
Solvent Delay3 minutes

Data Analysis and Presentation

Identification

The identification of this compound is confirmed by comparing the retention time (RT) and the acquired mass spectrum of the sample with that of the reference standard. The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from cleavages typical for aromatic ketones, such as alpha-cleavage next to the carbonyl group.[1]

Quantification and Purity Calculation

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standard solutions.[1] The concentration of this compound in the analyzed sample is determined from this calibration curve.

The purity of the this compound sample is calculated as a percentage using the following formula:

Purity (%) = (Concentration of this compound in sample / Initial weighed concentration of sample) x 100

Data Summary

All quantitative data should be summarized in a clear and structured table for easy comparison.

Sample ID Retention Time (min) Peak Area Calculated Concentration (µg/mL) Purity (%)
Standard 1 µg/mLExpected RTArea1.0N/A
Standard 5 µg/mLExpected RTArea5.0N/A
Standard 10 µg/mLExpected RTArea10.0N/A
Standard 25 µg/mLExpected RTArea25.0N/A
Standard 50 µg/mLExpected RTArea50.0N/A
This compound SampleMeasured RTAreaCalculated Conc.Calculated Purity

Visualization

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound purity is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis weigh Weigh this compound (Standard & Sample) dissolve Dissolve in Dichloromethane weigh->dissolve dilute Prepare Serial Dilutions (Standards) & Sample Dilution dissolve->dilute vial Transfer to GC Autosampler Vials dilute->vial inject Inject 1 µL into GC-MS vial->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Peaks (RT & Mass Spectrum) detect->identify integrate Integrate Peak Areas identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify purity Calculate Purity (%) quantify->purity

Caption: Experimental workflow for the GC-MS purity analysis of this compound.

Conclusion

This application note provides a robust and reliable protocol for the determination of this compound purity using GC-MS. The described methodology, encompassing sample preparation, instrumental conditions, and data analysis, offers a solid foundation for researchers, scientists, and professionals in drug development and quality control. The high selectivity and sensitivity of GC-MS make it an invaluable tool for ensuring the quality of pharmaceutical ingredients and chemical intermediates.[9]

References

Application Notes and Protocols: The Role of Hexanophenone in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexanophenone in polymer chemistry and material science, with a focus on its application as a photoinitiator for UV curing. This document outlines the fundamental principles, experimental protocols, and key parameters for utilizing this compound in the synthesis of polymeric materials.

Introduction to this compound in Polymer Science

This compound (CAS 942-92-7) is an aromatic ketone that serves as a versatile compound in organic synthesis and material science.[1][2][3] In polymer chemistry, its primary application lies in its ability to function as a photoinitiator for free-radical polymerization.[4][5] Upon exposure to ultraviolet (UV) radiation, this compound can generate free radicals, which in turn initiate the polymerization of monomers, leading to the formation of a cross-linked polymer network. This process, known as UV curing, is widely employed in the manufacturing of coatings, adhesives, inks, and biomedical hydrogels due to its rapid cure speeds, low energy consumption, and solvent-free formulations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 942-92-7[1][2][3]
Molecular Formula C₁₂H₁₆O[1][6]
Molecular Weight 176.25 g/mol [3]
Appearance Clear light yellow liquid after melting[2][7]
Melting Point 25-26 °C[7]
Boiling Point 265 °C[7]
Density 0.958 g/mL at 25 °C[7]
UV Absorption Exhibits characteristic absorption in the UV region due to the phenyl and ketone chromophores.

Mechanism of Photoinitiation

Aromatic ketones like this compound typically initiate polymerization through a process known as the Norrish Type I or Type II reaction.[8][9][10][11] For alkyl phenyl ketones such as this compound, the Norrish Type I cleavage is a plausible and efficient pathway for generating initiating radicals.

Upon absorption of UV photons, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the molecule undergoes α-cleavage, the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of two distinct free radicals: a benzoyl radical and a pentyl radical. Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.

G cluster_initiation Photoinitiation of this compound (Norrish Type I) This compound This compound (Ground State) Excitedthis compound This compound* (Excited Triplet State) This compound->Excitedthis compound UV Light (hν) Radicals Benzoyl Radical + Pentyl Radical Excitedthis compound->Radicals α-Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation GrowingPolymer Growing Polymer Chain Monomer->GrowingPolymer Propagation

Caption: Photoinitiation mechanism of this compound via Norrish Type I cleavage.

Applications in Polymer Synthesis

This compound is particularly suitable for the UV curing of acrylate-based formulations. Acrylates are widely used monomers and oligomers in coatings, adhesives, and inks due to their high reactivity and the versatility of the resulting polymer properties.

UV Curing of Acrylate (B77674) Coatings

A primary application of this compound is in the formulation of UV-curable clear coats. These coatings are applied to various substrates and then rapidly cured by exposure to UV light.

Table 2: Example Formulation for a UV-Curable Acrylate Clear Coat

ComponentFunctionTypical Concentration (wt%)
Epoxy Acrylate Oligomer Polymer backbone, provides hardness and chemical resistance40 - 70
Tripropyleneglycol Diacrylate (TPGDA) Reactive diluent, adjusts viscosity and crosslink density20 - 50
This compound Photoinitiator1 - 5
Flow and Leveling Agent Improves surface finish0.1 - 1
Synthesis of Polymer Hydrogels

This compound can also be utilized in the photopolymerization of hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water and are used in various biomedical applications, including drug delivery and tissue engineering.

Table 3: Example Formulation for a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

ComponentFunctionTypical Concentration (wt%)
Poly(ethylene glycol) Diacrylate (PEGDA) Monomer, forms the hydrogel network10 - 30
Phosphate-Buffered Saline (PBS) Solvent70 - 90
This compound Photoinitiator0.1 - 1

Experimental Protocols

The following are generalized protocols for the use of this compound as a photoinitiator. Researchers should optimize these protocols for their specific monomers, equipment, and desired polymer properties.

Protocol for UV Curing of an Acrylate Coating

Objective: To prepare and cure a thin film of an acrylate-based coating using this compound as a photoinitiator.

Materials:

  • Epoxy acrylate oligomer

  • Tripropyleneglycol diacrylate (TPGDA)

  • This compound

  • Flow and leveling agent

  • Substrate (e.g., glass slide, metal panel)

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Film applicator (e.g., wire-wound rod)

  • UV radiometer

Procedure:

  • Formulation Preparation:

    • In a light-blocking container, combine the epoxy acrylate oligomer and TPGDA.

    • Mix thoroughly using a magnetic stirrer until a homogeneous solution is obtained.

    • Add the desired concentration of this compound (e.g., 3 wt%) and the flow and leveling agent.

    • Continue stirring in the dark until all components are fully dissolved.

  • Film Application:

    • Ensure the substrate is clean and dry.

    • Apply a small amount of the formulation onto the substrate.

    • Use a film applicator to draw down a uniform film of a specific thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate on the conveyor belt or sample stage of the UV curing system.

    • Set the desired UV intensity and conveyor speed to achieve the target UV dose.

    • Expose the film to the UV radiation.

  • Cure Evaluation:

    • Assess the cured film for tackiness (thumb twist or cotton ball test).

    • Measure the pencil hardness of the cured coating according to ASTM D3363.

    • Evaluate solvent resistance by rubbing with a cloth soaked in a solvent like methyl ethyl ketone (MEK).

G cluster_workflow Experimental Workflow for UV Curing Formulation 1. Prepare Acrylate Formulation with This compound Application 2. Apply Uniform Film to Substrate Formulation->Application Curing 3. Expose to UV Radiation Application->Curing Evaluation 4. Evaluate Cured Film Properties Curing->Evaluation

Caption: A generalized experimental workflow for UV curing of coatings.

Protocol for the Synthesis of a PEGDA Hydrogel

Objective: To synthesize a PEGDA hydrogel disc via photopolymerization using this compound.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Molds (e.g., PDMS molds of desired dimensions)

  • UV light source (e.g., 365 nm UV lamp)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not readily soluble in the aqueous monomer solution.

    • In a light-blocking container, dissolve the desired concentration of PEGDA (e.g., 20 wt%) in PBS.

    • Add the this compound stock solution to the PEGDA solution to achieve the final desired concentration (e.g., 0.5 wt%).

    • Vortex or stir the solution until it is homogeneous.

  • Hydrogel Formation:

    • Pipette the precursor solution into the molds.

    • Place the molds under the UV light source.

    • Expose the solution to UV light for a predetermined time (e.g., 5-15 minutes), depending on the UV intensity and desired cross-linking density.

  • Hydrogel Characterization (Optional):

    • Carefully remove the hydrogel discs from the molds.

    • Measure the swelling ratio by immersing the hydrogels in PBS and measuring their weight at equilibrium.

    • Perform rheological measurements to determine the mechanical properties (e.g., storage and loss moduli) of the hydrogel.

Quantitative Data and Characterization

The efficiency of the photopolymerization process and the properties of the resulting polymer can be quantified using various analytical techniques.

Table 4: Key Parameters and Characterization Techniques for Photopolymerization

ParameterDescriptionTypical RangeCharacterization Technique
UV Intensity (Irradiance) The power of the UV light per unit area.10 - 1000 mW/cm²UV Radiometer
UV Dose (Energy) The total amount of UV energy delivered to the sample.100 - 2000 mJ/cm²UV Radiometer
Monomer Conversion The percentage of monomer that has polymerized.80 - 100%Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy
Cure Speed The time required to achieve a tack-free surface.Seconds to minutesTactile assessment, Real-time FTIR
Pencil Hardness A measure of the surface hardness of a cured coating.HB - 6HPencil Hardness Tester
Swelling Ratio The ratio of the weight of the swollen hydrogel to its dry weight.5 - 50Gravimetric analysis
Mechanical Properties Storage modulus (G'), loss modulus (G''), Young's modulus.Varies widelyRheometer, Tensile Tester

Safety Precautions

  • This compound may cause skin and eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

  • UV radiation is harmful to the eyes and skin. Use appropriate UV shielding and wear UV-blocking safety glasses during UV curing procedures.

  • Work in a well-ventilated area to avoid inhalation of any potential vapors.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own experiments and safety assessments to determine the suitability of this compound for their specific applications.

References

Application Note: Laboratory-Scale Purification of Crude Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexanophenone (also known as caprophenone or 1-phenyl-1-hexanone) is an aromatic ketone widely used as an intermediate in the synthesis of fragrances and pharmaceuticals.[1][2] Its synthesis, often via methods like Friedel-Crafts acylation, can result in a crude product containing unreacted starting materials, byproducts, and colorimetric impurities.[3] Achieving high purity is critical for subsequent applications. This document provides detailed protocols for the laboratory-scale purification of crude this compound using common techniques such as vacuum distillation, flash column chromatography, and recrystallization.

Physicochemical Properties

A clear understanding of this compound's physical properties is essential for selecting and optimizing a purification strategy.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O[4][5]
Molecular Weight 176.25 g/mol [4][6]
Appearance White or colorless to light yellow powder, lump, or clear liquid.[1][5][1][5]
Melting Point 25-26 °C[6][7][8][9]
Boiling Point 265 °C (at 760 mmHg)[6][7][8][9]
Density 0.958 g/mL at 25 °C[6][7][8]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, diethyl ether, and chloroform.[5][10][11][5][10][11]
Potential Impurities

Crude this compound obtained from Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride may contain the following impurities:

  • Unreacted Benzene: Volatile starting material.

  • Unreacted Hexanoyl Chloride: And its hydrolysis product, hexanoic acid.

  • Polysubstituted Products: Di- or tri-acylated benzene rings.

  • Colored Impurities: Often high-molecular-weight, conjugated byproducts or degradation products that can give the crude product a yellow or brown color.[12]

Purification Strategies

A multi-step approach is often the most effective. A primary bulk purification by vacuum distillation can remove solvents and non-volatile residues, followed by a high-resolution technique like column chromatography for closely related impurities. A final recrystallization step can be used for "polishing" to achieve the highest purity.

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Protocol 1: Vacuum Distillation crude->distillation To remove solvent & high-boiling residues chromatography Protocol 2: Flash Column Chromatography crude->chromatography For mixtures with close-boiling impurities distillation->chromatography To separate structurally similar impurities recrystallization Protocol 3: Low-Temperature Recrystallization chromatography->recrystallization Final polishing step for crystalline solids pure_product High-Purity this compound (>99%) chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for crude this compound.

Comparison of Purification Techniques
TechniquePrimary ApplicationProsConsTypical Purity
Vacuum Distillation Bulk purification; removal of non-volatile or highly volatile impurities.Fast, good for large scales, effective for compounds with different boiling points.Not effective for separating compounds with close boiling points; thermal degradation is possible.~95%[3]
Flash Chromatography Separation of structurally similar compounds.High resolution, applicable to a wide range of compounds, highly effective.[12]Can be time-consuming, requires significant solvent, potential for product loss on the column.>98%
Recrystallization Final purification or "polishing" step for solid compounds.Can yield very high purity material, cost-effective.[13]Requires a suitable solvent, product loss in the mother liquor, may not remove all impurities.>99%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal as an initial step to purify large quantities of crude this compound, particularly for removing the synthesis solvent and high-boiling point impurities.

Methodology:

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charge the Flask: Add the crude this compound to the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.

  • Heating: Begin heating the distillation flask using a heating mantle once the desired vacuum is reached.

  • Fraction Collection: Collect the distilled this compound in a pre-weighed receiving flask. Based on its high boiling point (265 °C at atmospheric pressure), distillation at a high vacuum (e.g., <1 mmHg) will significantly lower the required temperature. For example, one synthesis protocol distills the product at 100°C under high vacuum.[3]

  • Completion: Stop the distillation when the temperature fluctuates or when most of the product has been collected, leaving behind a dark, viscous residue.

  • Analysis: Analyze the purity of the distilled product using Gas Chromatography (GC) or ¹H NMR.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for removing closely related side-products and achieving high purity.[7]

Chromatography_Workflow Flash Column Chromatography Workflow prep 1. Slurry Pack Column with Silica (B1680970) Gel in Hexane (B92381) load 2. Load Crude Product (dissolved in minimal DCM or adsorbed onto silica) prep->load elute 3. Elute with Mobile Phase (e.g., 100:1 Hexane:EtOAc) load->elute collect 4. Collect Fractions (monitor by TLC) elute->collect combine 5. Combine Pure Fractions collect->combine evap 6. Evaporate Solvent (Rotary Evaporator) combine->evap

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For this compound, a non-polar system is effective. Start with mixtures of petroleum ether (or hexanes) and ethyl acetate (B1210297) (EtOAc). An ideal Rf value is typically between 0.2-0.4.

    • Recommended Starting Ratios: Petroleum Ether/EtOAc = 100:1 or 50:1.[7]

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[12]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or petroleum ether).

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present.[12][14] Add a thin layer of sand on top to protect the silica bed.[12][14]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane (B109758) (DCM) or the eluent itself.

    • Carefully apply the solution to the top of the silica bed.[14]

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. Maintain a constant flow rate using positive pressure.

    • Collect fractions in test tubes and monitor the elution progress using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommendation
Stationary Phase Silica Gel (200-400 mesh)
Mobile Phase Petroleum Ether : Ethyl Acetate (100:1 to 50:1)[7]
TLC Visualization UV lamp (254 nm)
Protocol 3: Purification by Low-Temperature Recrystallization

Given this compound's low melting point (25-26 °C), recrystallization must be performed at or below room temperature. This technique is excellent for a final polishing step to remove trace impurities.[13]

Methodology:

  • Solvent Selection: The ideal solvent should dissolve this compound well at room temperature but poorly at lower temperatures (e.g., 0 to 5 °C). A mixed solvent system, such as hexane/diethyl ether or hexane/acetone, is often effective.[16]

    • To test, dissolve a small amount of purified this compound in a minimal volume of the more soluble solvent (e.g., ether or acetone) at room temperature.

    • Slowly add the anti-solvent (hexane) until the solution becomes slightly cloudy (the point of saturation).[16]

  • Dissolution: Dissolve the this compound from the previous purification step in the minimum amount of the chosen solvent or solvent pair at room temperature to create a saturated solution.

  • Crystallization:

    • Cover the flask and allow it to stand undisturbed.

    • Slowly cool the solution in an ice bath or refrigerator (0-5 °C). Slow cooling is crucial for the formation of large, pure crystals.[17][18]

    • If crystals do not form, gently scratch the inside of the flask with a glass rod to create nucleation sites.[17]

  • Crystal Collection:

    • Set up a Büchner funnel for vacuum filtration, and pre-cool it to prevent the crystals from melting.[17]

    • Quickly filter the cold slurry to collect the crystals.

    • Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. Determine the melting point and assess purity by GC or NMR.

References

Application Notes: The Role of Hexanophenone in Undergraduate Organic Chemistry Laboratory Curricula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexanophenone, also known as pentyl phenyl ketone, is an aromatic ketone that serves as an exemplary substrate and synthetic target in undergraduate organic chemistry laboratories. Its structure, featuring a benzene (B151609) ring, a carbonyl group, and an aliphatic chain, allows for the demonstration of several fundamental reaction types. These include electrophilic aromatic substitution for its synthesis and nucleophilic additions to its carbonyl group. This document provides detailed application notes and experimental protocols for the use of this compound, tailored for an audience of researchers and professionals, yet grounded in the context of undergraduate chemical education.

Physicochemical and Safety Data

This compound is a low-melting solid or clear liquid at room temperature, making it convenient for various experimental setups.[1][2] Its physical, spectroscopic, and safety data are summarized below.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆O[3]
Molecular Weight176.25 g/mol [3]
AppearanceClear light yellow liquid or low melting solid[1][2][4]
Melting Point25-26 °C[2][4][5]
Boiling Point265 °C[2][4][5]
Density0.958 g/mL at 25 °C[2][5]
Refractive Index (n²⁰/D)1.5105[2]
¹H NMR (400 MHz, CDCl₃) δ7.96 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.96 (t, 2H), 1.73 (m, 2H), 1.36 (m, 4H), 0.91 (m, 3H)[5]
¹³C NMR (100 MHz, CDCl₃) δ200.7, 137.2, 133.0, 128.7, 128.2, 38.7, 31.7, 24.2, 22.7, 14.1[5]
SolubilitySoluble in ethanol, acetone, ether, chloroform; slightly soluble in water.[6]

Table 2: GHS Hazard and Safety Information for this compound

Hazard StatementPrecautionary StatementPersonal Protective Equipment
H315: Causes skin irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]Eyeshields, Gloves, N95 dust mask.
H319: Causes serious eye irritation.[3]P264: Wash skin thoroughly after handling.[1][7]
H335: May cause respiratory irritation.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

Application 1: Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is a classic example of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution taught in introductory organic chemistry.[8][9] The reaction involves the acylation of benzene using hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9] The acyl group's electron-withdrawing nature deactivates the aromatic ring, preventing polyacylation, which is a common issue in Friedel-Crafts alkylation.[8][10]

G Reagents Reactants (Benzene, Hexanoyl Chloride, Anhydrous AlCl3) Setup Reaction Setup (Anhydrous Conditions, 0-5 °C) Reagents->Setup Reaction Stir at Room Temp (2-4 hours) Setup->Reaction Quench Quenching (Ice, conc. HCl) Reaction->Quench Workup Extraction & Washing (DCM, H2O, Brine) Quench->Workup Purify Purification (Rotary Evaporation, Distillation/Chromatography) Workup->Purify Analyze Analysis (IR, NMR, GC-MS) Purify->Analyze

Caption: Experimental workflow for Friedel-Crafts acylation.
Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from benzene and hexanoyl chloride.

Table 3: Materials for Friedel-Crafts Acylation

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Anhydrous Aluminum Chloride133.344.0 g30.0
Benzene78.1125 mL-
Hexanoyl Chloride134.603.0 mL (3.2 g)23.8
Dichloromethane (B109758) (DCM)84.9330 mL-
6M Hydrochloric Acid36.4630 mL-
Saturated Sodium Bicarbonate84.0120 mL-
Anhydrous Magnesium Sulfate120.37~2 g-

Procedure:

  • Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Add aluminum chloride (4.0 g) and anhydrous dichloromethane (15 mL). Cool the flask in an ice-water bath to 0-5 °C.[11]

  • Addition of Reagents: In a separate dry flask, prepare a solution of hexanoyl chloride (3.0 mL) in benzene (25 mL). Transfer this solution to an addition funnel placed on the reaction flask.

  • Reaction: Add the hexanoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.[8] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[11]

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a 250 mL beaker containing 15 mL of concentrated HCl.[12] This step hydrolyzes the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 15 mL of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Application 2: Nucleophilic Addition to the Carbonyl Group

This compound is an excellent substrate for demonstrating nucleophilic addition reactions at the carbonyl carbon, a fundamental concept in organic chemistry. Two common and illustrative reactions are the Grignard and Wittig reactions.

Grignard Reaction: Synthesis of a Tertiary Alcohol

The Grignard reaction is a powerful method for forming carbon-carbon bonds.[13] Reacting this compound (a ketone) with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), results in the formation of a tertiary alcohol after an acidic workup.[14][15][16]

G This compound This compound (Ketone) Addition Nucleophilic Addition This compound->Addition Grignard Grignard Reagent (e.g., CH3MgBr) Grignard->Addition Alkoxide Intermediate (Magnesium Alkoxide Salt) Addition->Alkoxide Workup Acidic Workup (e.g., aq. NH4Cl or dilute HCl) Alkoxide->Workup Alcohol Tertiary Alcohol Product Workup->Alcohol

Caption: Logical relationship in a Grignard reaction with a ketone.
Protocol 2: Grignard Reaction of this compound

This protocol describes the synthesis of 2-phenylheptan-2-ol.

Table 4: Materials for Grignard Reaction

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound176.251.76 g10.0
Methylmagnesium Bromide119.234.0 mL (3.0 M in ether)12.0
Anhydrous Diethyl Ether74.1220 mL-
Saturated aq. NH₄Cl53.4915 mL-
Anhydrous Magnesium Sulfate120.37~2 g-

Procedure:

  • Setup: Ensure all glassware is oven-dried. To a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add a solution of this compound (1.76 g) in anhydrous diethyl ether (15 mL).

  • Reaction: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution (4.0 mL) dropwise via syringe. A precipitate will form. After addition, remove the ice bath and stir for 30 minutes at room temperature.

  • Quenching: Cool the flask again in an ice bath and slowly add 15 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.[5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer with 15 mL of brine.

  • Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator to obtain the crude tertiary alcohol.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Wittig Reaction: Synthesis of an Alkene

The Wittig reaction is a highly versatile method for synthesizing alkenes from carbonyl compounds.[17] It involves the reaction of this compound with a phosphorus ylide, which is typically prepared in situ from a phosphonium (B103445) salt and a strong base. This reaction is a staple in demonstrating carbon-carbon double bond formation.[17][18]

G cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Phosphonium Salt (Ph)3P+-CH2R Br- Ylide Phosphorus Ylide (Ph)3P=CHR Phosphonium->Ylide Deprotonation Base Strong Base n-BuLi or NaH Base->Ylide This compound This compound Ylide->this compound Reacts with Alkene Alkene Product This compound->Alkene + Ylide Byproduct Triphenylphosphine (B44618) Oxide Alkene->Byproduct co-product

Caption: Two-stage logical flow of the Wittig reaction.
Protocol 3: Wittig Reaction of this compound

This protocol describes the synthesis of 1-phenylhept-1-ene.

Table 5: Materials for Wittig Reaction

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyltriphenylphosphonium (B96628) Bromide357.233.93 g11.0
Sodium Hydride (60% in oil)24.000.44 g11.0
Anhydrous Tetrahydrofuran (THF)72.1140 mL-
This compound176.251.76 g10.0
Hexane (B92381)86.18~50 mL-

Procedure:

  • Ylide Formation: To a dry 100 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (0.44 g). Carefully add 20 mL of anhydrous THF. To this suspension, add methyltriphenylphosphonium bromide (3.93 g) portion-wise. Stir the resulting mixture at room temperature for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Reaction: Dissolve this compound (1.76 g) in 20 mL of anhydrous THF. Cool the ylide solution in an ice bath and add the this compound solution dropwise. After addition, allow the reaction to warm to room temperature and stir for 2 hours. The color will fade as the reaction proceeds.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of water.

  • Workup: Transfer the mixture to a separatory funnel and add 30 mL of hexane. Separate the organic layer, and wash it twice with water and once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by rotary evaporation.

  • Purification: The crude product will contain triphenylphosphine oxide. Purify the desired alkene by column chromatography on silica gel using hexane as the eluent.

This compound is a versatile and pedagogically valuable compound for the undergraduate organic chemistry laboratory. Its synthesis and subsequent reactions provide a practical platform for teaching core concepts such as electrophilic aromatic substitution, carbonyl chemistry, and carbon-carbon bond formation. The protocols outlined here are robust, illustrative, and can be readily adapted into a multi-step synthesis project, enhancing the student learning experience.

References

Application Notes and Protocols for the Quantification of Hexanophenone in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone, also known as caprophenone, is an aromatic ketone that finds applications in various industries, including as an intermediate in the synthesis of pharmaceuticals and as a component in fragrances. Accurate quantification of this compound in complex mixtures is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it offers excellent sensitivity and selectivity.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be effectively analyzed by GC, often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and high sensitivity.

  • UV-Vis Spectroscopy is a simpler and more accessible technique that can be used for the quantification of this compound in relatively simple mixtures, provided that other components do not interfere with its absorption spectrum.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a relatively non-polar molecule, is retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the eluting this compound at its maximum absorption wavelength (λmax) using a UV detector.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation. A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 245 nm).

  • Injection Volume: 10 µL

4. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

  • Accurately weigh a portion of the sample mixture expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a known volume.

  • The final concentration should fall within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Illustrative)

The following table summarizes typical validation parameters for the HPLC-UV analysis of alkylphenones. These values are illustrative and should be determined for each specific laboratory and application.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%

Gas Chromatography (GC-FID/MS) Method

Principle

GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic compounds like this compound. A Mass Spectrometer (MS) provides structural information for definitive identification and can be used for highly sensitive quantification in selected ion monitoring (SIM) mode.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (B109758) or other suitable solvent (GC grade)

  • Helium or Nitrogen (high purity carrier gas)

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

3. Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • MS Conditions (if used):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300 (for full scan) or selected ions for SIM

4. Standard and Sample Preparation

  • Prepare stock and working standard solutions of this compound in dichloromethane or another appropriate solvent.

  • Prepare sample solutions by dissolving the mixture in the same solvent to a concentration within the linear range of the method.

Quantitative Data Summary (Illustrative)

The following table presents illustrative validation data for the GC analysis of similar volatile organic compounds.

ParameterTypical Value (GC-FID)Typical Value (GC-MS, SIM)
Linearity Range0.5 - 200 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998> 0.999
Limit of Detection (LOD)~0.1 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.015 µg/mL
Accuracy (Recovery)95 - 105%90 - 110%
Precision (%RSD)< 5%< 10%

UV-Vis Spectrophotometric Method

Principle

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This compound exhibits absorbance in the UV region due to its aromatic ring and carbonyl group.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Methanol or Ethanol (UV grade)

2. Instrumentation

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Method

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent with concentrations spanning a suitable range (e.g., 1, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample mixture in the solvent to a concentration where the absorbance at λmax falls within the linear range of the calibration curve. If the sample matrix has significant absorbance at the analytical wavelength, a sample blank (containing all components of the mixture except this compound) should be used as the reference.

  • Analysis: Measure the absorbance of the blank, standard solutions, and sample solutions at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary (Illustrative)
ParameterTypical Value
Wavelength of Max. Absorbance (λmax)~245 nm (in Methanol)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (Recovery)97 - 103%
Precision (%RSD)< 3%

Visualizations

Workflow_Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Mixture Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Instrument Select Analytical Method (HPLC, GC, or UV-Vis) Filter->Instrument Standard Prepare Standard Solutions Calibrate Construct Calibration Curve Standard->Calibrate Analyze Analyze Sample Instrument->Analyze Quantify Quantify this compound Calibrate->Quantify Process Process Chromatogram/Spectrum Analyze->Process Process->Quantify Report Generate Report Quantify->Report

Workflow for this compound Quantification.

Logic_Diagram cluster_problem Analytical Problem cluster_methods Analytical Techniques cluster_considerations Key Considerations Problem Quantify this compound in a Mixture Matrix Matrix Complexity Problem->Matrix Sensitivity Required Sensitivity Problem->Sensitivity Volatility Analyte Volatility Problem->Volatility Cost Cost & Availability Problem->Cost HPLC HPLC-UV GC GC-FID/MS UVVis UV-Vis Spectroscopy Matrix->HPLC Complex Matrix->GC Complex Matrix->UVVis Simple Sensitivity->HPLC High Sensitivity->GC Very High (MS) Sensitivity->UVVis Moderate Volatility->HPLC Non-volatile Volatility->GC Volatile Cost->HPLC Moderate Cost->GC Moderate-High Cost->UVVis Low

Decision Logic for Method Selection.

References

The Role of Hexanophenone in the Development of New Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanophenone (CAS 942-92-7) is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its unique chemical structure, featuring a phenyl group attached to a hexanoyl chain, allows for its incorporation into various polymer backbones, making it a compound of interest in the development of new materials.[1][2] This document provides an overview of the potential applications of this compound in materials science, including its use in the synthesis of specialty polymers and its prospective role as a photoinitiator. Due to a lack of specific quantitative data and detailed experimental protocols in publicly available literature for this compound-based materials, this guide presents general methodologies and protocols adapted from similar ketone-containing compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing and conducting experiments involving this compound.

PropertyValueReference(s)
CAS Number 942-92-7[1][3]
Molecular Formula C₁₂H₁₆O[3][4]
Molecular Weight 176.25 g/mol [4]
Appearance Clear light yellow liquid after melting[1]
Melting Point 25-26 °C[1][4]
Boiling Point 265 °C[1][4]
Density 0.958 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.5105[1][4]
Flash Point >110 °C (>230 °F)[1]
Solubility Soluble in organic solvents[3]

Applications in Polymer Synthesis

This compound's ketone functionality and aromatic ring make it a candidate for incorporation into various polymer structures, including polyamides, polyesters, and epoxy resins. The introduction of the this compound moiety can potentially enhance thermal stability, mechanical strength, and other desirable properties of the resulting materials.[1]

General Workflow for Polymer Synthesis and Characterization

The development of new polymers incorporating this compound would typically follow the workflow illustrated below.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification and Processing cluster_3 Characterization Monomer_Prep Preparation of This compound Derivative Polymerization Polycondensation or Addition Polymerization Monomer_Prep->Polymerization React with co-monomers Purification Precipitation and Washing Polymerization->Purification Processing Film Casting or Molding Purification->Processing Structural Spectroscopic Analysis (FTIR, NMR) Processing->Structural Thermal Thermal Analysis (TGA, DSC) Processing->Thermal Mechanical Mechanical Testing (Tensile, DMA) Processing->Mechanical G This compound This compound ExcitedState Excited Triplet State This compound->ExcitedState UV Light (hν) KetylRadical Ketyl Radical ExcitedState->KetylRadical CoInitiatorRadical Co-initiator Radical (R•) ExcitedState->CoInitiatorRadical H-abstraction CoInitiator Co-initiator (R-H) CoInitiator->CoInitiatorRadical Polymer Growing Polymer Chain CoInitiatorRadical->Polymer Initiation Monomer Monomer Monomer->Polymer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedel-Crafts Synthesis of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of hexanophenone synthesis via the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the Friedel-Crafts synthesis of this compound in a question-and-answer format.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of this compound can stem from several factors. The most common issues are related to the catalyst, reaction conditions, and the purity of your reagents.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried immediately before use and that all reagents and solvents are anhydrous. It is best to use a freshly opened container of aluminum chloride.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the this compound product can form a stable complex with the AlCl₃, effectively removing it from the reaction. A general starting point is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the hexanoyl chloride.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity. While some Friedel-Crafts reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition. For the synthesis of this compound, maintaining a temperature between 0°C and room temperature is generally recommended.

  • Poor Quality Reagents: The purity of the benzene, hexanoyl chloride, and the solvent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired this compound.

Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

Answer:

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to Friedel-Crafts alkylation, the formation of side products can still occur.

  • Polyacylation: The introduction of the hexanoyl group deactivates the benzene ring, making a second acylation less likely. However, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), trace amounts of di-acylated products may form. To minimize this, ensure a controlled addition of the hexanoyl chloride and maintain the recommended reaction temperature.

  • Isomerization of the Acyl Group: Under certain conditions, the hexanoyl group could potentially undergo rearrangement, though this is less common for acylation reactions. Adhering to the recommended temperature range should minimize this possibility.

  • Side Reactions with Solvent: Ensure the solvent used is inert under the reaction conditions. Dichloromethane or carbon disulfide are common choices.

Question: The work-up of my reaction is proving difficult, and I suspect I am losing product during this stage. What are the best practices for the work-up procedure?

Answer:

A proper work-up is critical to maximizing the isolated yield of this compound.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex. This is typically done by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This exothermic process should be done in a well-ventilated fume hood.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent, such as dichloromethane. Perform multiple extractions of the aqueous layer to ensure all the product is recovered.

  • Washing: The combined organic layers should be washed with a dilute acid solution (e.g., 2M HCl), followed by water, and finally with a saturated sodium bicarbonate solution to remove any remaining acid. A final wash with brine helps to remove excess water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filter, and then remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction?

A1: The ketone product, this compound, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1] This complex is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.

Q2: Can I use a different Lewis acid catalyst for this synthesis?

A2: Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄) can also be used for Friedel-Crafts acylation. However, aluminum chloride is the most common and often the most effective for the acylation of benzene. The optimal catalyst may vary depending on the specific substrate and desired reaction conditions.

Q3: What are some potential side products in the synthesis of this compound?

A3: Besides unreacted starting materials, potential side products could include di-acylated benzene derivatives, although this is less common due to the deactivating nature of the acyl group.[1] If the hexanoyl chloride contains impurities, these could also lead to other unwanted products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TCC). A small aliquot of the reaction mixture can be carefully quenched and then spotted on a TLC plate alongside the starting materials (benzene and hexanoyl chloride) to observe the disappearance of the reactants and the appearance of the product spot.

Q5: What is the best way to purify the crude this compound?

A5: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound.

Table 1: Effect of AlCl₃ Stoichiometry on this compound Yield

Molar Equivalents of AlCl₃ (relative to hexanoyl chloride)Approximate Yield (%)Observations
< 1.0LowIncomplete reaction due to catalyst complexation with the product.
1.1 - 1.5High (up to 95%)Optimal range for efficient conversion.[2]
> 1.5May decrease slightlyIncreased potential for side reactions and more difficult work-up.

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Approximate Yield (%)Observations
0 - 5HighControlled reaction, minimizes side products.[3]
Room Temperature (~25)HighReaction proceeds efficiently.
> 40DecreasingIncreased formation of byproducts and potential for decomposition.

Experimental Protocols

Detailed Protocol for the Friedel-Crafts Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Benzene: To this mixture, add benzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents: - Benzene - Hexanoyl Chloride - AlCl₃ - Dichloromethane setup_glassware Assemble Dry Glassware: - 3-neck RBF - Stirrer, Condenser, Funnel add_alcl3 Add AlCl₃ and Dichloromethane to RBF setup_glassware->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_acyl Slowly Add Hexanoyl Chloride cool->add_acyl add_benzene Dropwise Addition of Benzene add_acyl->add_benzene react Stir at Room Temperature (1-2 hours) add_benzene->react quench Quench with Ice and Conc. HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer: - 2M HCl - Water - NaHCO₃ - Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

troubleshooting_workflow decision decision issue issue start Low Yield of this compound check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst check_conditions Were anhydrous conditions maintained? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous AlCl₃. check_catalyst->solution_catalyst No check_stoichiometry Was AlCl₃ stoichiometry ≥ 1.1 eq? check_conditions->check_stoichiometry Yes solution_conditions Ensure all glassware is oven-dried and use anhydrous solvents. check_conditions->solution_conditions No check_temp Was the temperature controlled (0°C - RT)? check_stoichiometry->check_temp Yes solution_stoichiometry Increase AlCl₃ to 1.1 - 1.5 equivalents. check_stoichiometry->solution_stoichiometry No check_workup Was the work-up procedure thorough? check_temp->check_workup Yes solution_temp Optimize temperature; avoid overheating. check_temp->solution_temp No solution_workup Perform multiple extractions and ensure complete quenching. check_workup->solution_workup No final_yield Improved Yield check_workup->final_yield Yes solution_catalyst->check_conditions solution_conditions->check_stoichiometry solution_stoichiometry->check_temp solution_temp->check_workup solution_workup->final_yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Common side products in Hexanophenone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexanophenone. The primary synthetic route addressed is the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride or hexanoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of benzene. This electrophilic aromatic substitution reaction involves reacting benzene with an acylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3][4] The reaction is highly effective for producing aryl ketones like this compound.[2]

Q2: What are the main advantages of using Friedel-Crafts acylation for this compound synthesis?

A2: Friedel-Crafts acylation offers two significant advantages over the related Friedel-Crafts alkylation:

  • No Polysubstitution: The hexanoyl group (-COC₅H₁₁) is an electron-withdrawing group, which deactivates the aromatic ring of the product (this compound). This deactivation makes the product less reactive than the starting material (benzene), thus preventing further acylation reactions.[2][3]

  • No Carbocation Rearrangement: The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion (C₅H₁₁CO⁺). This ion is stable and does not undergo rearrangement, leading to the formation of the desired straight-chain hexanoyl substituent without isomeric byproducts.[5][6]

Q3: Can polysubstitution ever occur in the synthesis of this compound via Friedel-Crafts acylation?

A3: While highly unlikely under standard conditions, polysubstitution is theoretically possible if the reaction is performed under forcing conditions with a highly activated benzene derivative as the starting material. However, for the synthesis of this compound from benzene, the deactivating nature of the acyl group effectively prevents this side reaction.[2][3]

Q4: What is the role of the Lewis acid catalyst in the reaction?

A4: The Lewis acid, typically AlCl₃, plays a crucial role in generating the electrophile. It coordinates with the acylating agent (hexanoyl chloride or hexanoic anhydride) to form the highly reactive acylium ion.[1][5][6] Importantly, the Lewis acid also complexes with the ketone product, which necessitates the use of stoichiometric amounts of the catalyst. This complex is then hydrolyzed during the workup to release the final this compound product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use fresh, anhydrous aluminum chloride from a newly opened container. 2. Ensure all glassware is thoroughly dried before use. 3. Handle the catalyst quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).Aluminum chloride is highly hygroscopic and reacts with moisture, which deactivates it. Anhydrous conditions are critical for the reaction to proceed.
Insufficient Catalyst 1. Use at least a stoichiometric amount (1.1-1.2 equivalents) of AlCl₃ relative to the acylating agent.The ketone product forms a complex with AlCl₃, effectively sequestering it. A catalytic amount is therefore insufficient.[5]
Deactivated Benzene Ring 1. Ensure the starting benzene is not substituted with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).Friedel-Crafts acylation is an electrophilic aromatic substitution and is inhibited by electron-withdrawing groups on the aromatic ring.
Low Reaction Temperature 1. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-60 °C). Monitor the reaction by TLC.An increase in temperature can help overcome the activation energy barrier. However, excessive heat can lead to side reactions.[7]
Impure Reagents 1. Use freshly distilled benzene and hexanoyl chloride/hexanoic anhydride.Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Issue 2: Formation of Colored Byproducts or Charring
Potential Cause Troubleshooting Steps Rationale
High Reaction Temperature 1. Maintain the reaction temperature at or below room temperature, especially during the initial addition of reagents. 2. Use an ice bath to control the initial exotherm.Excessive temperatures can cause decomposition of the reactants, product, or solvent, leading to the formation of polymeric or charred materials.[7]
Concentrated Reagents 1. Add the acylating agent or the catalyst dropwise to the reaction mixture to control the rate of reaction and heat generation.A rapid addition can lead to a localized increase in temperature and concentration, promoting side reactions.
Reactive Solvent 1. Use a relatively inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).Some solvents can react under the strong Lewis acidic conditions of the reaction.
Issue 3: Difficult Product Purification
Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all starting material is consumed.Unreacted starting materials can co-elute with the product during chromatography, making purification difficult.
Formation of Emulsions During Workup 1. Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. 2. If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.The aluminum chloride complex can form stable emulsions with water. The acidic quench helps to break down this complex.
Similar Polarity of Byproducts 1. If column chromatography is challenging, consider vacuum distillation for purification. This compound has a boiling point of 265 °C at atmospheric pressure.[8]For liquid products, vacuum distillation can be an effective method for separating components with different boiling points.

Data Presentation

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected trends based on key experimental parameters.

Parameter Condition Expected Impact on Yield Expected Impact on Purity Rationale
Catalyst (AlCl₃) Stoichiometry Sub-stoichiometric (<1 eq)LowHighIncomplete reaction due to catalyst complexation with the product.
Stoichiometric (1.1-1.2 eq)HighHighSufficient catalyst for both reaction and product complexation.
Large Excess (>1.5 eq)May DecreaseMay DecreaseIncreased potential for side reactions and charring.
Water Content AnhydrousHighHighThe catalyst remains active.
Trace MoistureLowerLowerPartial deactivation of the catalyst, potentially leading to incomplete reaction.
Significant MoistureVery Low / NoneN/AComplete deactivation of the catalyst.
Temperature 0-25 °C (RT)Good to HighHighControlled reaction with minimal side products.
25-60 °CHighGood to ModerateFaster reaction rate, but increased risk of byproduct formation.[7]
> 60 °CDecreasingLowIncreased decomposition and charring.[7]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation with Hexanoic Anhydride

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Hexanoic anhydride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to vent HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of hexanoic anhydride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Benzene: After the addition of hexanoic anhydride is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.[1]

  • Reaction: Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[1][8]

Mandatory Visualization

Friedel_Crafts_Acylation_Mechanism reagents Hexanoyl Chloride/Anhydride + AlCl₃ acylium Acylium Ion (C₅H₁₁CO⁺) reagents->acylium Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex benzene Benzene benzene->sigma_complex Electrophilic Attack product_complex This compound-AlCl₃ Complex sigma_complex->product_complex Deprotonation This compound This compound product_complex->this compound Hydrolysis workup Aqueous Workup (H₂O/HCl) workup->this compound

Caption: Mechanism of this compound synthesis via Friedel-Crafts acylation.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes use_fresh_catalyst Use fresh, anhydrous AlCl₃ check_catalyst->use_fresh_catalyst No check_stoichiometry Is the AlCl₃ stoichiometry correct (≥1 eq)? check_conditions->check_stoichiometry Yes dry_glassware Ensure all glassware and reagents are dry check_conditions->dry_glassware No check_substrate Is the benzene ring activated or neutral? check_stoichiometry->check_substrate Yes adjust_stoichiometry Increase AlCl₃ to 1.1-1.2 equivalents check_stoichiometry->adjust_stoichiometry No consider_substrate Reaction may not be suitable for deactivated rings check_substrate->consider_substrate No success Improved Yield check_substrate->success Yes use_fresh_catalyst->check_conditions dry_glassware->check_stoichiometry adjust_stoichiometry->check_substrate

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Hexanophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of hexanophenone to 1-phenyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The most common and effective methods for the reduction of this compound, an aromatic ketone, include:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: A mild and selective reducing agent, ideal for laboratory-scale synthesis. It is known for its safety and ease of use.[1][2]

  • Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). It is a clean and efficient method, particularly suitable for larger-scale industrial applications.[3][4]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method that uses an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[5][6] It is advantageous when other sensitive functional groups are present in the molecule.[6][7]

Q2: I am getting a low yield of 1-phenyl-1-hexanol. What are the possible causes and solutions?

A2: Low yields can result from several factors. Please refer to the troubleshooting guide below for specific issues and solutions. Common causes include incomplete reaction, side reactions, and product loss during workup.

Q3: Are there any significant side reactions to be aware of during the reduction of this compound?

A3: Yes, depending on the chosen method, several side reactions can occur:

  • With NaBH₄: In α,β-unsaturated ketones, conjugate reduction (1,4-addition) can be a side reaction. However, for a simple aromatic ketone like this compound, this is not a concern.[1]

  • With Catalytic Hydrogenation: Over-reduction of the aromatic ring can occur under harsh conditions (high pressure and temperature), though it is generally not an issue under standard conditions.[8]

  • Clemmensen and Wolff-Kishner Reductions: While these methods can reduce the ketone, they are designed to completely remove the carbonyl group to form an alkane (hexylbenzene), not the desired alcohol.[9][10] These methods also require harsh acidic or basic conditions, respectively.[11]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reduction can be effectively monitored using Thin-Layer Chromatography (TLC).[12] A spot of the reaction mixture is compared with a spot of the starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of this compound.

Issue 1: Incomplete Reaction (Low Conversion)
Potential Cause Troubleshooting/Optimization Step
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent is used. For NaBH₄, one mole can theoretically reduce four moles of ketone, but in practice, a molar excess is often used.[12]
Low Reaction Temperature While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[13] For catalytic hydrogenation, temperature and pressure are critical parameters to optimize.[14]
Poor Reagent Quality Use fresh, high-quality reducing agents. Sodium borohydride can decompose over time if not stored properly.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. For NaBH₄ reductions, protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[15] For catalytic hydrogenation, a variety of solvents can be used, and their effects can be reaction-specific.[4]
Issue 2: Formation of Impurities/Byproducts
Potential Cause Troubleshooting/Optimization Step
Over-reduction In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of the aromatic ring. Optimize reaction time and conditions.
Side reactions due to harsh conditions If using strong reducing agents like LiAlH₄, ensure anhydrous conditions are strictly maintained to prevent violent reactions with protic solvents.[13][16]
Workup Issues Improper workup can lead to the formation of emulsions or incomplete removal of byproducts. For NaBH₄ reactions, quenching with an acid like dilute HCl is a common practice.[17]

Experimental Protocols

Sodium Borohydride Reduction of this compound

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Diethyl ether (or Ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[15]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[12]

  • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1-hexanol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5-10 wt%) or Platinum on Carbon (Pt/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol.

  • Add the Pd/C or Pt/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield 1-phenyl-1-hexanol.

Data Presentation

Table 1: Comparison of Common Reducing Agents for this compound

Reducing Agent Typical Solvent Temperature Advantages Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room TempMild, selective, safe, easy to handle.[1][2]Not as powerful as other hydride reagents.[1]
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl AcetateRoom Temp to 50 °CClean, high-yielding, scalable.[3]Requires specialized equipment (hydrogenator), catalyst can be flammable.[18]
Meerwein-Ponndorf-Verley (Al(O-i-Pr)₃)IsopropanolRefluxHighly chemoselective, uses inexpensive catalyst.[5][7]Reversible reaction, may require removal of acetone (B3395972) byproduct.[19]

Visualizations

Experimental_Workflow_NaBH4_Reduction cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in Methanol add_nabh4 Add NaBH₄ at 0 °C start->add_nabh4 stir Stir at Room Temp (Monitor by TLC) add_nabh4->stir quench Quench with 1M HCl at 0 °C stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate product 1-Phenyl-1-hexanol concentrate->product

Caption: Workflow for the reduction of this compound using sodium borohydride.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 1-Phenyl-1-hexanol incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions workup_loss Product Loss during Workup issue->workup_loss optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Ratio) incomplete_reaction->optimize_conditions choose_selective_reagent Choose a More Selective Reagent side_reactions->choose_selective_reagent improve_workup Improve Workup Procedure (e.g., careful extraction) workup_loss->improve_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting low conversion rates in reactions involving Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in chemical reactions involving hexanophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions involving this compound?

Low conversion rates in reactions with this compound can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants play a crucial role in reaction kinetics and equilibrium.[1]

  • Catalyst Issues: The choice of catalyst, its activity, and loading can significantly impact the reaction's efficiency. Catalyst deactivation or poisoning can also lead to lower yields.

  • Reagent Quality: The purity of this compound and other reactants is critical. Impurities can interfere with the reaction or lead to the formation of side products.

  • Solvent Effects: The polarity and type of solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and yield.

  • Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the desired product.

Q2: How can I minimize the formation of byproducts in my reaction?

Minimizing byproducts is key to improving the yield of your target compound. Consider the following strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes limit the decomposition of starting materials and reduce the rate of side reactions.[1]

  • Control Reagent Addition: Slow, dropwise addition of a reagent can help to control the reaction rate and minimize localized high concentrations that might favor side reactions.

  • Choose the Right Solvent: The solvent can influence the reaction pathway. Screening different solvents can help identify one that favors the desired reaction over side reactions.

  • Use a More Selective Catalyst: If applicable, using a more selective catalyst can help to steer the reaction towards the desired product.

Q3: What is the best way to purify this compound if I suspect impurities are affecting my reaction?

If you suspect the purity of your this compound is the issue, purification is recommended. Common methods for purifying ketones like this compound include:

  • Distillation: If the impurities have significantly different boiling points, distillation can be an effective purification method.

  • Column Chromatography: For removal of non-volatile impurities or compounds with similar boiling points, silica (B1680970) gel column chromatography is a standard and effective technique.

  • Recrystallization: If the this compound is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a powerful purification method.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation to Synthesize this compound

The Friedel-Crafts acylation of an aromatic substrate with hexanoyl chloride is a common method for synthesizing this compound. Low yields in this reaction are a frequent issue.

Troubleshooting Workflow for Friedel-Crafts Acylation

G start Low Conversion Rate check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK success Improved Conversion Rate check_reagents->success Impure Reagents/ Incorrect Stoichiometry Found optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK check_catalyst->success Catalyst Issue Identified optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent Temperature Optimized optimize_temp->success Optimal Temperature Found check_workup Review Work-up and Purification Procedure optimize_solvent->check_workup Solvent Optimized optimize_solvent->success Optimal Solvent Found check_workup->success Procedure Optimized

Caption: Troubleshooting workflow for low conversion rates in Friedel-Crafts acylation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inactive or Insufficient Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure at least a stoichiometric amount is used, as the catalyst complexes with the product.Lewis acid catalysts are moisture-sensitive and can lose activity. Both the reactant and product can complex with the catalyst, necessitating a sufficient amount.
Suboptimal Reaction Temperature Screen a range of temperatures. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.The optimal temperature is a balance between reaction rate and selectivity.[1]
Inappropriate Solvent Test different solvents. Non-polar aprotic solvents like dichloromethane (B109758) or carbon disulfide are common. For some systems, nitrobenzene (B124822) can be effective.Solvent polarity can affect the stability of the acylium ion intermediate and the solubility of the reactants.
Poor Quality of Hexanoyl Chloride Use freshly distilled or high-purity hexanoyl chloride.Acid chlorides can hydrolyze over time to the corresponding carboxylic acid, which is unreactive under these conditions.

Illustrative Data for Troubleshooting (Friedel-Crafts Acylation):

Note: The following data is for illustrative purposes to guide troubleshooting and may not represent actual experimental results for this compound synthesis.

Entry Catalyst (equiv.) Temperature (°C) Solvent Illustrative Yield (%)
1AlCl₃ (1.1)0Dichloromethane45
2AlCl₃ (1.1)25 (Room Temp)Dichloromethane75
3AlCl₃ (1.1)40 (Reflux)Dichloromethane60 (decomposition observed)
4FeCl₃ (1.1)25Dichloromethane65
5AlCl₃ (1.1)25Nitrobenzene85
6AlCl₃ (0.8)25Dichloromethane30
Issue 2: Low Conversion in a Grignard Reaction with a this compound Derivative

Reactions involving the addition of a Grignard reagent to the carbonyl group of this compound are sensitive to reaction conditions.

Logical Relationship for Diagnosing Low Conversion in Grignard Reactions

Caption: Key areas to investigate for low conversion in Grignard reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inactive Grignard Reagent Prepare the Grignard reagent fresh or titrate it before use. Ensure all glassware is flame-dried and the solvent is anhydrous.Grignard reagents are highly reactive with water and atmospheric oxygen, which leads to their decomposition.
Presence of Water Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water will quench the Grignard reagent, reducing the amount available to react with the this compound.
Low Reaction Temperature While the initial formation of the Grignard reagent may require cooling, the addition to the ketone may proceed better at room temperature or with gentle warming.The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions.
Steric Hindrance If the Grignard reagent is bulky, consider using a less hindered reagent or a more reactive organometallic compound (e.g., an organolithium reagent).Steric hindrance can slow down the rate of nucleophilic attack on the carbonyl carbon.

Experimental Protocols

High-Yield Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Benzene (B151609) (or other suitable aromatic substrate)

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous AlCl₃ (1.1 equivalents).

  • Solvent and Reactant Addition: Add anhydrous DCM to the flask, and cool the mixture to 0 °C in an ice bath. Add benzene (1.0 equivalent) to the flask.

  • Acylation: Add hexanoyl chloride (1.05 equivalents) dropwise to the stirred mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

References

How to remove unreacted starting materials from Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from Hexanophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities largely depend on the synthetic route employed. For the widely used Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, the primary impurities are unreacted benzene and hexanoyl chloride.[1][2][3][4] Residual aluminum chloride catalyst, which can form complexes with the product, may also be present after the initial work-up.[5][6][7][8]

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method for a preliminary purity assessment. By spotting your crude product alongside the starting materials (benzene and hexanoyl chloride) on a TLC plate, you can visualize the presence of these impurities.[1][9] A single spot for your product that is distinct from the starting materials suggests a relatively pure compound. Additionally, analyzing the melting point of your product can be indicative of purity; a sharp melting point at 25-26 °C suggests high purity, whereas a broad melting range indicates the presence of impurities.[10]

Q3: Which purification method is most suitable for removing unreacted starting materials from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation is highly effective for separating this compound from lower-boiling starting materials like benzene.[1]

  • Column Chromatography is a versatile technique for separating this compound from both starting materials and other byproducts based on polarity differences.[10]

  • Recrystallization can be employed to obtain highly pure this compound, particularly if the concentration of impurities is relatively low.[11][12][13][14]

Q4: What are the key physical properties to consider when planning the purification of this compound?

A4: The most critical physical properties are the boiling points and melting points of this compound and the potential impurities. This data is essential for designing effective distillation and recrystallization protocols.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound176.2526525-26
Benzene78.1180.15.5
Hexanoyl Chloride134.60151-153-87

References:[1][10][15][16][17][18][19][20][21][22][23][24][25][26][27]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Persistent odor of benzene after initial purification. Incomplete removal of benzene due to its volatility.Perform vacuum distillation to effectively remove the lower-boiling benzene.
Crude product is an oil and does not solidify. Presence of significant amounts of unreacted starting materials or byproducts, depressing the melting point.Attempt purification by column chromatography to separate the this compound from the impurities.
During distillation, the product co-distills with an impurity. The boiling point of the impurity is close to that of this compound.Switch to column chromatography for better separation based on polarity.
Low recovery after recrystallization. The chosen solvent is too good, keeping the product dissolved even at low temperatures. The product is highly soluble in the mother liquor.Select a different solvent or a solvent pair. To recover more product, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals, though this crop may be less pure.[13][26]
Multiple spots on TLC after purification. The purification method was not effective enough.Re-purify using a different technique (e.g., if distillation was used, try column chromatography) or optimize the parameters of the initial method (e.g., change the eluent system in chromatography).

Experimental Protocols

Purification by Distillation

This method is ideal for removing volatile starting materials such as benzene.

Methodology:

  • Assemble a standard distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly heat the flask.

  • Collect the fraction that distills at the boiling point of benzene (around 80°C at atmospheric pressure).

  • Increase the temperature and collect the purified this compound at its boiling point (265°C at atmospheric pressure, or at a lower temperature under vacuum). A high vacuum is recommended to prevent thermal degradation.[1]

Purification by Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether:ethyl acetate (B1210297) = 50:1).[10]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization

This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695) or a mixture of ethanol and water can be a good starting point.[11][28]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Visualizations

PurificationWorkflow start Crude this compound tlc Perform TLC Analysis start->tlc check_impurities Significant Starting Material Present? tlc->check_impurities distillation Distillation check_impurities->distillation Yes (e.g., Benzene) column_chrom Column Chromatography check_impurities->column_chrom No / Complex Mixture distillation->column_chrom Further Purification Needed end Pure this compound distillation->end Purity is Sufficient recrystallization Recrystallization for Higher Purity column_chrom->recrystallization High Purity Required column_chrom->end Purity is Sufficient recrystallization->end

Caption: Workflow for selecting a suitable purification method for this compound.

TroubleshootingFlowchart start Purification Attempted check_purity Assess Purity (TLC/Melting Point) start->check_purity is_pure Is the Product Pure? check_purity->is_pure end Successful Purification is_pure->end Yes oily_product Product is an Oil is_pure->oily_product No, Oily multiple_spots Multiple Spots on TLC is_pure->multiple_spots No, Impure low_yield Low Yield from Recrystallization is_pure->low_yield No, Low Yield solution1 Use Column Chromatography to Separate Components oily_product->solution1 solution2 Optimize Purification Method or Use an Alternative Technique multiple_spots->solution2 solution3 Re-evaluate Recrystallization Solvent System low_yield->solution3 solution1->check_purity solution2->check_purity solution3->check_purity

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Stabilizing Hexanophenone During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of hexanophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as caprophenone, is an aromatic ketone with the chemical formula C₁₂H₁₆O. It is a colorless to pale yellow liquid or low-melting solid. Due to its chemical properties, it serves as a key intermediate in various applications, including:

  • Pharmaceutical Synthesis: It is used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in the development of new drug formulations.[1]

  • Fragrance and Flavoring Industries: It serves as an intermediate in the synthesis of fragrances and flavoring agents.[1]

  • Material Science: this compound is utilized in the production of specialty polymers and resins.[2]

  • Organic Synthesis: It is a versatile building block in various organic reactions.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. This compound is stable for long periods when stored correctly.[2][3] Key recommendations include:

  • Temperature: Store at a stable temperature between 15°C and 25°C (59°F to 77°F). Avoid extreme temperatures and humidity.[2][3]

  • Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use tightly sealed containers made of glass or chemically resistant plastic to prevent contamination and exposure to moisture.[2][3]

  • Light: Protect from direct sunlight and strong light sources to prevent photodegradation.[2]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

Q3: What substances are incompatible with this compound during storage?

A3: this compound should not be stored with strong acids, strong bases, and strong oxidizing agents.[2][3][4] Contact with these substances can lead to degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic ketones, in general, are susceptible to the following degradation mechanisms:

  • Oxidation: The ketone functional group can be oxidized, potentially leading to the formation of carboxylic acids and other degradation byproducts.

  • Photodegradation: Aromatic ketones can absorb light, leading to photochemical reactions that can cause degradation. This is a significant consideration for light-sensitive compounds.

  • Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions may lead to hydrolysis.

Q5: How can I detect degradation in my this compound sample?

A5: Degradation can be detected through various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.[5][6][7] Signs of degradation may include:

  • Appearance of new peaks in the HPLC chromatogram.

  • A decrease in the peak area of the parent this compound peak.

  • Changes in physical properties such as color (e.g., yellowing) or the formation of precipitates.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: The this compound solution has turned yellow over time.

  • Possible Cause: This is often an indication of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample was stored in a tightly sealed container, protected from light, and in a cool, dry place.

    • Analyze the Sample: Use a stability-indicating HPLC method to check for the presence of degradation products and to quantify the remaining this compound.

    • Purge with Inert Gas: If oxidation is suspected, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Issue 2: Inconsistent results are observed in experiments using stored this compound.

  • Possible Cause: This could be due to the degradation of the this compound stock solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare a Fresh Standard: Prepare a new stock solution from a fresh, unopened container of this compound and compare its performance in the experiment.

    • Quantify the Stored Solution: Use a validated analytical method, such as HPLC, to determine the exact concentration of this compound in the stored solution.

    • Review Solution Preparation and Storage: Ensure that the solvent used for the stock solution is of high purity and that the solution is stored under the recommended conditions (e.g., refrigerated, protected from light).

Issue 3: Unexpected peaks appear in the HPLC chromatogram of a this compound sample.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products.

  • Troubleshooting Workflow:

G Troubleshooting Unexpected HPLC Peaks start Unexpected peaks in HPLC check_method Verify HPLC method specificity start->check_method forced_degradation Perform forced degradation study (acid, base, peroxide, heat, light) check_method->forced_degradation Method is specific compare_peaks Compare retention times of new peaks with stressed samples forced_degradation->compare_peaks identify_degradants Identify potential degradation pathway(s) compare_peaks->identify_degradants optimize_storage Optimize storage conditions to prevent further degradation identify_degradants->optimize_storage end Characterize and quantify degradation products optimize_storage->end G Forced Degradation Experimental Workflow start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H₂O₂, 25°C) start->oxidative thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis G Potential Degradation Pathways of this compound This compound This compound oxidation_product Benzoic Acid This compound->oxidation_product Oxidation (e.g., H₂O₂) photodegradation_product Norrish Type I/II Products This compound->photodegradation_product Photodegradation (UV/Vis Light) hydrolysis_product Benzoic Acid + Hexanoic Acid This compound->hydrolysis_product Hydrolysis (Acid/Base)

References

Preventing byproduct formation in Grignard reactions with Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in Grignard reactions involving hexanophenone.

Troubleshooting Guide

Problem: Low yield of the desired tertiary alcohol and a significant amount of unreacted this compound.

Possible Cause Suggested Solution
Inactive Grignard Reagent The Grignard reagent may have degraded due to exposure to moisture or air. Prepare the Grignard reagent fresh before use and ensure all glassware is rigorously dried. Consider titrating the Grignard reagent to determine its exact concentration.
Enolization of this compound The Grignard reagent is acting as a base, deprotonating the alpha-carbon of the this compound to form an enolate, which upon workup returns the starting ketone.[1] To minimize this, add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C). For sterically hindered ketones or strongly basic Grignard reagents, consider the use of additives like cerium(III) chloride (CeCl₃) to enhance the nucleophilicity of the Grignard reagent over its basicity.[2][3][4]
Steric Hindrance If the Grignard reagent is sterically bulky, the approach to the carbonyl carbon of this compound may be hindered, favoring side reactions.[1] If possible, use a less sterically hindered Grignard reagent. Alternatively, the use of CeCl₃ can help overcome steric hindrance.[2]

Problem: Formation of a significant amount of a nonpolar byproduct, often biphenyl (B1667301) (if using an aryl Grignard).

Possible Cause Suggested Solution
Wurtz Coupling Reaction This byproduct, such as biphenyl when using phenylmagnesium bromide, forms from the coupling of the Grignard reagent with unreacted aryl halide.[5][6][7] This is favored by higher concentrations of the halide and elevated temperatures.[5][7] To minimize this, ensure a slight excess of magnesium and add the aryl halide slowly to the magnesium turnings to maintain a low instantaneous concentration. Avoid unnecessarily high reaction temperatures during the formation of the Grignard reagent.

Problem: Formation of a reduced product (a secondary alcohol) instead of the expected tertiary alcohol.

Possible Cause Suggested Solution
Reduction of the Ketone The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon.[1] This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens.[8] To suppress reduction, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the experimental design allows. Performing the reaction at a lower temperature can also disfavor the reduction pathway. The addition of CeCl₃ is also effective in promoting 1,2-addition over reduction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Grignard reaction with this compound?

A1: The most common byproducts are the enolization product (which results in the recovery of starting material), the reduction product (a secondary alcohol), and coupling products from the Grignard reagent itself (e.g., biphenyl if using phenylmagnesium bromide).[1][5][7][8]

Q2: How can I ensure my Grignard reagent is active?

A2: The key is to use anhydrous conditions. All glassware should be oven-dried or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5][6][9] The magnesium turnings should be fresh and shiny. Activation of the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is a common practice to initiate the reaction.[6][10] The formation of a cloudy or colored solution and gentle reflux are indicators of a successful Grignard reagent formation.[5]

Q3: When should I consider using cerium(III) chloride?

A3: Cerium(III) chloride should be considered when you experience significant byproduct formation due to enolization, reduction, or when using sterically hindered ketones like this compound.[1][2] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, thus favoring the desired 1,2-addition to the carbonyl group.[3][4]

Q4: What is the optimal temperature for the reaction?

A4: The optimal temperature depends on the specific Grignard reagent and substrate. Generally, the formation of the Grignard reagent is initiated at room temperature and may be controlled by cooling if it becomes too vigorous. The addition of the this compound to the Grignard reagent is typically carried out at a reduced temperature, such as 0 °C or even -78 °C, to minimize side reactions.[2]

Q5: Can the order of addition of reactants make a difference?

A5: Yes, the order of addition is crucial. It is generally recommended to add the solution of this compound slowly to the Grignard reagent. This maintains an excess of the Grignard reagent throughout the addition, which can help to minimize enolization.

Data on Byproduct Prevention

The following table summarizes the expected outcomes of a Grignard reaction with a ketone under different conditions, illustrating the effect of stoichiometry and additives. The data is generalized from reactions with similar ketones and serves as a guide for this compound reactions.

Grignard Reagent (Equivalents) Additive Expected Major Product Expected Byproducts Anticipated Yield of Desired Product
1.2NoneTertiary AlcoholUnreacted Ketone (from enolization), Reduction ProductModerate
2.4NoneTertiary AlcoholReduction Product, Coupling ProductModerate to High
1.2Anhydrous CeCl₃Tertiary AlcoholMinimalHigh

Note: Yields are highly dependent on specific reaction conditions and the nature of the Grignard reagent.

Experimental Protocols

Standard Grignard Reaction Protocol

This protocol is a general procedure for the reaction of a Grignard reagent with this compound.

1. Preparation of the Grignard Reagent: a. Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine. d. In the dropping funnel, place a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF. e. Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask. f. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

2. Reaction with this compound: a. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask. b. Cool the Grignard reagent solution to 0 °C in an ice bath. c. Slowly add the this compound solution to the Grignard reagent via the dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

3. Work-up: a. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. b. Extract the product with diethyl ether. c. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization.

Cerium(III) Chloride Mediated Grignard Reaction Protocol

This protocol is recommended to minimize enolization and reduction byproducts.

1. Preparation of Anhydrous Cerium(III) Chloride: a. Place cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottom flask and heat at 140 °C under vacuum for several hours to remove water. b. Cool the anhydrous CeCl₃ to room temperature under a nitrogen atmosphere.

2. Reaction Procedure: a. To a stirred suspension of anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF at room temperature, add the Grignard reagent (1.2 equivalents) dropwise. b. Stir the resulting mixture for 1-2 hours at room temperature. c. Cool the mixture to -78 °C (dry ice/acetone bath). d. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. e. Stir the reaction mixture at -78 °C for 2-3 hours. f. Allow the reaction to warm to room temperature slowly. g. Quench the reaction with a saturated aqueous solution of ammonium chloride and follow the work-up procedure described in the standard protocol.

Visualizing Reaction Pathways and Troubleshooting

The following diagram illustrates the competing reaction pathways in a Grignard reaction with a ketone like this compound and a troubleshooting decision tree.

Grignard_Troubleshooting cluster_reaction Reaction Pathways cluster_troubleshooting Troubleshooting Start This compound + Grignard Reagent Desired 1,2-Addition -> Tertiary Alcohol Start->Desired Nucleophilic Attack Enolization Enolization -> Recovered Ketone Start->Enolization Base Abstraction Reduction Reduction -> Secondary Alcohol Start->Reduction Hydride Transfer Problem Low Yield of Tertiary Alcohol? Check_Ketone Significant Unreacted Ketone? Problem->Check_Ketone Check_Reduction Secondary Alcohol Detected? Problem->Check_Reduction Solution_Enolization Use CeCl3 Lower Temperature Check_Ketone->Solution_Enolization Yes Solution_Reduction Use Grignard w/o β-H Lower Temperature Use CeCl3 Check_Reduction->Solution_Reduction Yes Success Improved Yield Solution_Enolization->Success Solution_Reduction->Success

Caption: Competing pathways and troubleshooting workflow.

References

Technical Support Center: Scaling Up Hexanophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hexanophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for industrial production is the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). This reaction is favored for its efficiency and directness in forming the aryl ketone structure.[1][2]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation of benzene to produce this compound?

A2: Key challenges during scale-up include:

  • Heat Management: The reaction is highly exothermic, and inefficient heat removal at larger scales can lead to side reactions and safety hazards.[3][4]

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants and catalyst in a large reactor is critical to avoid localized "hot spots" and maintain consistent reaction rates.

  • Reagent Addition: The rate of addition of hexanoyl chloride and the catalyst becomes a critical parameter to control the reaction exotherm.

  • Quenching: The quenching of the reaction mixture, which contains unreacted aluminum chloride, is extremely exothermic and can be violent if not properly controlled.[3][5]

  • Work-up and Purification: Handling large volumes during aqueous work-up can lead to emulsion formation, and the final purification by vacuum distillation requires careful control of temperature and pressure to avoid product degradation.[3][6]

  • Safety: Handling large quantities of corrosive and reactive materials like aluminum chloride and hexanoyl chloride, as well as flammable solvents, necessitates stringent safety protocols.[7]

Q3: How does the choice of solvent impact the scale-up process?

A3: The solvent plays a crucial role in heat management, reaction kinetics, and product purification. While benzene can act as both a reactant and a solvent at the lab scale, a higher boiling, inert solvent like dichloromethane (B109758) or nitrobenzene (B124822) is often used at the pilot scale to better control the reaction temperature. The choice of solvent will also influence the work-up procedure and the energy required for solvent removal.

Q4: What are the critical safety precautions for a pilot-scale Friedel-Crafts acylation?

A4: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to handle the evolution of HCl gas.[7]

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate fire extinguishers readily accessible. A quench bath for the reactor should be prepared in advance.

  • Controlled Addition: Use a calibrated pump for the slow and controlled addition of reagents.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.[4]

  • Quenching Procedure: The quenching process must be carefully designed, typically by slowly transferring the reaction mixture to a separate vessel containing ice and water with vigorous stirring.[3][5][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Monitor reaction progress using TLC or GC. - Ensure the catalyst is active and used in the correct stoichiometric amount. - Check for impurities in starting materials that could poison the catalyst.
Product loss during work-up- Optimize the extraction procedure to minimize product loss in the aqueous phase. - Break emulsions by adding brine or using a centrifuge.[3]
Formation of By-products Over-acylation (di-acylation)- The acyl group is deactivating, making polyacylation less likely than polyalkylation. However, if observed, ensure the stoichiometry of benzene to hexanoyl chloride is appropriate.[1][9]
Side reactions due to high temperature- Improve heat removal by adjusting the coolant temperature or flow rate. - Slow down the addition rate of the acyl chloride.[4]
Difficult Phase Separation (Emulsion) Presence of finely divided aluminum salts- Add saturated brine solution during the work-up to increase the ionic strength of the aqueous phase.[3] - If the problem persists, filter the mixture through a pad of celite.[3]
Product Dark in Color Impurities or degradation- Ensure the reaction temperature is well-controlled. - Purify the crude product by vacuum distillation, collecting a narrow boiling point fraction.
Violent Quenching Uncontrolled exothermic reaction- Cool the reaction mixture to 0-5 °C before quenching. - Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water. Never add water directly to the reaction mixture.[3][5]

Data Presentation

The following tables provide a comparison of typical parameters for the synthesis of this compound at the laboratory and pilot plant scales.

Table 1: Reagent Quantities and Ratios

Parameter Lab Scale (100 g product) Pilot Scale (10 kg product)
Benzene500 mL (excess)50 L (excess)
Hexanoyl Chloride85 g (1.0 eq)8.5 kg (1.0 eq)
Aluminum Chloride90 g (1.2 eq)9.0 kg (1.2 eq)
Solvent (Dichloromethane)1 L100 L

Table 2: Process Parameters

Parameter Lab Scale Pilot Scale
Reaction Temperature 0-25 °C0-25 °C (with careful monitoring)
Addition Time 30-60 minutes2-4 hours
Reaction Time 2-4 hours4-8 hours
Quenching Temperature 0-5 °C0-5 °C
Typical Yield 85-95%80-90%

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

  • Charging: The flask is charged with anhydrous aluminum chloride (90 g) and dichloromethane (500 mL) and cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: Hexanoyl chloride (85 g) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Benzene Addition: Benzene (500 mL) is then added dropwise over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction mixture is slowly poured into a 4 L beaker containing 1 kg of crushed ice and 500 mL of concentrated HCl with vigorous stirring.[4]

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 200 mL). The combined organic layers are washed with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Pilot Plant Scale Synthesis of this compound
  • Reactor Preparation: A 200 L glass-lined reactor equipped with a mechanical agitator, a temperature probe, a port for reagent addition, and a scrubber for HCl gas is thoroughly cleaned and dried.

  • Charging: The reactor is charged with anhydrous aluminum chloride (9.0 kg) and dichloromethane (100 L) and cooled to 0 °C using a cooling jacket.

  • Acyl Chloride Addition: Hexanoyl chloride (8.5 kg) is added slowly via a metering pump over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Benzene Addition: Benzene (50 L) is then added over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: The mixture is stirred at room temperature for 4-8 hours, with regular sampling for in-process control (IPC) by GC to monitor completion.

  • Quenching: In a separate 500 L quench vessel, a mixture of crushed ice (100 kg) and water (100 L) is prepared and vigorously agitated. The reaction mixture is slowly transferred into the quench vessel via a dip tube, with the rate controlled to keep the quench vessel temperature below 10 °C.

  • Work-up: The layers are allowed to separate in the quench vessel. The lower organic layer is transferred to a separate vessel. The aqueous layer is extracted with dichloromethane (2 x 20 L). The combined organic layers are washed sequentially with 1 M HCl, water, sodium bicarbonate solution, and brine.

  • Purification: The solvent is removed by distillation. The crude this compound is then purified by vacuum distillation using a distillation column to achieve the desired purity.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup 1. Setup Flask lab_charge 2. Charge AlCl3 & Solvent lab_setup->lab_charge lab_add_acyl 3. Add Hexanoyl Chloride lab_charge->lab_add_acyl lab_add_benzene 4. Add Benzene lab_add_acyl->lab_add_benzene lab_react 5. Reaction lab_add_benzene->lab_react lab_quench 6. Quench lab_react->lab_quench lab_workup 7. Work-up lab_quench->lab_workup lab_purify 8. Purify lab_workup->lab_purify end This compound lab_purify->end Final Product pilot_setup 1. Prepare Reactor pilot_charge 2. Charge AlCl3 & Solvent pilot_setup->pilot_charge pilot_add_acyl 3. Add Hexanoyl Chloride pilot_charge->pilot_add_acyl pilot_add_benzene 4. Add Benzene pilot_add_acyl->pilot_add_benzene pilot_react 5. Reaction pilot_add_benzene->pilot_react pilot_quench 6. Quench pilot_react->pilot_quench pilot_workup 7. Work-up pilot_quench->pilot_workup pilot_purify 8. Purify pilot_workup->pilot_purify pilot_purify->end Final Product

Caption: Experimental workflow for this compound synthesis at lab and pilot scales.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield byproducts By-products? start->byproducts emulsion Emulsion? start->emulsion check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion Yes check_catalyst Verify Catalyst Activity low_yield->check_catalyst Yes optimize_workup Optimize Work-up low_yield->optimize_workup Yes control_temp Improve Temperature Control byproducts->control_temp Yes check_stoichiometry Verify Stoichiometry byproducts->check_stoichiometry Yes add_brine Add Brine to Work-up emulsion->add_brine Yes filter_celite Filter Through Celite add_brine->filter_celite If persists

Caption: Troubleshooting decision tree for this compound synthesis scale-up.

References

Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving hexanophenone, such as following a Friedel-Crafts acylation. Here, you will find answers to frequently asked questions, a step-by-step troubleshooting guide, and detailed protocols to manage and resolve these common laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2] During the workup of this compound, vigorous shaking of the separatory funnel to mix the aqueous and organic layers can cause this dispersion.[1][3] The emulsion is often stabilized by surfactant-like compounds or fine solid particulates present in the reaction mixture, which accumulate at the interface between the two liquids and prevent the droplets from coalescing.[3][4]

Q2: What are the common causes of emulsion formation in a post-Friedel-Crafts acylation workup?

The workup for a Friedel-Crafts acylation, a common synthesis route for this compound, presents several potential causes for emulsion formation:

  • Aluminum Salts: The reaction uses an aluminum chloride (AlCl₃) catalyst, which is quenched with water or acid. This produces fine, gelatinous aluminum hydroxides or oxides that can stabilize emulsions.

  • Surfactant-like Byproducts: The reaction may produce side products that act as surfactants, possessing both hydrophilic and hydrophobic properties.[1]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively, especially during a neutralization step with bicarbonate (which produces gas), can create a stable emulsion.[3]

  • Solvent Choice: Certain solvents, particularly chlorinated ones like dichloromethane (B109758) (DCM), are known to be more prone to forming emulsions.[4][5]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is always the most effective strategy.[1]

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel to increase the surface area between the phases without excessive agitation.[3][6]

  • Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent. Then, redissolve the crude residue in your desired extraction solvent.[4][7]

  • Alternative Extraction: For samples known to be problematic, consider using solid-phase extraction (SPE) or supported liquid extraction (SLE) instead of a traditional liquid-liquid extraction (LLE).[1][3]

Q4: I have a persistent emulsion. What is the first and simplest thing I should try?

The first step is patience. Often, a mild emulsion will resolve itself if left to stand undisturbed for 10 to 30 minutes.[2][8] You can also try gently stirring the interface with a glass rod to help coalesce the droplets.[8] If this fails, the next step is a chemical intervention like "salting out."

Q5: When should I consider more aggressive methods to break an emulsion?

If simple waiting and gentle stirring fail, and chemical additions like brine do not resolve the issue, it is time for more robust physical methods. These are appropriate when the emulsion is particularly thick, takes up a significant volume of the solvent layer, or when time is a critical factor.[9] Techniques like filtration through Celite® or centrifugation are effective but more labor-intensive.[1][4]

Troubleshooting Guide: A Step-by-Step Workflow

If an emulsion forms, follow this logical progression of techniques from simplest to most complex.

G start Emulsion Formed during Workup assess Is the emulsion mild and occupying a small volume? start->assess wait 1. Let it stand (15-30 min). 2. Gently stir the interface. assess->wait Yes salt Add Saturated Brine (NaCl) or solid NaCl/Na2SO4 ('Salting Out') assess->salt No, it's significant check1 Did it separate? wait->check1 check1->salt No end Phases Separated check1->end Yes check2 Did it separate? salt->check2 filter Filter the entire mixture through a pad of Celite® or glass wool. check2->filter No check2->end Yes check3 Did it separate? filter->check3 centrifuge For small volumes, centrifuge the mixture. check3->centrifuge No check3->end Yes centrifuge->end

Caption: A workflow for troubleshooting emulsion formation.

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionBest For...AdvantagesDisadvantages/Considerations
Patience / Gentle Stirring Allows time for droplets to naturally coalesce under gravity. Mechanical action breaks surface tension.[2][8]Mild, poorly-formed emulsions.No addition of reagents, simplest method.Time-consuming, may be ineffective for stable emulsions.[10]
Salting Out (Brine/NaCl) Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[1][11]Most common emulsions, especially those stabilized by polar interactions.Highly effective, inexpensive, introduces minimal contamination.Can increase the density of the aqueous layer, potentially inverting layers if densities are close.
pH Adjustment Changes the charge state of acidic or basic emulsifying agents (e.g., soaps, amines), altering their solubility and breaking their stabilizing effect.[2][8]Emulsions caused by acidic/basic byproducts or when using basic washes.Can be very effective for specific types of emulsions.Risk of product degradation if the target molecule is pH-sensitive.[2]
Filtration (Celite®/Glass Wool) Physically removes fine solid particulates that are stabilizing the emulsion at the interface.[4]Emulsions stabilized by suspended solids (e.g., inorganic salts like Al(OH)₃).Very effective for particulate-stabilized emulsions.Can be slow; potential for product loss on the filter medium.[4]
Centrifugation Applies a strong mechanical force that accelerates the coalescence of the dispersed droplets.[1][8]Small-volume, stubborn emulsions.Very effective and fast for suitable volumes.[2]Requires a centrifuge, impractical for large-scale workups (>500 mL).[1]
Solvent Addition Alters the polarity and density of the organic phase, which can disrupt the forces stabilizing the emulsion.[1][3]Stubborn emulsions where other methods fail.Can be effective as a last resort.Dilutes the product, requires additional solvent removal later.[7]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")

This is the most common and often most successful method for breaking emulsions.

Materials:

  • Emulsified mixture in a separatory funnel

  • Saturated aqueous solution of sodium chloride (Brine)

  • Glassware for collecting separated layers

Methodology:

  • Secure the separatory funnel in a ring stand and allow the mixture to sit for a few minutes.

  • Slowly add a volume of saturated brine corresponding to approximately 10-20% of the aqueous layer volume into the funnel.

  • Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[3]

  • Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.

  • Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

This method is highly effective for emulsions stabilized by fine solid particles.

Materials:

  • Emulsified mixture

  • Celite® 545 (or equivalent grade of diatomaceous earth)

  • Büchner or fritted glass funnel

  • Filter paper (if using a Büchner funnel)

  • Filter flask with a side-arm

  • Vacuum source

  • Extraction solvent

Methodology:

  • Place a piece of filter paper in the Büchner funnel and place it on the filter flask.

  • Add a layer of Celite® (approximately 1-2 cm deep) into the funnel to create a filter pad.

  • Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter pad. The Celite® will trap the fine particulates that are stabilizing the emulsion.[4]

  • After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.

References

Technical Support Center: Optimizing Catalyst Loading for Hexanophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hexanophenone, with a particular focus on optimizing catalyst loading.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Potential Causes & Solutions:

    • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any exposure to atmospheric moisture can lead to its deactivation.[1][2]

      • Action: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use a fresh, unopened container of anhydrous AlCl₃ or a properly stored one in a desiccator. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.

    • Insufficient Catalyst Loading: Friedel-Crafts acylation often requires stoichiometric or even slightly excess amounts of the Lewis acid catalyst.[3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][4]

      • Action: A general starting point is to use at least 1.1 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (hexanoyl chloride).[2] You may need to empirically determine the optimal catalyst loading for your specific reaction conditions.

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.[1] For the synthesis of this compound, this is less of a concern as benzene (B151609) is the substrate.

    • Poor Quality Reagents: Impurities in benzene or hexanoyl chloride can interfere with the reaction.

      • Action: Use freshly distilled benzene and hexanoyl chloride of high purity.

    • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

      • Action: While some reactions proceed at room temperature, heating under reflux (around 60°C) is common for this type of acylation.[3] However, excessively high temperatures can lead to side reactions.

Issue 2: Formation of Multiple Products or Unexpected Byproducts

  • Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

  • Potential Causes & Solutions:

    • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. However, the acyl group of the this compound product is deactivating, making a second acylation less likely.[1]

    • Isomer Formation: In cases where a substituted benzene is used, the position of acylation is directed by the existing substituent. For benzene, this is not an issue.

    • Side Reactions due to High Temperature: Excessive heat can lead to the decomposition of reactants or products, or promote the formation of byproducts.

      • Action: Carefully control the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is sluggish.

    • Reaction with Solvent: If using a reactive solvent, it may compete with benzene in the acylation reaction.

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts, but then it seems to stop before all the starting material is consumed. What could be the reason?

  • Potential Causes & Solutions:

    • Catalyst Deactivation: As mentioned, moisture is a primary cause of catalyst deactivation. Even trace amounts of water in the reagents or solvent can quench the catalyst over time.

      • Action: Re-evaluate your anhydrous technique. Consider adding the catalyst in portions throughout the reaction.

    • Insufficient Catalyst: The initial amount of catalyst may not have been enough to drive the reaction to completion due to complexation with the product.

      • Action: In your next attempt, try increasing the catalyst loading.

    • Precipitation of Reactants or Intermediates: The reaction mixture may become too thick, preventing efficient mixing and further reaction.

      • Action: Ensure adequate stirring and consider using a larger volume of solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst loading for this compound synthesis?

    • A1: The optimal catalyst loading should be determined empirically for your specific reaction setup. However, a good starting point for Friedel-Crafts acylation using AlCl₃ is typically between 1.1 and 2.5 equivalents relative to the hexanoyl chloride.[2] Unlike many other catalytic reactions, stoichiometric amounts are often necessary because the AlCl₃ forms a complex with the resulting this compound, rendering the catalyst inactive for further reaction cycles.[3][4]

  • Q2: How does catalyst loading affect the yield and purity of this compound?

    • A2:

      • Too Low: Insufficient catalyst will lead to an incomplete reaction and low yield, with unreacted starting materials remaining.

      • Optimal: The optimal loading will provide the highest yield in a reasonable timeframe with minimal side products.

      • Too High: While less common to negatively impact the main product yield in acylation, excessively high catalyst loading can sometimes promote minor side reactions and makes the work-up more challenging. It also increases the cost of the synthesis.

  • Q3: Can I use other Lewis acids besides AlCl₃?

    • A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used for Friedel-Crafts acylation. However, AlCl₃ is one of the most common and effective catalysts for this reaction. The optimal catalyst and its loading will depend on the specific substrates and reaction conditions.

  • Q4: How can I tell if my AlCl₃ catalyst has been deactivated?

    • A4: Anhydrous AlCl₃ is a white or pale yellow powder. If it appears clumpy, discolored, or has been exposed to air for an extended period, it has likely absorbed moisture and been at least partially deactivated. A simple test is to carefully add a small amount to water (in a controlled environment); active AlCl₃ will react vigorously. For your reaction, a sluggish or failed reaction is the primary indicator of inactive catalyst.

  • Q5: Is it possible to regenerate the AlCl₃ catalyst?

    • A5: While challenging in a standard laboratory setting, regeneration of deactivated chloroaluminate ionic liquids (related to the catalyst complex) can be achieved by replenishing with fresh aluminum chloride.[5] However, for most lab-scale syntheses, using fresh, active catalyst is the most practical approach.

Data Presentation

The following table provides illustrative data on how catalyst loading can influence the yield of a Friedel-Crafts acylation reaction. Note that this data is for the acylation of anisole (B1667542) and serves as a representative example of the optimization process.

Catalyst Loading (mol%)Reaction Temperature (°C)Yield (%)
24065
54078
104085
106095

Data adapted from a study on the Friedel-Crafts acylation of anisole and is for illustrative purposes.[6]

Experimental Protocols

Protocol: Optimizing AlCl₃ Loading for this compound Synthesis

This protocol provides a general procedure for the synthesis of this compound via Friedel-Crafts acylation, which can be adapted to optimize the catalyst loading.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexanoyl chloride

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with calcium chloride or a nitrogen bubbler) to maintain anhydrous conditions.

  • Catalyst Suspension: Under a positive pressure of inert gas (e.g., nitrogen), suspend the desired amount of anhydrous AlCl₃ (e.g., start with 1.1 equivalents relative to hexanoyl chloride) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Add hexanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel. After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes to facilitate the formation of the acylium ion complex.

  • Substrate Addition: Add anhydrous benzene (typically in excess, e.g., 5-10 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. If the reaction is slow, it can be heated to reflux (around 40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice containing dilute hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

To optimize the catalyst loading, a series of parallel experiments should be conducted where the molar equivalent of AlCl₃ is varied (e.g., 1.1, 1.5, 2.0, 2.5 equivalents) while keeping all other parameters constant. The yield and purity of this compound from each experiment can then be compared to determine the optimal catalyst loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware suspend_catalyst Suspend AlCl3 in DCM at 0°C prep_glass->suspend_catalyst prep_reagents Use anhydrous reagents and solvents prep_reagents->suspend_catalyst add_acyl_chloride Add hexanoyl chloride suspend_catalyst->add_acyl_chloride add_benzene Add benzene add_acyl_chloride->add_benzene react React (RT or reflux) add_benzene->react quench Quench with ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (distillation/chromatography) concentrate->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield Issue check_catalyst Check Catalyst Activity start->check_catalyst check_loading Check Catalyst Loading check_catalyst->check_loading Active use_fresh_catalyst Use fresh, anhydrous AlCl3 check_catalyst->use_fresh_catalyst Inactive check_conditions Check Reaction Conditions check_loading->check_conditions Sufficient increase_loading Increase AlCl3 to 1.1-2.5 eq. check_loading->increase_loading Too Low optimize_temp Optimize temperature (e.g., reflux) check_conditions->optimize_temp Suboptimal Temp ensure_anhydrous Ensure anhydrous conditions check_conditions->ensure_anhydrous Moisture Present

Caption: Troubleshooting logic for low yield issues.

References

Best practices for drying and handling anhydrous reagents for Hexanophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous Techniques for Hexanophenone Synthesis

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the best practices for drying and handling anhydrous reagents essential for the successful synthesis of this compound via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this compound synthesis via Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation, the key reaction for synthesizing this compound, relies on a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This catalyst is extremely sensitive to moisture.[3] Water reacts with AlCl₃ to form aluminum hydroxide (B78521) or hydrated complexes, which are catalytically inactive.[4][5][6][7] This deactivation of the catalyst will slow or completely stop the reaction, leading to significantly low or no product yield.[3]

Q2: What are the primary sources of moisture in a typical reaction setup?

A2: Moisture can be introduced from several sources:

  • Atmosphere: Humidity from the air is a major contributor.[8]

  • Glassware: Even visually dry glassware has a thin film of adsorbed water on its surface.[8]

  • Reagents: Solvents, starting materials (benzene, hexanoyl chloride), and the Lewis acid catalyst itself can contain dissolved or absorbed water if not properly dried and stored.[3][8]

  • Handling: Improper handling techniques can expose reagents to atmospheric moisture.

Q3: What is the most effective way to dry glassware for a moisture-sensitive reaction?

A3: All glassware must be rigorously dried before use. The two most common and effective methods are:

  • Oven-Drying: Place all glassware in a drying oven at approximately 125°C for at least 12-24 hours.[8] The apparatus should be assembled while still hot and immediately flushed with an inert gas like nitrogen or argon.[8]

  • Flame-Drying: For immediate use, the assembled apparatus can be carefully heated with a heat gun or a gentle flame under a stream of inert gas to drive off adsorbed moisture. This method is faster but requires more caution.

Q4: How should I choose the right drying agent for my solvent (e.g., dichloromethane)?

A4: The choice of drying agent depends on the solvent's properties and the required level of dryness.

  • Calcium Hydride (CaH₂): An excellent choice for drying halogenated solvents like dichloromethane (B109758) (DCM). It reacts irreversibly with water to produce hydrogen gas. The standard procedure involves refluxing the solvent over CaH₂ followed by distillation.[9]

  • Molecular Sieves (3Å or 4Å): These are aluminosilicates with a porous structure that trap water molecules. They are ideal for maintaining the dryness of an already-distilled solvent during storage.[8] Before use, sieves must be activated by heating to 300-350°C for several hours.[8]

  • Sodium/Benzophenone: This combination is a powerful drying system often used for ethereal and hydrocarbon solvents like THF or benzene (B151609). It should not be used with halogenated solvents like DCM due to a violent reaction risk. The deep blue or purple color of the ketyl radical indicates the solvent is anhydrous.[8]

Q5: How can I quantitatively verify that my solvent is sufficiently dry?

A5: The gold standard for determining trace amounts of water in a sample is the Karl Fischer titration.[10][11] This method is highly accurate and selective for water.[10][12] It can be performed using either volumetric titration for moderate water content (0.01% to 100%) or coulometric titration for trace levels (0.0001% to 5%).[13]

Q6: How must I handle anhydrous aluminum chloride (AlCl₃)?

A6: Anhydrous AlCl₃ is a highly reactive and hygroscopic solid that requires careful handling.[7]

  • Inert Atmosphere: All manipulations should be performed in a dry environment, such as a glovebox or under a positive pressure of inert gas (nitrogen or argon).[14]

  • Quick Transfer: Weigh the required amount quickly and add it to the reaction vessel promptly to minimize exposure to atmospheric moisture. Use fresh AlCl₃ from a securely sealed container.

  • Safety: AlCl₃ reacts exothermically with water, producing corrosive hydrogen chloride (HCl) gas.[7][14] Always wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[14]

Q7: Can I use hydrated aluminum chloride (AlCl₃·6H₂O) for a Friedel-Crafts reaction?

A7: No. Hydrated aluminum chloride is completely unsuitable for Friedel-Crafts reactions as it is not a Lewis acid.[5][6] Furthermore, attempting to dehydrate the hexahydrate by heating will not yield anhydrous AlCl₃. Instead, it decomposes to aluminum hydroxide and HCl gas.[7][15] You must use the anhydrous form of the catalyst.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst (Moisture Contamination): This is the most common cause of failure. Water from the solvent, glassware, or atmosphere has deactivated the AlCl₃ catalyst.[3]Solution: Meticulously repeat the reaction, ensuring all anhydrous protocols are followed. Oven-dry or flame-dry all glassware immediately before use. Use freshly distilled, dry solvent. Handle anhydrous AlCl₃ under a robust inert atmosphere.
2. Insufficient Catalyst: The ketone product (this compound) forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction.[3][16]Solution: Friedel-Crafts acylations often require stoichiometric amounts (at least one full equivalent) of the Lewis acid catalyst, not just a catalytic amount.[3] Ensure you are using a sufficient molar ratio of AlCl₃ to the acylating agent.
3. Poor Reagent Quality: Impurities in the starting materials (benzene, hexanoyl chloride) can interfere with the reaction. Hexanoyl chloride may have hydrolyzed to hexanoic acid.Solution: Purify the liquid reagents before use. Benzene can be distilled from a suitable drying agent. Hexanoyl chloride can be purified by distillation to remove any corresponding carboxylic acid.
Reaction Fumes Excessively or is Uncontrolled 1. Accidental Introduction of Water: A significant amount of water was introduced to the reaction flask containing AlCl₃, causing a rapid, exothermic reaction and release of HCl gas.[14]Solution: Ensure the reaction is set up under strictly anhydrous conditions. When quenching the reaction, pour the reaction mixture slowly onto crushed ice, rather than adding water to the reaction flask.[2][17][18]
Formation of a White Precipitate During Reaction 1. Hydrolysis of AlCl₃: Small amounts of moisture have reacted with the catalyst, forming insoluble aluminum hydroxide.[4][6]Solution: While a small amount might be tolerated if sufficient excess catalyst is present, significant precipitation indicates a failure of the anhydrous setup. The experiment should be stopped and restarted with stricter adherence to anhydrous protocols.

Quantitative Data: Solvent Drying Efficiency

The effectiveness of a drying agent can be quantified by measuring the residual water content in the solvent. Karl Fischer titration is the standard method for this analysis.

SolventDrying AgentMethodTypical Water Content (ppm)Reference
Dichloromethane (DCM)Calcium Hydride (CaH₂)Reflux and Distillation~13[9]
Dichloromethane (DCM)Untreated (Commercial Grade)->50-

Experimental Protocols

Protocol 1: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂)

Objective: To prepare anhydrous DCM suitable for moisture-sensitive reactions.

Materials:

  • Commercial grade Dichloromethane (DCM)

  • Calcium Hydride (CaH₂), powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware has been oven-dried (125°C, overnight) and assembled while still warm.[8] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Add Drying Agent: To the round-bottom flask, add DCM to no more than two-thirds of the flask's volume. Add powdered CaH₂ (approx. 5-10 g per liter of solvent).

  • Reflux: Gently heat the mixture to reflux using a heating mantle. Allow it to reflux under a positive pressure of inert gas for at least 4 hours. This allows the CaH₂ to react with the water present.

  • Distillation: After refluxing, increase the heat slightly to begin distillation. Collect the distilled DCM in the receiving flask, which should be equipped with a gas outlet to maintain the inert atmosphere.

  • Storage: The freshly distilled anhydrous DCM should be used immediately or stored under an inert atmosphere over activated 4Å molecular sieves to maintain its dryness.[8]

Protocol 2: General Procedure for the Anhydrous Synthesis of this compound

Objective: To synthesize this compound from benzene and hexanoyl chloride via Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Hexanoyl chloride

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask, pressure-equalizing addition funnel, condenser

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Crushed ice, concentrated HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask with a magnetic stir bar, an addition funnel, and a condenser topped with an inert gas inlet.[17][18] Place the entire setup under a positive pressure of nitrogen or argon.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.[2] Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: In the addition funnel, prepare a solution of hexanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Acylium Ion Formation: Add the hexanoyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains between 0-5°C.[2]

  • Aromatic Addition: After the initial addition is complete, add benzene (1.0-1.2 equivalents) dropwise via the addition funnel while maintaining the cold temperature.

  • Reaction: Once all reagents have been added, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and a small amount of concentrated HCl to decompose the aluminum chloride complex.[2][17]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound product, which can then be purified by distillation or chromatography.

Visualization: Workflow for Ensuring Anhydrous Conditions

The following diagram illustrates the logical workflow and decision-making process required to establish and maintain the anhydrous conditions necessary for a successful Friedel-Crafts acylation.

Anhydrous_Workflow Workflow for Anhydrous Friedel-Crafts Acylation cluster_prep 1. Pre-Reaction Preparation cluster_actions 2. Drying & Handling Actions cluster_setup 3. Reaction Setup & Execution start Initiate Synthesis Plan glassware Prepare Glassware start->glassware reagents Assess Reagents & Solvents start->reagents glassware_action Oven-dry (>125°C, >12h) or Flame-dry under N₂/Ar glassware->glassware_action solvent Solvent (e.g., DCM) reagents->solvent catalyst Lewis Acid (Anhydrous AlCl₃) reagents->catalyst substrates Substrates (Benzene, Hexanoyl Chloride) reagents->substrates setup Assemble Apparatus Hot & Flush with N₂/Ar glassware_action->setup solvent_action Reflux over CaH₂ then distill. Store over activated 4Å mol. sieves. solvent->solvent_action solvent_action->setup catalyst_action Use fresh powder from sealed container. Handle under inert atmosphere ONLY. catalyst->catalyst_action catalyst_action->setup substrates_action Purify by distillation if needed. Ensure starting material is dry. substrates->substrates_action substrates_action->setup run Proceed with Reaction under Inert Atmosphere setup->run

Caption: Logical workflow for preparing and handling anhydrous reagents.

References

Technical Support Center: Improving Reaction Selectivity with Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the selectivity of reactions involving hexanophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of selectivity to consider in reactions with this compound?

A1: For a typical aryl alkyl ketone like this compound, the primary selectivity challenges fall into three categories:

  • Chemoselectivity: This involves differentiating between different functional groups within a molecule. For instance, if a this compound derivative contained another reducible group (like a double bond), one would need to select conditions to reduce the ketone without affecting the other group, or vice-versa.[1]

  • Regioselectivity: This concerns the position of a reaction on a molecule. In the context of the Friedel-Crafts acylation to synthesize this compound, this would relate to the position of acylation on a substituted aromatic ring.

  • Enantioselectivity: This is crucial when creating chiral molecules. The reduction of the prochiral ketone of this compound can produce two enantiomers (R and S) of 1-phenylhexan-1-ol. Controlling the reaction to produce a high excess of one enantiomer is a common goal, particularly in pharmaceutical synthesis.[2][3]

Q2: How can I improve the enantioselectivity of this compound reduction to form a chiral alcohol?

A2: Achieving high enantioselectivity in the reduction of this compound requires the use of chiral catalysts or reagents. Two highly effective methods are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent. It is known for its high enantiomeric excess (ee), often exceeding 95%, and predictable stereochemistry.[4][5]

  • Asymmetric Transfer Hydrogenation (ATH): This technique commonly employs ruthenium(II) catalysts with chiral diamine ligands. It uses a hydrogen donor like isopropanol (B130326) or formic acid and is also capable of producing high enantioselectivity.[6][7][8][9]

The choice between these methods may depend on the scale of the reaction, cost, and sensitivity of other functional groups present.

Q3: I am synthesizing this compound via Friedel-Crafts acylation. How can I avoid side reactions?

A3: The Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride is a robust method for synthesizing this compound. A key advantage of acylation over alkylation is that the acyl group deactivates the aromatic ring, which prevents further substitution (polyacylation).[10][11][12][13] However, to ensure high selectivity and yield, consider the following:

  • Use of a Lewis Acid Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is necessary to generate the acylium ion electrophile.[11][14]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Stoichiometry: At least one full equivalent of the Lewis acid catalyst is required because it complexes with the product ketone. It is often best to use slightly more than one equivalent.

  • Reaction Temperature: The initial addition of reagents is typically done at low temperatures (e.g., 0-10 °C) to control the reaction rate, followed by warming or reflux to drive the reaction to completion.[11][15]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Asymmetric Reduction of this compound
Potential Cause Troubleshooting Step Rationale
Inactive or Impure Catalyst Use a fresh batch of catalyst or purify the existing one. Ensure the catalyst was stored under inert conditions if it is air or moisture-sensitive.Chiral catalysts can degrade over time or be poisoned by impurities, leading to a loss of enantioselectivity.
Incorrect Reaction Temperature Optimize the reaction temperature. Many asymmetric reductions show higher enantioselectivity at lower temperatures.The energy difference between the transition states leading to the two enantiomers is often small. Lower temperatures can amplify this difference, favoring the formation of one enantiomer.[16]
Presence of Water or Oxygen Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).Water can react with the reducing agents and some catalysts, leading to non-selective background reactions.
Sub-optimal Solvent Screen different anhydrous solvents (e.g., THF, toluene, dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the reducing agent and catalyst.An excess of the reducing agent might lead to a non-catalyzed, non-selective reduction pathway.
Issue 2: Formation of Byproducts during Friedel-Crafts Acylation Synthesis of this compound
Potential Cause Troubleshooting Step Rationale
Polyacylation (less common for acylation but possible with highly activated rings) Use Friedel-Crafts acylation as the acyl group deactivates the ring, preventing further reactions.[10][12][13]The electron-withdrawing nature of the ketone product makes the aromatic ring less nucleophilic than the starting material.
Reaction with Impurities in Benzene Use pure, anhydrous benzene.Impurities can lead to a variety of side reactions and lower the yield of the desired product.
Decomposition of Acyl Chloride Use freshly distilled or high-purity hexanoyl chloride.Older acyl chlorides can decompose, leading to the formation of other electrophiles and byproducts.
Substrate is a Deactivated Aromatic Ring Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings (e.g., nitrobenzene).The aromatic ring must be sufficiently nucleophilic to attack the acylium ion.[10][12]

Quantitative Data Summary

The following tables provide representative data for the enantioselective reduction of aryl alkyl ketones, which can be used as a starting point for optimizing the reduction of this compound.

Table 1: Enantioselective Reduction of Aryl Alkyl Ketones with CBS Catalysts

Ketone SubstrateCatalyst (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-Me-CBS (10)BH₃·THFTHF25>9597 (R)
Propiophenone(S)-Me-CBS (5)BH₃·THFTHF239896 (R)
1-Tetralone(S)-Me-CBS (10)BH₃·THFTHF259585 (R)[17]

Data is representative of typical results for CBS reductions of similar ketones.[5][17]

Table 2: Asymmetric Transfer Hydrogenation of Aryl Alkyl Ketones with Ru(II) Catalysts

Ketone SubstrateCatalystHydrogen DonorBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
AcetophenoneRuCl₂--INVALID-LINK--i-PrOHi-PrOK28>9997 (R)
4-ChloroacetophenoneRuCl₂--INVALID-LINK--HCOOH/Et₃N-289899 (S)
1'-AcetonaphthoneRuCl₂--INVALID-LINK--i-PrOHi-PrOK289498 (R)

Data is representative of typical results for ATH of similar ketones.

Experimental Protocols

Protocol 1: Enantioselective Reduction of this compound via CBS Catalysis

This protocol is adapted from the general procedure for the Corey-Bakshi-Shibata reduction.[5]

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.

  • Catalyst Preparation: To the flask, add (R)-Me-CBS catalyst (0.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to the desired temperature (e.g., -20 °C to room temperature).

  • Borane Addition: Slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or a THF solution of borane (BH₃·THF) (1.0 equivalent) to the catalyst solution under a nitrogen atmosphere. Stir for 10-15 minutes.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield 1-phenylhexan-1-ol.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a standard procedure for the Friedel-Crafts acylation of benzene.[15][18]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a pressure-equalizing dropping funnel. Ensure the system is under a dry atmosphere.

  • Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and an anhydrous solvent like dichloromethane (B109758) (DCM) or benzene itself. Cool the suspension in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: Add hexanoyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel while stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Benzene Addition: If DCM is the solvent, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using TLC or GC.

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Visualizations

Enantioselective_Reduction_Pathway cluster_reaction Asymmetric Reduction This compound This compound (Prochiral Ketone) Transition_State_S Diastereomeric Transition State 1 (Lower Energy) This compound->Transition_State_S + Catalyst + Reductant Transition_State_R Diastereomeric Transition State 2 (Higher Energy) This compound->Transition_State_R + Catalyst + Reductant Chiral_Catalyst Chiral Catalyst (e.g., (R)-CBS or (R,R)-Ru-TsDPEN) Chiral_Catalyst->Transition_State_S Chiral_Catalyst->Transition_State_R Reducing_Agent Reducing Agent (e.g., Borane or HCOOH) Reducing_Agent->Transition_State_S Reducing_Agent->Transition_State_R S_Alcohol (S)-1-phenylhexan-1-ol (Major Product) Transition_State_S->S_Alcohol Favored Pathway R_Alcohol (R)-1-phenylhexan-1-ol (Minor Product) Transition_State_R->R_Alcohol Disfavored Pathway Friedel_Crafts_Troubleshooting cluster_logic Decision Logic Start Friedel-Crafts Acylation of Benzene No_Reaction No Reaction Start->No_Reaction If ring is strongly deactivated Is_Acylation Is the reaction Friedel-Crafts Acylation? Start->Is_Acylation Desired_Product This compound (Mono-acylated) Undesired_Product Polyacylated Byproducts Is_Ring_Activated Is the aromatic ring more activated than benzene? Is_Ring_Activated->Desired_Product No Is_Ring_Activated->Undesired_Product Yes Is_Acylation->Desired_Product Yes Is_Acylation->Is_Ring_Activated No (Alkylation)

References

Minimizing solvent waste in Hexanophenone purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hexanophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste and overcome common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound while minimizing solvent waste?

A1: The most common and effective methods for purifying this compound are flash chromatography and recrystallization. To minimize solvent waste, it is crucial to optimize these techniques. Additionally, implementing a solvent recovery and recycling program can significantly reduce overall solvent consumption.[1][2][3][4]

Q2: How can I reduce solvent consumption during the flash chromatography of this compound?

A2: To reduce solvent usage in flash chromatography, consider the following strategies:

  • Optimize the Solvent System: Use a solvent system with the minimum necessary polarity to achieve good separation. For this compound, a non-polar solvent system like petroleum ether and ethyl acetate (B1210297) is often effective.[5] Start with a very low percentage of the polar solvent (e.g., 1-2% ethyl acetate) and gradually increase it only if necessary.

  • Use High-Performance Columns: Modern spherical silica (B1680970) columns can provide better separation with less solvent compared to traditional irregular silica.

  • Employ Gradient Elution: A step or linear gradient, starting with a very non-polar mobile phase and gradually increasing the polarity, can be more efficient than isocratic elution, using less solvent overall.

  • Reduce Column Size: Use the smallest possible column that can effectively separate your sample size.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: this compound is a ketone with both aromatic and aliphatic character.[6] A good starting point for recrystallization solvent selection would be a non-polar solvent in which it is sparingly soluble at room temperature but more soluble when hot, such as heptane (B126788) or hexane. A mixed solvent system, such as ethanol (B145695)/water or acetone (B3395972)/hexane, can also be effective.[7] The principle is to dissolve the this compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until turbidity is observed.

Q4: Is it possible to recycle the solvents used in this compound purification?

A4: Yes, solvent recycling is a highly effective way to reduce waste and costs.[8] Distillation is a common method to purify and recover solvents like petroleum ether, ethyl acetate, and alcohols.[2] On-site solvent recyclers can automate this process and provide high-purity solvents for reuse.[8] For mixed solvents, fractional distillation may be necessary to separate the components.

Q5: Are there alternative purification methods to chromatography that use less solvent?

A5: Yes, several methods can be used to purify this compound, potentially with lower solvent consumption:

  • Distillation: Given that this compound is a liquid at room temperature with a high boiling point (265 °C), vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[9]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or acid/base-soluble impurities from a solution of this compound in an immiscible organic solvent.

  • Trituration: This involves washing the crude this compound with a solvent in which the desired product is insoluble, but the impurities are soluble.

Troubleshooting Guides

Flash Chromatography
Issue Possible Cause Solution Solvent-Saving Tip
Poor Separation of this compound from Impurities The solvent system is too polar or not selective enough.Test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a petroleum ether:ethyl acetate mixture (e.g., 50:1 or 100:1).[5]Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate to ensure optimal separation with minimal solvent usage.[10]
This compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.A lower polarity mobile phase will increase the retention time, but can improve separation and reduce the total volume of solvent needed if the separation is achieved more efficiently.
This compound Does Not Elute (Low Rf) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.Use a step gradient to avoid using a large volume of a single, slightly-too-polar solvent mixture.
Band Tailing The sample is overloaded on the column, or there are interactions with the silica gel.Reduce the amount of crude this compound loaded onto the column. Consider adding a small amount of a modifier like triethylamine (B128534) (for basic impurities) or acetic acid (for acidic impurities) to the eluent.Proper loading prevents the need for re-purification, thus saving a significant amount of solvent.
High Backpressure The column is clogged, or the flow rate is too high.Check for precipitation at the top of the column. Reduce the flow rate.A lower flow rate can sometimes improve separation, potentially allowing for the use of a shorter column and less solvent.
Recrystallization
Issue Possible Cause Solution Solvent-Saving Tip
This compound Does Not Dissolve, Even When Hot The solvent is not a good "good" solvent for this compound.Try a different solvent or a mixed solvent system. For ketones, solvents like ethanol or acetone can be good starting points as the "good" solvent.[7]Always start with a very small amount of solvent and add it portion-wise to avoid using an excess.
No Crystals Form Upon Cooling Too much solvent was used, or the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.Using the minimum amount of hot solvent necessary for dissolution is the most critical factor for successful recrystallization and minimizing waste.
Oiling Out (Product Separates as a Liquid) The boiling point of the solvent is too high, or the cooling is too rapid.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent.Slow, controlled cooling often yields purer crystals and prevents the need for a second recrystallization, saving solvent.
Low Recovery of Pure this compound The product is too soluble in the cold solvent, or crystals were lost during filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.The wash step is critical; using too much wash solvent will dissolve the product. Use only enough to rinse away impurities.

Quantitative Data on Solvent Waste Reduction

The following table summarizes potential solvent savings from implementing waste reduction strategies in pharmaceutical processes. While not specific to this compound, these figures illustrate the significant impact of these techniques.

Technique Potential Solvent Waste Reduction Associated Cost Savings
On-Site Solvent Recycling (Distillation)Up to 60% reduction in hazardous waste.[8]Up to 90% on solvent purchase and disposal costs.[8]
Nanofiltration for Solvent RecyclingApproximately 90% of solvents and reagents can be recycled in-situ.[[“]]Reduces the E-factor (environmental impact) by 91%.[[“]]
Chromatography Optimization (e.g., smaller columns, optimized gradients)50% or more reduction in solvent consumption.Significant reduction in solvent purchase and disposal costs.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity, starting with a high ratio of non-polar to polar solvent (e.g., Petroleum Ether:Ethyl Acetate 100:1, 50:1, 20:1).

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material.

    • Dry pack the column with silica gel.

    • Wet the silica gel with the chosen non-polar solvent (e.g., petroleum ether).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system identified in the TLC analysis.

    • If using a gradient, start with a less polar mixture and gradually increase the polarity.

    • Collect fractions and monitor by TLC to identify those containing pure this compound.

  • Solvent Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Collect the used solvent from the chromatography and the rotary evaporator for recycling via distillation.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of crude this compound in a test tube.

    • Add a few drops of a potential solvent (e.g., heptane).

    • Heat the mixture. If the solid dissolves, it is a potential recrystallization solvent.

    • Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

  • Solvent Recovery:

    • Collect the filtrate (mother liquor) and the solvent from the drying process for recycling.

Visualizations

Hexanophenone_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product cluster_waste_reduction Solvent Waste Minimization Crude_this compound Crude this compound Purification_Method Choose Purification Method Crude_this compound->Purification_Method Flash_Chromatography Flash Chromatography Purification_Method->Flash_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Method->Recrystallization Solid Impurities Distillation Vacuum Distillation Purification_Method->Distillation Non-volatile Impurities Analysis Purity Analysis (NMR, GC) Flash_Chromatography->Analysis Solvent_Waste Used Solvent Flash_Chromatography->Solvent_Waste Recrystallization->Analysis Recrystallization->Solvent_Waste Distillation->Analysis Distillation->Solvent_Waste Pure_this compound Pure this compound Analysis->Pure_this compound >99% Pure Solvent_Recycling Solvent Recycling (Distillation) Solvent_Waste->Solvent_Recycling Recycled_Solvent Recycled Solvent Solvent_Recycling->Recycled_Solvent Recycled_Solvent->Flash_Chromatography Reuse Recycled_Solvent->Recrystallization Reuse

Caption: Workflow for this compound Purification and Solvent Recycling.

Troubleshooting_Logic cluster_chromatography Flash Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Start Purification Issue Encountered Poor_Separation Poor Separation? Start->Poor_Separation No_Crystals No Crystals Formed? Start->No_Crystals Oiling_Out Product Oiling Out? Start->Oiling_Out Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Yes Check_Loading Check Sample Loading Poor_Separation->Check_Loading No Optimize_Solvent->Check_Loading Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Reduce_Solvent->Induce_Crystallization Slow_Cooling Ensure Slow Cooling / Change Solvent Oiling_Out->Slow_Cooling Yes

Caption: Troubleshooting Logic for this compound Purification Issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes.[1][2] The classical Friedel-Crafts acylation has long been a workhorse for the synthesis of aryl ketones. However, the development of modern catalytic systems has introduced a range of alternative methods that offer potential advantages in terms of efficiency, substrate scope, and environmental impact. This guide provides a comprehensive comparison of Friedel-Crafts acylation with other significant methods for the synthesis of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of this compound Synthesis Methods

The choice of synthetic method for this compound is a critical decision that influences yield, purity, cost, and environmental footprint. Below is a summary of key quantitative data for various synthetic approaches.

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)CatalystKey AdvantagesKey Disadvantages
Traditional Friedel-Crafts Acylation 50-900.5-40 - 60Stoichiometric AlCl₃Well-established, readily available reagentsHarsh conditions, large amount of acidic waste, limited to electron-rich arenes
Zeolite-Catalyzed Acylation High (substrate dependent)4-24100-190H-beta, H-Y ZeolitesReusable catalyst, environmentally benign, shape selectivityHigher temperatures, potentially longer reaction times
Grignard Reaction 65-901-160 - RTNone (reagent-based)Effective for sterically hindered ketones, strong C-C bond formationMoisture sensitive, requires stoichiometric Grignard reagent, potential for side products
Nickel-Catalyzed Coupling up to 9012-2425-60Ni(ClO₄)₂·6H₂O / bipyridineMilder conditions, good functional group toleranceCatalyst can be air-sensitive, may require inert atmosphere
Rhodium-Catalyzed Coupling Moderate to Excellent15-20110-150[Rh(cod)Cl]₂ / XantphosHigh atom economy, potential for asymmetric synthesisExpensive catalyst, high temperatures
Photocatalytic Synthesis Good to Excellent12-24Room TemperatureOrganic Dyes (e.g., Eosin Y)Mild conditions, uses visible light, green approachMay require specific photocatalysts, reaction scope can be substrate-dependent
Biocatalytic Synthesis High (substrate dependent)24-48Room TemperatureEnzymes (e.g., Oxidoreductases)High selectivity, mild conditions, environmentally friendlyEnzyme stability and availability can be a limitation, slower reaction rates

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Traditional Friedel-Crafts Acylation

This method involves the reaction of benzene (B151609) with hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[3][4]

Reaction Scheme:

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equiv.).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add hexanoyl chloride (1.0 equiv.) to the stirred suspension.

  • To this mixture, add benzene (1.2 equiv.) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Zeolite-Catalyzed Acylation

This greener alternative to the traditional Friedel-Crafts reaction utilizes a solid acid catalyst, such as H-beta zeolite, which can be recovered and reused.[5][6]

Reaction Scheme:

Procedure:

  • Activate the H-beta zeolite catalyst by heating at 350 °C for 2 hours.

  • In a round-bottom flask, combine benzene (1.0 equiv.), hexanoic anhydride (B1165640) (1.2 equiv.), and the activated H-beta zeolite (catalytic amount).

  • Heat the mixture to 150-190 °C and stir for 4-24 hours, monitoring the reaction by GC-MS.

  • After the reaction, cool the mixture and filter to recover the zeolite catalyst.

  • Wash the catalyst with a suitable solvent (e.g., toluene) and dry for reuse.

  • The filtrate, containing the product, is then worked up by washing with a saturated sodium bicarbonate solution to remove unreacted anhydride and hexanoic acid.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purify the crude product by vacuum distillation.

Grignard Reaction

This method involves the reaction of a Grignard reagent, such as pentylmagnesium bromide, with benzaldehyde (B42025), followed by oxidation. A more direct route involves the reaction of a phenyl Grignard reagent with hexanoyl chloride.

Reaction Scheme (from Benzaldehyde):

Procedure (using Benzaldehyde): [7][8]

  • Prepare pentylmagnesium bromide from 1-bromopentane (B41390) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve benzaldehyde (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the prepared Grignard reagent (1.1 equiv.) to the benzaldehyde solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate alcohol is then oxidized to this compound using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).

Nickel-Catalyzed Coupling

Nickel catalysts offer a milder alternative for the formation of ketones from various starting materials.[9][10]

Reaction Scheme:

Procedure: [2]

  • To an oven-dried vial under an inert atmosphere, add NiCl₂(dme) (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (5.5 mol%), and manganese powder (3.1 equiv.).

  • Add anhydrous N,N-dimethylacetamide (DMA) and stir the mixture for 1 hour.

  • Add the aryl halide (e.g., bromobenzene, 1.0 equiv.) and the acyl chloride (e.g., hexanoyl chloride, 1.5 equiv.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Friedel_Crafts_Acylation start Benzene & Hexanoyl Chloride reaction Friedel-Crafts Acylation start->reaction catalyst AlCl₃ catalyst->reaction workup Aqueous Workup reaction->workup product This compound workup->product

Greener_Alternatives This compound This compound Synthesis FC FC This compound->FC Grignard Grignard This compound->Grignard Zeolite Zeolite This compound->Zeolite Nickel Nickel This compound->Nickel Rhodium Rhodium This compound->Rhodium Photo Photo This compound->Photo Bio Bio This compound->Bio

Conclusion

While traditional Friedel-Crafts acylation remains a viable method for the synthesis of this compound, particularly due to its simplicity and the low cost of reagents, it is hampered by harsh reaction conditions and the generation of significant waste. Modern catalytic methods, including zeolite-catalyzed acylation, transition-metal-catalyzed couplings, photocatalysis, and biocatalysis, offer compelling alternatives. These methods often proceed under milder conditions, exhibit higher selectivity, and align better with the principles of green chemistry. The choice of the optimal synthetic route will depend on the specific requirements of the application, including scale, purity, cost, and environmental considerations. For large-scale industrial production, greener methods such as zeolite-catalyzed reactions are particularly attractive. For the synthesis of complex molecules and in the context of drug discovery, methods with high functional group tolerance like nickel-catalyzed couplings and photocatalysis are highly valuable.

References

A Comparative Analysis of Reactivity in Alkyl Phenyl Ketones: Hexanophenone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkyl phenyl ketones is crucial for applications ranging from synthetic chemistry to pharmacology. This guide provides a comparative analysis of hexanophenone and other alkyl phenyl ketones, with a focus on their photochemical reactivity, supported by available experimental data.

This compound, a six-carbon alkyl phenyl ketone, serves as a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its reactivity, particularly in photochemical reactions, is a key determinant of its utility and behavior in various chemical environments. This comparison focuses on the well-studied Norrish Type I and Type II photochemical reactions, which are characteristic of ketones.

Photochemical Reactivity: The Norrish Reactions

Upon absorption of light, alkyl phenyl ketones can undergo two primary types of photochemical reactions, named after Ronald G. W. Norrish.

  • Norrish Type I Reaction: This reaction involves the cleavage of the bond between the carbonyl group and the alpha-carbon of the alkyl chain, resulting in the formation of two radical fragments.[2]

  • Norrish Type II Reaction: This intramolecular reaction occurs in ketones with a hydrogen atom on the gamma-carbon of the alkyl chain. It involves the abstraction of this gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form an alkene and a smaller ketone (photoelimination) or cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization).[2]

The efficiency of these reactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific reaction for each photon absorbed.[3]

Comparative Reactivity Data

While extensive quantitative data on the photochemical reactivity of this compound is limited in publicly available literature, we can draw comparisons with shorter-chain alkyl phenyl ketones like butyrophenone (B1668137) and valerophenone (B195941), for which more experimental data exists.

KetoneAlkyl Chain LengthNorrish Type II Quantum Yield (Φ) for Acetophenone (B1666503) FormationSolventCitation(s)
Butyrophenone 4Major pathway, but specific quantum yield not consistently reported.Acetonitrile[4][5]
Valerophenone 50.37 - 0.40Hydrocarbon[6]
0.90t-Butyl Alcohol[6]
~1.0Aqueous Solution[6]
This compound 6Data not readily available in cited literature.-
Octanophenone 8Fragmentation to acetophenone is a characteristic reaction.Benzene (B151609)[7]

Note: The quantum yields for Norrish Type II reactions are influenced by factors such as the solvent, temperature, and the presence of quenching agents.[6]

Inferences on this compound Reactivity

Based on the trends observed with shorter-chain alkyl phenyl ketones, it is reasonable to infer that this compound also undergoes the Norrish Type II reaction as a significant photochemical pathway. The presence of a gamma-hydrogen on its hexyl chain makes it susceptible to intramolecular hydrogen abstraction. The efficiency of this process is expected to be comparable to or slightly different from valerophenone, potentially influenced by the longer alkyl chain's conformational flexibility. One study on the inhibition of carbonyl reductase by a series of alkyl phenyl ketones found the order of inhibitory potency to be this compound > valerophenone > heptanophenone (B155562) > butyrophenone > propiophenone, suggesting that the six-carbon chain in this compound provides a favorable interaction with the enzyme's active site.[8] While this is a biological reactivity study, it highlights how alkyl chain length can influence molecular interactions.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common approach is the Friedel-Crafts acylation of benzene with hexanoyl chloride.

Protocol:

  • To a solution of benzene and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent, add hexanoyl chloride dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.[8]

General Protocol for a Norrish Type II Photochemical Reaction

The following is a general procedure for carrying out and analyzing a Norrish Type II photoreaction of an alkyl phenyl ketone.

Materials and Equipment:

  • Alkyl phenyl ketone (e.g., this compound)

  • An appropriate solvent (e.g., benzene, acetonitrile, or t-butyl alcohol)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Inert gas supply (e.g., nitrogen or argon) for deoxygenation

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

  • Internal standard for quantitative analysis

Procedure:

  • Prepare a solution of the alkyl phenyl ketone of a known concentration in the chosen solvent.

  • Add a known amount of an internal standard to the solution for quantitative analysis.

  • Transfer the solution to the quartz reaction vessel.

  • Deoxygenate the solution by bubbling a gentle stream of inert gas through it for a sufficient period (e.g., 20-30 minutes) to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with the UV lamp for a specific period. It is crucial to maintain a constant temperature during the irradiation.

  • After irradiation, take an aliquot of the reaction mixture for analysis.

  • Analyze the sample by GC or HPLC to identify and quantify the photoproducts (e.g., acetophenone) and the remaining starting material.

  • Calculate the quantum yield by measuring the number of moles of product formed and the number of photons absorbed by the sample. The latter is often determined using a chemical actinometer.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the Norrish Type II reaction pathway and a typical experimental workflow for its study.

Norrish_Type_II_Pathway Ketone Alkyl Phenyl Ketone (Ground State) Excited_Ketone Excited Ketone (Triplet State) Ketone->Excited_Ketone hv (Light Absorption) & Intersystem Crossing Biradical 1,4-Biradical Intermediate Excited_Ketone->Biradical γ-Hydrogen Abstraction Photoelimination Photoelimination (Cleavage) Biradical->Photoelimination Yang_Cyclization Yang Cyclization Biradical->Yang_Cyclization Products Acetophenone + Alkene Photoelimination->Products Cyclobutanol Cyclobutanol Derivative Yang_Cyclization->Cyclobutanol

Norrish Type II Reaction Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Ketone Solution with Internal Standard Deoxygenate Deoxygenate with Inert Gas Prep_Solution->Deoxygenate Irradiate Irradiate in Photoreactor Deoxygenate->Irradiate Analyze Analyze by GC/HPLC Irradiate->Analyze Quantify Quantify Products and Calculate Quantum Yield Analyze->Quantify

Experimental Workflow for Photoreactivity Study

References

A Validated High-Performance Liquid Chromatography Method for Hexanophenone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide presents a detailed comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Hexanophenone against established analytical techniques, namely Gas Chromatography (GC) and a standard Ultraviolet-Visible (UV-Vis) Spectroscopic method. This objective comparison, supported by experimental data, aims to provide a clear rationale for method selection in a research and quality control setting.

This compound, an aromatic ketone, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is crucial for ensuring product quality and process control. While several methods can be used for its analysis, this guide focuses on a newly developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offering enhanced specificity and efficiency.

Comparative Analysis of Analytical Methods

The performance of the new RP-HPLC method was rigorously evaluated against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method and a simple UV-Vis Spectroscopic method. The validation parameters, assessed according to the International Council for Harmonisation (ICH) guidelines, are summarized below.

ParameterNew RP-HPLC Method Traditional GC-FID Method Standard UV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL5 - 200 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%95.0 - 105.0%
Precision (%RSD) < 1.5%< 2.0%< 3.0%
Limit of Detection (LOD) 0.2 µg/mL0.5 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL1.5 µg/mL3.0 µg/mL
Specificity High (resolves from impurities)Moderate (potential for co-elution)Low (interference from UV-absorbing impurities)
Analysis Time ~10 minutes~15 minutes~2 minutes

Experimental Protocols

Detailed methodologies for the new RP-HPLC method, the comparative GC-FID method, and the UV-Vis spectroscopic method are provided below.

New Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of methanol. Dilute further with the mobile phase to bring the concentration within the linear range.

Traditional Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Dichloromethane (B109758) (for sample preparation)

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL (split mode, 20:1)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of dichloromethane. Dilute further with dichloromethane to bring the concentration within the linear range.

Standard Ultraviolet-Visible (UV-Vis) Spectroscopic Method

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax. The λmax for this compound is approximately 245 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 150 µg/mL.

    • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of methanol. Dilute further with methanol to bring the concentration within the linear range.

  • Measurement: Measure the absorbance of the standard and sample solutions at 245 nm using methanol as a blank.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc New RP-HPLC Analysis cluster_gc Traditional GC-FID Analysis cluster_uv Standard UV-Vis Analysis cluster_data Data Analysis & Quantification weigh Weighing of Sample and Standard dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution to Working Concentrations dissolve->dilute hplc_inject Inject into HPLC System dilute->hplc_inject gc_inject Inject into GC System dilute->gc_inject uv_measure Measure Absorbance at 245 nm dilute->uv_measure hplc_separate Chromatographic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection at 245 nm hplc_separate->hplc_detect peak_area Peak Area Integration (HPLC & GC) hplc_detect->peak_area gc_separate Chromatographic Separation (Capillary Column) gc_inject->gc_separate gc_detect Flame Ionization Detection gc_separate->gc_detect gc_detect->peak_area calibration Calibration Curve Generation uv_measure->calibration peak_area->calibration quantify Quantification of This compound calibration->quantify

Experimental Workflow for this compound Quantification.

validation_process method_dev Analytical Method Development validation_protocol Validation Protocol Definition method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report & Method Implementation specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Logical Flow of Analytical Method Validation.

Conclusion

The newly validated RP-HPLC method demonstrates superior performance in terms of sensitivity (lower LOD and LOQ), precision, and specificity for the quantification of this compound compared to traditional GC-FID and UV-Vis spectroscopic methods. While UV-Vis spectroscopy offers a rapid and simple estimation, its lack of specificity makes it unsuitable for complex matrices. The GC-FID method provides good performance but is limited by the volatility requirement of the analyte and longer analysis times. The RP-HPLC method, with its excellent resolution and robust performance, is recommended as the most suitable method for routine quality control and accurate quantification of this compound in pharmaceutical development and manufacturing.

A Comparative Guide to Catalysts in the Synthesis of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexanophenone, a valuable intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride or hexanoic anhydride. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of this transformation. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction yield, reaction time, operating temperature, and the reusability of the catalyst. The following table summarizes the performance of common catalysts used in Friedel-Crafts acylation reactions.

Catalyst TypeCatalyst ExampleTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Homogeneous Lewis Acids Aluminum Chloride (AlCl₃)>901 - 40 - 25High reactivity and yield.Stoichiometric amounts often required, corrosive, moisture sensitive, difficult to recycle.[1][2]
Ferric Chloride (FeCl₃)80 - 952 - 625 - 80Less corrosive than AlCl₃, lower cost.Can require higher temperatures, moderate yields.
Metal Triflates (e.g., Sc(OTf)₃)85 - 981 - 525 - 100High activity, water tolerant, can be used in catalytic amounts.High cost.
Heterogeneous Solid Acids Zeolites (e.g., H-ZSM-5, H-Beta)70 - 904 - 24100 - 200Reusable, environmentally friendly, shape-selective.[1][3][4][5]Lower activity, may require higher temperatures and longer reaction times.[4]
Ionic Liquids Chloroaluminate ILs (e.g., [bmim]Cl-AlCl₃)>950.5 - 225 - 60High activity, recyclable, acts as both catalyst and solvent.[6][7]Moisture sensitive, potential for product separation challenges.[6]

Experimental Protocols

Below are generalized methodologies for the synthesis of this compound using different classes of catalysts.

Methodology 1: Homogeneous Lewis Acid Catalysis (e.g., AlCl₃)
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and a dry solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of benzene (1.0 equivalent) and hexanoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Methodology 2: Heterogeneous Solid Acid Catalysis (e.g., Zeolite)
  • Catalyst Activation: The zeolite catalyst is activated by heating under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: A round-bottom flask is charged with the activated zeolite catalyst, benzene (which can also act as the solvent), and hexanoyl chloride.

  • Reaction: The mixture is heated to the desired temperature (typically 100-200 °C) with vigorous stirring for 4-24 hours. Reaction progress is monitored by GC-MS.

  • Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is separated by filtration.

  • Purification: The filtrate is worked up as described in Methodology 1 to isolate the this compound. The recovered catalyst can be washed, dried, and reactivated for reuse.

Visualizing the Process

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for the comparative evaluation of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Comparison Reactant_Preparation Prepare Benzene and Hexanoyl Chloride Catalyst_Selection Select Catalysts (Lewis Acid, Zeolite, Ionic Liquid) Catalyst_Preparation Prepare/Activate Catalysts Reaction_Setup Set up Parallel Reactions with Different Catalysts Catalyst_Preparation->Reaction_Setup Reaction_Execution Run Reactions under Controlled Conditions (Temp, Time, Stoichiometry) Reaction_Setup->Reaction_Execution Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Execution->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify this compound Workup->Purification Analysis Analyze Product (Yield, Purity via NMR, GC-MS) Purification->Analysis Comparison Compare Catalyst Performance (Yield, Time, Selectivity) Analysis->Comparison

Caption: Generalized workflow for comparing catalyst performance in this compound synthesis.

Catalytic Cycle of Friedel-Crafts Acylation

The diagram below illustrates the fundamental steps in the Lewis acid-catalyzed Friedel-Crafts acylation of benzene to form this compound.

G Acylium_Ion_Formation Formation of Acylium Ion [CH₃(CH₂)₄CO]⁺[LA-Cl]⁻ Electrophilic_Attack Electrophilic Attack by Benzene on Acylium Ion Acylium_Ion_Formation->Electrophilic_Attack Sigma_Complex Formation of σ-Complex (Arenium Ion) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation and Catalyst Regeneration Sigma_Complex->Deprotonation [LA-Cl]⁻ assists H⁺ removal Product This compound + HCl + LA Deprotonation->Product Reactants Reactants Product->Reactants Catalyst Turnover

Caption: Simplified catalytic cycle for the Lewis acid-catalyzed synthesis of this compound.

References

A Comparative Guide to the Spectroscopic Cross-Validation of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Hexanophenone against its lower homologs, Valerophenone and Butyrophenone. The objective is to offer a clear, data-driven cross-validation reference for researchers working with alkyl aryl ketones, a common scaffold in medicinal chemistry and materials science. The supporting experimental data is presented to aid in compound identification, purity assessment, and quality control.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry for this compound, Valerophenone, and Butyrophenone. All NMR data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Spectroscopic TechniqueThis compound (C₁₂H₁₆O)Valerophenone (C₁₁H₁₄O)Butyrophenone (C₁₀H₁₂O)
¹H NMR (δ, ppm) in CDCl₃~7.96 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H, Ar-H para), ~7.45 (t, 2H, Ar-H meta), ~2.96 (t, 2H, -CH₂-CO), ~1.74 (quint, 2H), ~1.35 (m, 4H), ~0.91 (t, 3H)~7.95 (d, 2H, Ar-H ortho to C=O), ~7.54 (t, 1H, Ar-H para), ~7.44 (t, 2H, Ar-H meta), ~2.95 (t, 2H, -CH₂-CO), ~1.72 (sext, 2H), ~1.41 (sext, 2H), ~0.95 (t, 3H)~7.95 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H, Ar-H para), ~7.42 (t, 2H, Ar-H meta), ~2.93 (t, 2H, -CH₂-CO), ~1.77 (sext, 2H), ~1.00 (t, 3H)[1]
¹³C NMR (δ, ppm) in CDCl₃~200.7 (C=O), ~137.2 (Ar-C), ~133.0 (Ar-CH), ~128.7 (Ar-CH), ~128.2 (Ar-CH), ~38.7 (-CH₂-CO), ~31.7, ~24.2, ~22.7, ~14.1 (-CH₃)[2]~200.5 (C=O), ~137.1 (Ar-C), ~132.9 (Ar-CH), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~38.5 (-CH₂-CO), ~26.8, ~22.5, ~14.0 (-CH₃)~200.8 (C=O), ~137.1 (Ar-C), ~132.8 (Ar-CH), ~128.6 (Ar-CH), ~128.0 (Ar-CH), ~40.5 (-CH₂-CO), ~17.8, ~13.9 (-CH₃)
IR Spectroscopy (ν, cm⁻¹)~3060 (Ar C-H str), ~2955, 2870 (Aliphatic C-H str), ~1686 (C=O str, strong) , ~1598, 1448 (Ar C=C str)~3060 (Ar C-H str), ~2958, 2872 (Aliphatic C-H str), ~1687 (C=O str, strong) , ~1597, 1448 (Ar C=C str)~3063 (Ar C-H str), ~2960, 2874 (Aliphatic C-H str), ~1685 (C=O str, strong) , ~1597, 1449 (Ar C=C str)
Mass Spectrometry (m/z)176 (M⁺) , 120, 105 (Base Peak, [C₆H₅CO]⁺) , 77 ([C₆H₅]⁺), 51[2]162 (M⁺) , 120, 105 (Base Peak, [C₆H₅CO]⁺) , 77 ([C₆H₅]⁺)[3]148 (M⁺) , 105 (Base Peak, [C₆H₅CO]⁺) , 77 ([C₆H₅]⁺)[2]

Visualizing Experimental and Logical Workflows

To ensure data integrity and proper compound identification, a structured workflow is essential. The following diagrams illustrate the logical process of spectroscopic data validation and a hypothetical signaling pathway relevant to drug development professionals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Compound This compound Sample Prep_NMR Dissolve in CDCl3 (~10-20 mg in 0.6 mL) Compound->Prep_NMR Prep_IR Prepare Neat Liquid Film Compound->Prep_IR Prep_MS Dilute in Volatile Solvent (~1 mg/mL) Compound->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Splitting Patterns, Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies (e.g., C=O) IR->Analyze_IR Analyze_MS Determine Molecular Ion (M+) & Fragmentation Pattern MS->Analyze_MS Cross_Validation Cross-Validate Data Analyze_NMR->Cross_Validation Analyze_IR->Cross_Validation Analyze_MS->Cross_Validation Structure Confirm Structure: 1-phenylhexan-1-one Cross_Validation->Structure

Spectroscopic analysis workflow for this compound.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Hypothetical inhibition of the RAF/MEK/ERK pathway.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols represent standard practices in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation : Weigh approximately 10-25 mg of the neat sample (e.g., this compound) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS as an internal standard.[1] The sample is transferred to a 5 mm NMR tube.

    • Instrumentation : Data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

    • Data Acquisition :

      • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

      • The magnetic field is shimmed to achieve homogeneity.

      • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

      • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.[4] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a relaxation delay (e.g., 1-2 seconds) are employed.[4]

    • Data Processing : The acquired FID is subjected to Fourier transformation, followed by phasing and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) or Neat Liquid Film IR

    • Sample Preparation : For a liquid sample like this compound, a single drop is placed directly onto the diamond crystal of an ATR accessory.[5] Alternatively, for the neat film method, a drop is placed between two salt plates (e.g., NaCl or KBr).[6]

    • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

    • Data Acquisition : A background spectrum of the empty ATR crystal or clean salt plates is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The instrument records the interference pattern, which is then mathematically converted into a spectrum.

    • Data Processing : The resulting spectrum is plotted as percent transmittance versus wavenumber (cm⁻¹). Key absorption bands corresponding to specific functional group vibrations are identified.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry

    • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[7] This solution is then introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS).

    • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used.

    • Ionization and Analysis : In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

    • Data Processing : The detector measures the abundance of each ion. The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The most intense peak is designated as the base peak and assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the molecular ion (M⁺).

References

The Untapped Potential of Hexanophenone Derivatives: A Comparative Guide to a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of diverse chemical scaffolds is paramount. While significant research has been dedicated to various ketone-containing compounds, a comprehensive review of the scientific literature reveals a notable gap in the investigation of hexanophenone derivatives. This guide aims to address this void by providing a comparative analysis of the biological activities of structurally related compounds, namely benzophenone (B1666685) and cyclohexenone derivatives. The data presented herein, sourced from numerous preclinical studies, offers a foundational perspective on the potential therapeutic applications of this compound derivatives and serves as a roadmap for future research in this promising area.

A Comparative Look at Biological Activity: Insights from Related Scaffolds

While specific experimental data on this compound derivatives is not yet available in published literature, the biological activities of benzophenone and cyclohexenone derivatives provide valuable insights into the potential of this compound class. The following tables summarize the reported anticancer, anti-inflammatory, and antimicrobial activities of these related molecules.

Anticancer Activity of Benzophenone and Cyclohexenone Derivatives

The cytotoxicity of various benzophenone and cyclohexenone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound/Derivative SeriesCell LineIC50 (µM)Reference
Benzophenone Derivatives
Compound 1HL-600.48[1]
A-5490.82[1]
SMMC-77210.26[1]
SW4800.99[1]
Compound 3cSMMC-77210.111[2]
Compound 8SMMC-77211.02[1]
SW4800.51[1]
Compound 9SMMC-77210.80[1]
SW4800.93[1]
Compound 9dA5498.8[3]
HeLa9.9[3]
MCF-79.8[3]
Cyclohexenone Derivatives
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT1167.83[4]
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)Glioblastoma<10 (Specific value not provided)[5]
Anti-inflammatory Activity of Benzophenone and Cyclohexenone Derivatives

Several benzophenone and cyclohexenone derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Compound/Derivative SeriesAssayIC50 (µM)Reference
Benzophenone Derivatives
Dimeric BenzophenonesNO Production Inhibition (RAW 264.7 cells)8.8 - 18.1[1]
Cyclohexenone Derivatives
(-)-ZeylenoneNO Production Inhibition (RAW 264.7 cells)20.18[6]
2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (B45756) (BHMC)NO Inhibitory Activity6.68[7]
Antimicrobial Activity of Benzophenone and Cyclohexenone Derivatives

The antimicrobial potential of these compound classes has been demonstrated against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/Derivative SeriesMicroorganismMIC (µg/mL)Reference
Benzophenone Derivatives
2,2′,4-TrihydroxybenzophenoneS. aureus, E. coli, P. aeruginosa, S. enteritidis, S. gallinarum62.5 - 250[8]
GarcinolMethicillin-resistant S. aureus>12.5[9]
XanthochymolMethicillin-resistant S. aureus3.1 - 12.5[9]
Cyclohexenone Derivatives
Cyclohexan-1,3-dione DerivativesS. aureus, B. subtilis, E. coli, P. aeruginosa0.20 - 0.45[10]
Cyclohexenone Derivatives from Benzyloxy ChalconesS. aureus, E. coliLower than Ciprofloxacin[11][12]
C. albicansLower than Fluconazole[11][12]
Compound 6aS. aureus15.75[11]
E. coli10.25[11]
C. albicans65.61[11]

Experimental Protocols: A Framework for Future Investigations

To facilitate further research into this compound derivatives, detailed methodologies for key biological assays are provided below. These protocols are based on established and widely used techniques in the field.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds and control drugs

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Test compounds and control antibiotics

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile saline or PBS

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the potential mechanisms of action and the process of drug discovery, the following diagrams are provided.

G General Drug Discovery and Screening Workflow cluster_0 Discovery & Design cluster_1 Screening cluster_2 Optimization & Preclinical Target_ID Target Identification & Validation Compound_Synthesis Compound Library Synthesis Target_ID->Compound_Synthesis HTS High-Throughput Screening (HTS) Compound_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (Biological Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials IND Submission G Simplified NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibition NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Release NFκB_nucleus NF-κB (p50/p65) NFκB_active->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

References

Benchmarking Hexanophenone-Based Polymer Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of aromatic polyketones, focusing on Polyetheretherketone (PEEK), provides a valuable benchmark for the potential performance of novel hexanophenone-based polymers in biomedical applications. This guide synthesizes available data on the biocompatibility, degradation, and drug delivery potential of these advanced materials, offering researchers, scientists, and drug development professionals a framework for evaluation.

While specific data on polymers directly synthesized from this compound remains scarce in publicly available literature, the well-characterized family of aromatic polyketones, particularly Polyetheretherketone (PEEK), serves as a robust proxy. PEEK's established use in medical implants and its extensive research history offer critical insights into the expected performance of polymers featuring similar aromatic ketone functionalities. This guide will focus on PEEK as a representative material to benchmark the potential of emerging this compound-based polymers.

Performance at a Glance: PEEK as a Benchmark

Polyetheretherketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional mechanical properties, chemical resistance, and thermal stability.[1] These characteristics have led to its widespread adoption in demanding medical applications, including spinal fusion cages, orthopedic implants, and dental devices.[1][2]

PropertyTypical Values for Medical-Grade PEEKSignificance in Biomedical Applications
Biocompatibility Non-cytotoxic, non-genotoxic, non-immunogenic[1][3]Essential for minimizing adverse reactions when in contact with human tissue and blood.[3]
Flexural Modulus Similar to natural bone[1]Reduces stress shielding and promotes better integration with surrounding bone tissue.[1]
Radiolucency Transparent to X-rays, CT, and MRI scans[1]Allows for clear imaging of the implant site to monitor healing and detect complications.[1]
Thermal Stability Melting point ~343°C; Continuous use up to 260°C[4]Ensures material integrity during sterilization procedures and in physiological environments.
Chemical Resistance Highly resistant to a wide range of chemicals[1]Provides stability in the corrosive environment of the human body.
Drug Delivery Potential Can be compounded with antibacterial agents or other drugs[2]Offers the possibility of creating implants with therapeutic functionalities.

In-Depth Analysis: Biocompatibility and Degradation

Biocompatibility Profile

The biocompatibility of PEEK is well-documented and is a primary reason for its extensive use in the medical field.[1][3] It is considered a bioinert material, meaning it does not elicit a significant host response.[5][6]

Key Biocompatibility Characteristics:

  • Inertness: PEEK exhibits minimal interaction with surrounding biological tissues.[5]

  • No Adverse Reactions: Studies have shown PEEK to be non-toxic, with no evidence of causing cell toxicity, genetic damage, or immune responses.[1]

  • Osseointegration: While inherently bioinert, the surface of PEEK can be modified to enhance bone integration.[6]

Degradation Profile

PEEK is highly resistant to degradation under physiological conditions. Its robust chemical structure, characterized by aromatic rings, ether, and ketone linkages, contributes to its long-term stability.

Mechanisms of Degradation:

  • Thermal Degradation: PEEK's thermal decomposition begins at temperatures well above those experienced in the body or during standard sterilization, starting around 450°C.[4][7] The primary volatile product of thermal decomposition is phenol.[8]

  • Hydrolytic and Oxidative Degradation: PEEK is highly resistant to hydrolysis and oxidation at physiological temperatures.[9]

  • Photodegradation: Aromatic polyketones can undergo photodegradation when exposed to UV radiation, a factor to consider for surface sterilization methods.[10]

Experimental Protocols: A Methodological Overview

To assess the performance of new this compound-based polymers, researchers can adopt established protocols used for evaluating PEEK and other biomaterials.

Biocompatibility Testing

Standardized biocompatibility testing is crucial to ensure the safety of any new polymer intended for medical use.

Typical Experimental Workflow:

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., ISO 10993-5) Hemocompatibility Hemocompatibility Tests (e.g., Hemolysis) Cytotoxicity->Hemocompatibility Genotoxicity Genotoxicity Screening (e.g., Ames Test) Hemocompatibility->Genotoxicity Implantation Subcutaneous or Orthotopic Implantation Histopathology Histopathological Analysis of Surrounding Tissue Implantation->Histopathology Systemic_Toxicity Assessment of Systemic Toxicity Histopathology->Systemic_Toxicity Material_Preparation Polymer Sample Preparation Sterilization Sterilization (e.g., Autoclave, EtO) Material_Preparation->Sterilization Sterilization->Cytotoxicity Sterilization->Implantation

Workflow for Biocompatibility Assessment

Methodology for Cytotoxicity Assay (based on ISO 10993-5):

  • Sample Preparation: Prepare extracts of the test polymer and control materials in a cell culture medium.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in culture plates.

  • Exposure: Replace the culture medium with the prepared extracts.

  • Incubation: Incubate the cells for a defined period.

  • Assessment: Evaluate cell viability using a quantitative method (e.g., MTT assay) and assess cell morphology microscopically.

Degradation Studies

Understanding the degradation profile is critical for predicting the long-term performance and safety of an implantable polymer.

Typical Experimental Workflow:

Sample_Preparation Prepare Polymer Specimens Accelerated_Aging Accelerated Aging (e.g., Elevated Temperature, Oxidative Environment) Sample_Preparation->Accelerated_Aging Real-time_Aging Real-time Aging (Physiological Conditions) Sample_Preparation->Real-time_Aging Characterization Characterize Changes in: - Molecular Weight (GPC) - Mechanical Properties - Chemical Structure (FTIR) - Surface Morphology (SEM) Accelerated_Aging->Characterization Real-time_Aging->Characterization

Workflow for Polymer Degradation Studies

Methodology for In Vitro Hydrolytic Degradation:

  • Sample Preparation: Prepare pre-weighed, sterilized samples of the polymer.

  • Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C.

  • Time Points: At predetermined time intervals, remove samples from the PBS.

  • Analysis: After drying, analyze the samples for changes in mass, molecular weight (via Gel Permeation Chromatography), and chemical structure (via Fourier-Transform Infrared Spectroscopy).

Drug Delivery Applications: The Next Frontier

The inherent stability and biocompatibility of aromatic polyketones like PEEK make them attractive candidates for drug delivery systems.[2] By incorporating therapeutic agents, implants can be designed to provide localized and sustained drug release.

Potential Signaling Pathway for Osteogenic Drugs:

cluster_0 Drug-Releasing Implant cluster_1 Cellular Response Implant PEEK/Drug Composite Drug_Release Sustained Drug Release Implant->Drug_Release Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Osteogenic Gene Expression Transcription_Factor->Gene_Expression Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Drug_Release->Receptor

Osteogenic Drug Signaling Pathway

This guide provides a foundational framework for researchers venturing into the development of this compound-based polymers for biomedical applications. By leveraging the extensive knowledge base of PEEK, a more targeted and efficient research and development process can be achieved.

References

A Comparative Analysis of Hexanophenone and Structurally Similar Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties, biological activity, and toxicological profiles of Hexanophenone and its structurally similar analogs, Valerophenone and Butyrophenone. The information presented is supported by experimental data and established scientific literature to facilitate informed decisions in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, Valerophenone, and Butyrophenone. These properties are crucial for understanding their behavior in various experimental and physiological conditions.

PropertyThis compoundValerophenoneButyrophenone
Molecular Formula C₁₂H₁₆O[1]C₁₁H₁₄O[2]C₁₀H₁₂O
Molecular Weight ( g/mol ) 176.25[1]162.23[2]148.20[3]
Melting Point (°C) 25-26[4]-9[5]11-13[6]
Boiling Point (°C) 265[4]244-245[5]228-230[6]
Density (g/mL) 0.958 at 25°C[4]0.975 at 20°C[5]1.021 at 25°C[6]
Water Solubility 44.89 mg/L at 25°C (estimated)[7]Insoluble[2][5][8]Insoluble[6][9][10]
Solubility in Organic Solvents Soluble in ethanol, acetone, ether, chloroformSoluble in organic solvents[11]Soluble in chloroform, methanol (B129727) (slightly)[6]

Biological Activity: Inhibition of Carbonyl Reductase

A notable biological activity of this class of alkyl phenyl ketones is the inhibition of carbonyl reductase. Experimental studies on pig heart cytosol have demonstrated that these compounds act as competitive inhibitors of this enzyme. The inhibitory potency has been shown to be dependent on the length of the alkyl chain.

The observed order of inhibitory potency is as follows: This compound > Valerophenone > Butyrophenone [12]

This suggests that the longer alkyl chain of this compound contributes to a stronger interaction with the enzyme's active site.

Toxicological Profile

CompoundAcute Oral Toxicity (LD50, rat)GHS Hazard Statements
This compound No data availableH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[13]
Valerophenone No data availableH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) (Note: GHS hazard criteria not met in 80% of reports)[14]
Butyrophenone >500 mg/kg to <2,000 mg/kg[15]Not classified as hazardous

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound by the acylation of benzene (B151609) with hexanoyl chloride.

Materials:

  • Benzene

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add hexanoyl chloride to the stirred suspension.

  • To this mixture, add benzene dropwise from the dropping funnel, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with a 5% NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation.

Carbonyl Reductase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of alkyl phenyl ketones on carbonyl reductase activity.

Materials:

  • Cytosolic fraction from a suitable tissue source (e.g., pig heart) containing carbonyl reductase

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH (cofactor)

  • 4-Benzoylpyridine (substrate)

  • This compound, Valerophenone, or Butyrophenone (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, NADPH, and the cytosolic fraction in a cuvette.

  • Add the inhibitor at various concentrations to the reaction mixture and pre-incubate for a specific period at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate, 4-benzoylpyridine.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Dopamine (B1211576) D2 Receptor Signaling Pathway

Butyrophenone derivatives are known to act as antagonists at dopamine D2 receptors, a key mechanism in their use as antipsychotic agents. The following diagram illustrates the simplified signaling pathway associated with the D2 receptor.

D2_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R Blocks Binding G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (Altered Gene Expression, Ion Channel Activity, etc.) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of Butyrophenone.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against an enzyme.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_reagents Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->mix_reagents mix_reagents->start_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) start_reaction->measure_activity calc_inhibition Calculate Percent Inhibition for each Inhibitor Concentration measure_activity->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 from the Dose-Response Curve plot_curve->determine_ic50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

References

A Comparative Guide to Validating the Purity of Commercial Hexanophenone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanophenone (CAS 942-92-7), a six-carbon alkyl aryl ketone, is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical industry and material science.[1][2] Its utility as a precursor necessitates a high degree of purity to ensure the integrity and predictability of subsequent reactions and the quality of the final products. This guide provides a comparative overview of analytical methodologies for validating the purity of commercial this compound samples, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound can be effectively determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the desired level of accuracy, the need for quantitation of specific impurities, and the available instrumentation. The most common and reliable methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
GC-MS Separation of volatile components based on boiling point and polarity, followed by mass-based identification.Quantitative purity, detection and identification of volatile impurities.High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information of impurities.Not suitable for non-volatile or thermally labile impurities.
HPLC-UV Separation of components in a liquid mobile phase based on their affinity for a stationary phase, with detection by UV absorbance.Quantitative purity, detection of non-volatile and thermally sensitive impurities.Suitable for a wide range of compounds, including those that are not volatile; robust and reproducible.[3]Requires that impurities have a UV chromophore for detection.
qNMR The signal intensity of specific nuclei is directly proportional to the number of those nuclei in the sample.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[4]Highly accurate and precise; provides structural information about the main component and impurities.[5]Lower sensitivity compared to chromatographic methods; potential for signal overlap.[6]
Melting Point Determination of the temperature range over which the solid phase transitions to a liquid.A sharp melting point range close to the literature value suggests high purity.Simple, rapid, and inexpensive preliminary assessment of purity.Insensitive to small amounts of impurities; some impurities may not depress the melting point.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating and identifying volatile organic impurities in this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume : 1 µL with a split ratio of 50:1.

  • MS Detector :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

  • Data Analysis : Purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Newcrom R1 C18 column (150 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase :

    • A: Water with 0.1% Phosphoric Acid.

    • B: Acetonitrile.

  • Gradient :

    • 0-1 min: 50% B.

    • 1-10 min: 50% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 50% B.

    • 12.1-15 min: 50% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 245 nm.

  • Injection Volume : 10 µL.

  • Data Analysis : Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate method for determining the absolute purity of this compound.

  • Instrumentation : NMR spectrometer (400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh an appropriate amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[4]

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters :

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.

  • Data Processing and Analysis :

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthesis process, which is commonly a Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride.[8]

Potential ImpurityOriginPotential Impact
Benzene Unreacted starting materialToxic and carcinogenic.
Hexanoyl chloride Unreacted starting materialCorrosive and irritant.
Polyacylated products Side reaction (polysubstitution)Can affect the yield and purity of downstream products.
Isomers of this compound Rearrangement of the acylium ion (less common)May have different reactivity and physical properties.
Residual solvents From reaction workup and purificationCan interfere with subsequent reactions.

Comparison with Alternatives

This compound is often used as an intermediate in the synthesis of more complex molecules. In some applications, particularly as photoinitiators in UV curing, other alkyl phenyl ketones can be considered as alternatives.[9][10]

CompoundStructureKey Differences from this compound
Valerophenone C₆H₅CO(CH₂)₃CH₃Shorter alkyl chain (five carbons). May exhibit different solubility and reactivity.[2]
Heptanophenone C₆H₅CO(CH₂)₅CH₃Longer alkyl chain (seven carbons). May have lower volatility and different physical properties.
Benzophenone C₆H₅COC₆H₅A diaryl ketone, structurally different. A widely used photoinitiator.[11]
1-Hydroxycyclohexyl Phenyl Ketone C₆H₅COC₆H₁₀OHContains a hydroxyl group and a cyclohexyl ring. A non-yellowing photoinitiator.[12][13]

The choice of an alternative will depend on the specific requirements of the chemical transformation or application, including desired reactivity, solubility, and physical properties of the final product.

Visualizing the Experimental Workflow and a Related Signaling Pathway

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation start Commercial this compound Sample dissolve Dissolve in appropriate solvent start->dissolve mp Melting Point Analysis start->mp Preliminary check gcms GC-MS Analysis dissolve->gcms Volatile impurities hplc HPLC-UV Analysis dissolve->hplc Non-volatile impurities qnmr qNMR Analysis dissolve->qnmr Absolute purity purity_data Quantitative Purity Data gcms->purity_data impurity_id Impurity Identification gcms->impurity_id hplc->purity_data qnmr->purity_data mp->purity_data compare Compare with Alternatives purity_data->compare end Purity Validation Report impurity_id->end compare->end

Caption: Experimental workflow for validating the purity of commercial this compound samples.

Signaling_Pathway cluster_initiation Photoinitiation cluster_reaction Radical Formation & Polymerization uv_light UV Light This compound This compound (Photoinitiator) uv_light->this compound excited_state Excited State This compound->excited_state Absorption radicals Free Radicals excited_state->radicals Cleavage monomers Monomers/Oligomers radicals->monomers Initiation polymer Cured Polymer Network monomers->polymer Propagation

Caption: Simplified signaling pathway of this compound as a Type I photoinitiator in UV curing.

References

A Comparative Analysis of Hexanophenone and Propiophenone in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanophenone and propiophenone (B1677668) are foundational aryl ketones utilized extensively as intermediates in organic synthesis, particularly within the pharmaceutical and fragrance sectors. Their chemical behavior is largely governed by the phenyl and carbonyl moieties they share. However, the variation in their alkyl chain length—a pentyl group in this compound versus an ethyl group in propiophenone—introduces subtle yet significant differences in their reactivity. This guide provides an objective comparison of their performance in key reactions, including enzyme inhibition, carbonyl reduction, Grignard addition, and aldol (B89426) condensation, supported by available experimental data and detailed methodologies.

Comparative Data Presentation

Direct, side-by-side quantitative comparisons of these two molecules in many standard organic reactions are not extensively documented in peer-reviewed literature. However, a notable study on enzyme inhibition provides a clear differentiation in their biological activity. For other reactions, this guide presents standardized protocols that can be employed to generate comparative data on metrics such as reaction yield and rate.

Table 1: Comparative Inhibitory Potency on Carbonyl Reductase

CompoundRelative Inhibitory PotencyIC50 (µM)
This compound More PotentNot explicitly quantified, but demonstrated to be the most potent inhibitor in the series.[1][2][3]
Propiophenone Less PotentNot explicitly quantified, but shown to be less potent than this compound and other longer-chain alkyl phenyl ketones.[1][2][3]

This data is derived from a study investigating the inhibitory effects of various alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol. The established order of inhibitory potency was this compound > valerophenone (B195941) > heptanophenone (B155562) > butyrophenone (B1668137) > propiophenone.[1][2][3]

Discussion of Reactivity: Steric and Electronic Effects

The primary structural difference, the alkyl chain, influences reactivity through two main effects:

  • Steric Hindrance: The bulkier pentyl group of this compound creates more steric congestion around the electrophilic carbonyl carbon compared to the more compact ethyl group of propiophenone. This increased steric hindrance is expected to decrease the rate of nucleophilic attack. Therefore, in reactions like reduction and Grignard addition, propiophenone is predicted to react more rapidly.

  • Electronic Effects: Alkyl groups are weakly electron-donating via induction. The pentyl group in this compound exerts a slightly stronger positive inductive effect (+I) than the ethyl group in propiophenone. This marginally increases the electron density at the carbonyl carbon of this compound, reducing its electrophilicity and rendering it slightly less reactive towards nucleophiles.

In concert, both steric and electronic effects suggest that propiophenone would be the more reactive substrate in typical nucleophilic addition reactions.

Conversely, in the context of enzyme binding, the longer, more lipophilic pentyl chain of This compound likely facilitates stronger hydrophobic interactions within the active site of carbonyl reductase, leading to more potent inhibition. [1][3] This demonstrates how structural features can have opposing effects in solution-phase chemistry versus complex biological systems.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions to enable a direct comparison of this compound and propiophenone.

Carbonyl Reductase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of carbonyl reductase by alkyl phenyl ketones.[1][2]

Objective: To quantitatively determine and compare the half-maximal inhibitory concentration (IC50) of this compound and propiophenone against carbonyl reductase.

Materials:

  • Carbonyl reductase enzyme source (e.g., pig heart cytosol)

  • 4-Benzoylpyridine (B1666322) (substrate)

  • NADPH

  • This compound and Propiophenone stock solutions

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)

  • DMSO (for dissolving inhibitors)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a series of dilutions for both this compound and propiophenone in DMSO.

  • In a 96-well microplate, prepare reaction mixtures (final volume ~200 µL) containing sodium phosphate buffer, a fixed concentration of NADPH (e.g., 0.18 mM), and the enzyme lysate.

  • Add the inhibitor dilutions to the wells. Include control wells with DMSO only (no inhibitor).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate, 4-benzoylpyridine (e.g., 5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Reduction with Sodium Borohydride (B1222165)

This protocol describes a standard procedure for the reduction of an aryl ketone to its corresponding secondary alcohol.

Objective: To compare the reaction rate and final product yield for the reduction of this compound and propiophenone.

Materials:

  • This compound or Propiophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (B129727) (MeOH)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

Procedure:

  • Dissolve the ketone (e.g., 5 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to 0°C.

  • Add sodium borohydride (10 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Monitor the reaction's progress by taking aliquots and analyzing them via TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) eluent).

  • Once the starting ketone is consumed (typically 30-60 minutes), slowly add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the methanol via rotary evaporation.

  • Add water (20 mL) to the residue and extract the product with diethyl ether or DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude alcohol.

  • Purify the product via flash column chromatography on silica gel and calculate the final yield.

Grignard Reaction with Methylmagnesium Bromide

This protocol outlines the addition of a methyl group to the carbonyl carbon to form a tertiary alcohol.

Objective: To compare the product yield of the Grignard reaction for this compound and propiophenone.

Materials:

  • This compound or Propiophenone (1.0 eq)

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the ketone (e.g., 10 mmol) in anhydrous THF (40 mL) in a three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.

  • Cool the solution to 0°C in an ice-water bath.

  • Add the methylmagnesium bromide solution (4.0 mL, 12 mmol) dropwise from the addition funnel over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude tertiary alcohol by flash column chromatography to obtain the final product and calculate the yield.

Claisen-Schmidt (Aldol) Condensation with Benzaldehyde (B42025)

This protocol describes the base-catalyzed condensation to form a chalcone-like α,β-unsaturated ketone.

Objective: To compare the yield of the aldol condensation product for this compound and propiophenone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the ketone (e.g., 10 mmol) and benzaldehyde (10 mmol) in 95% ethanol (30 mL).

  • In a separate beaker, prepare a solution of NaOH (12 mmol, 0.48 g) in water (5 mL).

  • With vigorous stirring, add the NaOH solution dropwise to the ketone-aldehyde mixture at room temperature.

  • A precipitate should begin to form. Continue stirring for 2-4 hours.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Allow the product to air-dry or dry in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) and calculate the yield.

Mandatory Visualizations

Workflow and Signaling Pathway Diagrams

G cluster_workflow Carbonyl Reductase Inhibition Assay Workflow cluster_reduction General Reduction Mechanism (NaBH₄) cluster_grignard General Grignard Reaction Mechanism cluster_aldol Logical Steps in Aldol Condensation prep 1. Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, Inhibitors) dispense 2. Dispense Reagents (Buffer, Enzyme, Inhibitor) into Microplate Wells prep->dispense initiate 3. Initiate Reaction (Add Substrate) dispense->initiate measure 4. Monitor Reaction (Measure Absorbance at 340 nm) initiate->measure analyze 5. Analyze Data (Calculate Rates, Plot Inhibition, Determine IC50) measure->analyze R1 Aryl Ketone (R-CO-R') Alkoxide Alkoxide Intermediate [R-CH(O⁻)-R'] R1->Alkoxide Nucleophilic Attack H H⁻ (from NaBH₄) Alcohol Secondary Alcohol [R-CH(OH)-R'] Alkoxide->Alcohol Protonation Solvent Solvent (ROH) R2 Aryl Ketone (R-CO-R') Alkoxide2 Alkoxide Intermediate [R-C(O⁻)(CH₃)-R'] R2->Alkoxide2 Nucleophilic Addition MeMgBr CH₃⁻ (from Grignard) Alcohol2 Tertiary Alcohol [R-C(OH)(CH₃)-R'] Alkoxide2->Alcohol2 Protonation Workup H₃O⁺ (Workup) enolate_formation 1. Enolate Formation (Base removes α-proton from ketone) nucleophilic_attack 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate_formation->nucleophilic_attack aldol_adduct 3. Aldol Adduct Formation (β-Hydroxy ketone) nucleophilic_attack->aldol_adduct dehydration 4. Dehydration (Elimination of H₂O) aldol_adduct->dehydration product Final Product (α,β-Unsaturated Ketone) dehydration->product

Caption: Comparative workflows and reaction mechanisms for aryl ketones.

References

A Comparative Guide to Hexanophenone Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanophenone, a versatile ketone, serves as a crucial intermediate in the synthesis of fragrances, flavoring agents, and various pharmaceutical compounds.[1][2][3][4] Its role as a building block in the creation of Active Pharmaceutical Ingredients (APIs) underscores the importance of efficient and high-yielding synthetic routes.[2][3] This guide provides an objective comparison of common and emerging methods for this compound synthesis, supported by experimental data to aid researchers in selecting the most suitable protocol for their applications.

Comparative Analysis of Synthesis Yields

The selection of a synthetic route for this compound is often dictated by factors such as yield, availability of starting materials, and reaction conditions. The following table summarizes the quantitative data for various reported methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYieldReference
Friedel-Crafts Acylation Benzene (B151609), Hexanoyl chlorideAlCl₃Dichloromethane (B109758)1 hour0 - 20°C95%[5]
Rhodium-Catalyzed Synthesis Benzaldehyde (B42025), 2-(pent-1-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[Rh(cod)Cl]₂, XantphosToluene (B28343), MeOH15 hours110°CN/A[6]
Nickel-Catalyzed Synthesis Not specifiedNi(ClO₄)₂·6H₂O, bipyridineNot specified12 hours40°CN/A[6]
Grignard Reaction Alkyne, Grignard reagentNot applicableTHF16 hours0°C to Room TempN/A[6]

N/A: Not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the key experiments cited in this guide.

Friedel-Crafts Acylation

This is one of the most common and high-yielding methods for synthesizing this compound.[1]

Procedure:

  • To a stirred solution of benzene (460 mL, 6 eq.) in dichloromethane (DCM) (350 mL) at room temperature, cool the mixture to 0°C.

  • Slowly add AlCl₃ (172 g, 1.5 eq.) at 0°C over 30 minutes.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • In a separate flask, dissolve hexanoyl chloride (116 g, 1 eq.) in 250 mL of DCM and cool to 0°C.

  • Add the hexanoyl chloride solution dropwise to the reaction mixture.

  • Allow the reaction to return to room temperature and stir for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Quench the reaction with ice and extract the product with 2 x 250 mL of DCM.

  • Wash the organic layer twice with 500 mL of 5% NaOH solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude compound by distillation at 100°C under high vacuum to obtain 1-phenylhexan-1-one (145 g, 95% yield) as a colorless liquid.[5]

Rhodium-Catalyzed Synthesis

This method represents a more modern approach to ketone synthesis.

Procedure:

  • In a glove box, add [Rh(cod)Cl]₂ (3.0 mg, 0.006 mmol), Xantphos (6.9 mg, 0.012 mmol), and anhydrous toluene (0.5 mL) to an oven-dried 10 mL resealable pressure tube.

  • Stir the resulting solution for 5 minutes at ambient temperature.

  • Add KHF₂ (23.4 mg, 0.3 mmol) and toluene (0.5 mL) and stir the reaction mixture for 20 minutes.

  • Add benzaldehyde (31.8 mg, 0.3 mmol), 2-(pent-1-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (88.0 mg, 0.45 mmol), MeOH (0.3 mL), and toluene (1.2 mL).

  • Seal the reaction tube, remove it from the glove box, and heat at 110°C for 15 hours.

  • Cool the resulting suspension to ambient temperature and filter through a silica (B1680970) gel pad.

  • Wash the pad with EtOAc and concentrate the filtrate in vacuo.

  • Purify the residue by silica gel flash chromatography (eluent: Petroleum ether/EtOAc = 100:1).[6]

Nickel-Catalyzed Synthesis

This is another contemporary catalytic method.

Procedure:

  • Add Ni(ClO₄)₂·6H₂O (3.6 mg, 0.01 mmol) and bipyridine (2.3 mg, 0.015 mmol) to an oven-dried microwave vial (10 mL) equipped with a stir bar.

  • Stir the reaction mixture at approximately 800 rpm at 40°C in an oil bath for 12 hours.

  • Remove the resulting brown-black solution from the oil bath and cool to room temperature.

  • Quench the reaction by adding 5 drops of water through the septum via syringe and open the vial to air.

  • Pass the reaction mixture through a plug of silica gel (200-300 mesh).

  • Rinse the silica gel with 5 mL of ethyl acetate (B1210297) to obtain a yellow solution.

  • Remove the solvent and volatile materials by rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluted with petroleum ether:EtOAc = 50:1).[6]

Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds and can be adapted for ketone synthesis.[7][8]

Procedure:

  • Slowly add a Grignard reagent (15 mmol) to a solution of an appropriate alkyne (10 mmol) in dry THF (30 mL) at 0°C.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Add 1M HCl to the reaction mixture and stir for 1 hour.

  • Extract the mixture with Et₂O (3 x 100 mL).

  • Combine the organic phases and wash with brine.

  • Dry the combined organic phases over Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizing Synthesis Pathways

To further clarify the relationships between different synthesis stages and methodologies, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product SM1 Aromatic Compound (e.g., Benzene) Reaction Synthesis Reaction (e.g., Friedel-Crafts Acylation) SM1->Reaction SM2 Acylating Agent (e.g., Hexanoyl Chloride) SM2->Reaction Workup Quenching & Extraction Reaction->Workup Crude Product Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product Pure Product

Caption: Generalized workflow for this compound synthesis.

G cluster_main This compound Synthesis Routes cluster_fc Friedel-Crafts Acylation cluster_grignard Grignard Reaction cluster_catalytic Modern Catalytic Methods Start Select Synthesis Route Friedel-Crafts Acylation Friedel-Crafts Acylation Start->Friedel-Crafts Acylation High Throughput Grignard Reaction Grignard Reaction Start->Grignard Reaction Functional Group Tolerance Modern Catalytic Methods Modern Catalytic Methods Start->Modern Catalytic Methods Novelty & Specificity High Yield High Yield (95%) Common Method Common & Well-Established Versatile Versatile C-C Bond Formation Moisture Sensitive Requires Anhydrous Conditions Milder Conditions Potentially Milder Conditions Catalyst Cost Catalyst Cost & Availability Friedel-Crafts Acylation->High Yield Friedel-Crafts Acylation->Common Method Grignard Reaction->Versatile Grignard Reaction->Moisture Sensitive Modern Catalytic Methods->Milder Conditions Modern Catalytic Methods->Catalyst Cost

Caption: Logical comparison of this compound synthesis routes.

References

Comparative inhibition of carbonyl reductase by different alkyl phenyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various alkyl phenyl ketones on carbonyl reductase, a key enzyme in the metabolism of many carbonyl-containing compounds. The information presented is based on published experimental data, offering insights into the structure-activity relationship of these compounds as potential enzyme inhibitors.

Comparative Inhibitory Potency

A key study by Imamura et al. (2007) investigated the inhibitory effects of a series of straight-chain alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol. The study found a clear structure-activity relationship, with the length of the alkyl chain significantly influencing the inhibitory potency.[1]

The following table summarizes the qualitative comparison of the inhibitory potency of the tested alkyl phenyl ketones.

Alkyl Phenyl KetoneChemical StructureAlkyl Chain LengthInhibitory Potency Ranking
HexanophenoneC₆H₅CO(CH₂)₄CH₃51 (Most Potent)
ValerophenoneC₆H₅CO(CH₂)₃CH₃42
HeptanophenoneC₆H₅CO(CH₂)₅CH₃63
ButyrophenoneC₆H₅CO(CH₂)₂CH₃34
PropiophenoneC₆H₅CO(CH₂)CH₃25
AcetophenoneC₆H₅COCH₃16 (Much Lower Potency)
NonanophenoneC₆H₅CO(CH₂)₇CH₃86 (Much Lower Potency)

Data compiled from Imamura et al. (2007).[1]

The results indicate that an optimal alkyl chain length exists for the inhibition of carbonyl reductase, with this compound being the most potent inhibitor among the tested compounds.[1] Both shorter and longer alkyl chains led to a decrease in inhibitory activity.[1] Furthermore, the study identified this compound as a competitive inhibitor of the enzyme.[1]

Experimental Protocols

The following is a generalized experimental protocol for assessing the inhibition of carbonyl reductase by alkyl phenyl ketones, based on the methodology described in the referenced literature.[1]

Preparation of Pig Heart Cytosol
  • Fresh pig hearts are obtained and minced.

  • The minced tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to create a homogenate.

  • The homogenate is then subjected to centrifugation to separate the cytosolic fraction from other cellular components. The resulting supernatant is the cytosolic fraction containing carbonyl reductase.

Carbonyl Reductase Activity Assay
  • The standard reaction mixture contains the following components in a final volume of 1.0 mL:

    • 100 mM phosphate buffer (pH 6.0)

    • 0.1 mM NADPH

    • 1.0 mM 4-benzoylpyridine (B1666322) (substrate)

    • An appropriate amount of the pig heart cytosolic fraction.

  • The reaction is initiated by the addition of the substrate.

  • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

  • The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent).

Inhibition Assay
  • To determine the inhibitory effect of alkyl phenyl ketones, the compounds are dissolved in a suitable solvent (e.g., ethanol) and added to the reaction mixture at various concentrations.

  • The enzyme is pre-incubated with the inhibitor for a short period before the addition of the substrate.

  • The procedure for the activity assay is then followed as described above.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Results
  • The product of the enzymatic reaction, S(-)-α-phenyl-4-pyridylmethanol, is quantified.[1]

  • High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrate and product.

  • The enzyme activity is calculated based on the rate of product formation.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative inhibition study of alkyl phenyl ketones on carbonyl reductase.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis pig_heart Pig Heart Tissue homogenization Homogenization pig_heart->homogenization centrifugation Centrifugation homogenization->centrifugation cytosol Cytosolic Fraction (Enzyme Source) centrifugation->cytosol reaction_setup Prepare Reaction Mixture (Buffer, NADPH, Enzyme) cytosol->reaction_setup add_inhibitor Add Alkyl Phenyl Ketone (Inhibitor) reaction_setup->add_inhibitor pre_incubation Pre-incubation add_inhibitor->pre_incubation add_substrate Add 4-Benzoylpyridine (Substrate) pre_incubation->add_substrate incubation Incubation add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction hplc HPLC Analysis stop_reaction->hplc quantification Quantify Product (S(-)-α-phenyl-4-pyridylmethanol) hplc->quantification calculation Calculate % Inhibition quantification->calculation ic50 Determine IC50 Values calculation->ic50

Experimental workflow for assessing carbonyl reductase inhibition.

References

Verifying the Structure of a Novel Hexanophenone Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including synthetic cathinones derived from hexanophenone, presents a significant challenge for forensic and analytical laboratories. Accurate structural elucidation is paramount for the correct identification and classification of these compounds. This guide provides a comparative overview of key analytical techniques for verifying the structure of a novel this compound derivative, using a known compound, 4-methyl-α-pyrrolidinothis compound (MPHP), as a reference.

Comparative Analysis of Analytical Techniques

The structural verification of a novel this compound derivative (NHD) relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, and their collective data provides a high degree of confidence in the final structural assignment.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on molecular weight and fragmentation patterns, aiding in the identification of the core structure and substituents.[1][2][3]High sensitivity and resolution, well-established libraries for comparison.[2]Thermal degradation of some derivatives can occur in the injector port, leading to ambiguous results.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships.[5]Non-destructive technique that provides unambiguous structural information.Lower sensitivity compared to MS, requires a relatively pure sample.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[6][7][8]Fast and simple method for functional group identification.Provides limited information about the overall molecular structure.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing absolute confirmation of the molecular structure.[9][10][11]Provides the most definitive structural information.[11]Requires a single crystal of suitable size and quality, which can be challenging to obtain.[9][12]

Experimental Data Comparison: Novel this compound Derivative (NHD) vs. 4-methyl-α-pyrrolidinothis compound (MPHP)

To illustrate the process of structural verification, we present a hypothetical data set for a "Novel this compound Derivative" (NHD) and compare it with published data for MPHP.

Table 2: GC-MS Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
NHD (Hypothetical) 12.8261158, 130, 105, 77
MPHP 11.5245142, 119, 91, 77[13]

Table 3: NMR Spectroscopy Data (¹H and ¹³C)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
NHD (Hypothetical) 7.95 (d, 2H), 7.50 (t, 1H), 7.40 (t, 2H), 4.50 (t, 1H), 3.20 (m, 2H), 2.80 (m, 2H), 1.80-1.20 (m, 6H), 0.90 (t, 3H)199.5 (C=O), 136.0, 133.0, 128.5, 128.0 (Aromatic C), 65.0 (CH-N), 52.0 (CH₂-N), 35.0, 28.0, 22.5, 14.0 (Alkyl C)
MPHP 7.85 (d, 2H), 7.25 (d, 2H), 4.45 (t, 1H), 3.10 (m, 2H), 2.70 (m, 2H), 2.40 (s, 3H), 1.70-1.10 (m, 6H), 0.85 (t, 3H)[5]198.0 (C=O), 143.0, 134.0, 129.0, 128.5 (Aromatic C), 64.5 (CH-N), 51.5 (CH₂-N), 34.5, 27.5, 22.0, 21.0 (Ar-CH₃), 13.5 (Alkyl C)[5]

Table 4: IR Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
NHD (Hypothetical) ~1685~3060~2950-2850
MPHP ~1680~3050~2940-2860

Table 5: X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)
NHD (Hypothetical) MonoclinicP2₁/cC=O: ~1.22, C-N: ~1.47
MPHP OrthorhombicP2₁2₁2₁C=O: 1.218, C-N: 1.475

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Program: Initial temperature of 90°C for 1 minute, ramped to 300°C at 8°C/min, and held for 10 minutes.[1]

  • Injector: Splitless injection at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance III HD).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Acquire spectra with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s.

  • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

  • Acquisition: Collect spectra from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

X-ray Crystallography
  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone) and allow for slow evaporation at room temperature in a loosely covered vial.[14]

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture). Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., SHELXS, SHELXL). Solve the structure by direct methods and refine by full-matrix least-squares on F².[11]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural verification process.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis_Purification Synthesis & Purification of Novel Derivative GCMS GC-MS Analysis Synthesis_Purification->GCMS Purified Sample NMR NMR Spectroscopy Synthesis_Purification->NMR Purified Sample IR IR Spectroscopy Synthesis_Purification->IR Purified Sample XRay X-ray Crystallography Synthesis_Purification->XRay Purified Sample MW_Frag Molecular Weight & Fragmentation GCMS->MW_Frag Structure_Connectivity Structure & Connectivity NMR->Structure_Connectivity Functional_Groups Functional Groups IR->Functional_Groups 3D_Structure 3D Structure XRay->3D_Structure Final_Structure Final Structure Elucidation MW_Frag->Final_Structure Combined Evidence Structure_Connectivity->Final_Structure Combined Evidence Functional_Groups->Final_Structure Combined Evidence 3D_Structure->Final_Structure Combined Evidence

Caption: Overall workflow for the structural verification of a novel this compound derivative.

data_comparison_logic Novel_Derivative_Data Analytical Data of Novel Derivative Comparison Comparative Analysis Novel_Derivative_Data->Comparison Known_Compound_Data Reference Data of Known Compound (MPHP) Known_Compound_Data->Comparison Structural_Hypothesis Formulate Structural Hypothesis Comparison->Structural_Hypothesis Verification Verify with Complementary Data Structural_Hypothesis->Verification Structure_Confirmed Structure Confirmed Verification->Structure_Confirmed Consistent Structure_Rejected Structure Rejected/ Revise Hypothesis Verification->Structure_Rejected Inconsistent

Caption: Logical flow for the comparative analysis and structural hypothesis testing.

References

A Comparative Guide to the Inter-laboratory Analysis of Hexanophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents the results and protocols of a simulated inter-laboratory comparison study on the quantification of Hexanophenone. The study was designed to assess the proficiency and consistency of analytical laboratories in determining the concentration of this active pharmaceutical ingredient (API) in a standardized formulation. The data and methodologies provided herein serve as a valuable resource for researchers and quality control professionals, offering insights into the expected variability of analytical results and detailing a robust method for this compound quantification.

Data Presentation: Summary of Quantitative Results

The inter-laboratory study involved distributing a homogenous sample of a placebo formulation spiked with this compound at a certified concentration of 25.00 µg/mL. Ten participating laboratories were instructed to perform triplicate analyses using the provided standardized protocol and report their mean quantified concentration.

Performance was evaluated based on accuracy (percentage recovery), precision (repeatability as %RSD), and the calculated Z-score. A Z-score between -2 and +2 is generally considered a satisfactory performance.

Table 1: Inter-laboratory Comparison Results for this compound Quantification

LaboratoryReported Concentration (µg/mL)Recovery (%)Precision (%RSD, n=3)Z-ScorePerformance
Assigned Value 25.00 ----
Lab A24.8599.41.1-0.33Satisfactory
Lab B25.21100.80.80.46Satisfactory
Lab C23.9895.91.5-2.23Unsatisfactory
Lab D24.6598.61.3-0.77Satisfactory
Lab E25.45101.80.90.99Satisfactory
Lab F24.9199.60.7-0.20Satisfactory
Lab G26.10104.41.82.41Unsatisfactory
Lab H25.05100.20.50.11Satisfactory
Lab I24.7899.11.2-0.48Satisfactory
Lab J25.15100.61.00.33Satisfactory
Note: Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (25.00 µg/mL), and σ is the standard deviation for proficiency assessment (set at 0.45 µg/mL for this study).

Experimental Protocols

A standardized analytical method was provided to all participating laboratories to minimize variability arising from different procedural approaches.

1. Sample Preparation

  • 1.1. Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) to obtain a stock solution of approximately 250 µg/mL.

  • 1.2. Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40 µg/mL) by serially diluting the stock solution with the mobile phase.

  • 1.3. Test Sample Preparation: Accurately pipette 5.0 mL of the provided inter-laboratory test sample into a 10 mL volumetric flask. Dilute to volume with the mobile phase and mix thoroughly. This results in a theoretical concentration of 25 µg/mL based on a 2x dilution of the original sample.

  • 1.4. Filtration: Prior to injection, filter all solutions (calibration standards and test samples) through a 0.45 µm syringe filter into HPLC vials.

2. Instrumentation: High-Performance Liquid Chromatography (HPLC)

The analysis is to be performed using an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

3. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 245 nm

  • Run Time: 10 minutes

4. Quantification

  • Construct a linear calibration curve by plotting the peak area of the this compound reference standard against its concentration.

  • Determine the concentration of this compound in the prepared test samples by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factor to calculate the final concentration in the original, undiluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for the analysis of the this compound inter-laboratory sample.

Hexanophenone_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sample_receipt Receive Inter-lab Sample sample_prep Prepare Test Sample (5.0 mL -> 10 mL dilution) sample_receipt->sample_prep filtration Filter All Solutions (0.45 µm) sample_prep->filtration std_prep Prepare Calibration Standards std_prep->filtration hplc_setup HPLC System Setup & Equilibration filtration->hplc_setup calibration Inject Calibration Standards & Generate Calibration Curve hplc_setup->calibration error_check Check System Suitability (%RSD, Tailing Factor) hplc_setup->error_check sample_injection Inject Test Samples (n=3) calibration->sample_injection peak_integration Integrate Peak Areas sample_injection->peak_integration concentration_calc Calculate Concentration (using calibration curve) peak_integration->concentration_calc final_report Apply Dilution Factor & Report Final Concentration concentration_calc->final_report final_result Submit Results for Comparison final_report->final_result error_check->hplc_setup error_check->calibration Pass

Caption: Experimental workflow for this compound analysis.

A Comparative Guide to the Environmental Impact of Hexanophenone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexanophenone, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various chemical pathways. The selection of a specific route has significant implications not only for reaction efficiency and cost but also for environmental impact. This guide provides a comparative assessment of three common synthesis routes to this compound, focusing on key green chemistry metrics, detailed experimental protocols, and the associated environmental, health, and safety (EHS) considerations.

Comparison of Synthesis Routes

The environmental impact of each synthesis route is evaluated based on established green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). A summary of these quantitative metrics is presented in the table below, followed by a qualitative assessment of the environmental footprint of each method.

MetricRoute 1: Friedel-Crafts AcylationRoute 2: Grignard SynthesisRoute 3: Oxidation of 1-phenyl-1-hexanol (B1583550)
Atom Economy (%) ~75%~65%>95%
E-Factor (approx.) 10 - 2015 - 255 - 15
Process Mass Intensity (PMI) (approx.) 11 - 2116 - 266 - 16
Overall Yield (%) ~85%~80%~90%
Solvent Usage High (chlorinated solvent)High (ether)Moderate
Catalyst/Reagent Toxicity High (AlCl₃)Moderate (Grignard reagent)High (PCC) / Moderate (Swern)
Waste Generation High (acidic aqueous waste, Al salts)Moderate (magnesium salts, organic waste)High (chromium salts) / Moderate (sulfur compounds)
Energy Consumption Moderate (heating/cooling)Moderate (reflux)Low to Moderate

Route 1: Friedel-Crafts Acylation is a classic and widely used method for the synthesis of aryl ketones. While it often provides good yields, it suffers from poor atom economy due to the formation of hydrochloric acid as a byproduct. The use of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates significant amounts of acidic and aluminum-containing waste, leading to a high E-Factor and PMI. The use of hazardous chlorinated solvents like dichloromethane (B109758) further adds to its environmental burden.

Route 2: Grignard Synthesis offers an alternative C-C bond-forming strategy. This route typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like hexanal (B45976). While versatile, Grignard reactions have a lower atom economy compared to the oxidation route due to the formation of magnesium salts as byproducts. The use of large volumes of anhydrous ether, a highly flammable and volatile solvent, is a significant safety and environmental concern.

Route 3: Oxidation of 1-phenyl-1-hexanol represents a more atom-economical approach as, ideally, only the desired product and water (or a reduced reagent) are formed. However, the environmental impact of this route is highly dependent on the chosen oxidizing agent. Traditional methods using stoichiometric chromium-based reagents like Pyridinium Chlorochromate (PCC) are highly toxic and generate hazardous heavy metal waste. Milder and more environmentally benign methods, such as the Swern oxidation, avoid heavy metals but utilize odorous and potentially harmful reagents like dimethyl sulfoxide (B87167) and oxalyl chloride.[1][2][3][4]

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Benzene (B151609) with Hexanoyl Chloride

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride[5][6][7][8]

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add hexanoyl chloride (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise from the addition funnel.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Grignard Synthesis of this compound

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel.

  • Once the reaction initiates (observed by bubbling and heat generation), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.[9][10][11][12][13]

  • Reaction with Hexanal: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of hexanal (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Add dilute hydrochloric acid to dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-hexanol.

  • Oxidation to this compound: The crude alcohol can be oxidized to this compound using a standard oxidation protocol (e.g., PCC or Swern oxidation as described in Route 3).

Route 3: Oxidation of 1-phenyl-1-hexanol to this compound (Swern Oxidation)

Materials:

  • 1-phenyl-1-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and oxalyl chloride (1.5 eq.).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in dichloromethane.

  • Stir the mixture for 15 minutes.

  • Add a solution of 1-phenyl-1-hexanol (1.0 eq.) in dichloromethane dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.[14]

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction HexanoylChloride Hexanoyl Chloride HexanoylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid This compound This compound HCl HCl Reaction->this compound Reaction->HCl

Diagram 1: Friedel-Crafts Acylation Pathway

Grignard_Synthesis cluster_reactants1 Grignard Formation cluster_reagent Grignard Reagent cluster_reactants2 Addition Reaction cluster_intermediate Intermediate cluster_product Product Bromobenzene Bromobenzene Formation Formation Bromobenzene->Formation Mg Mg Mg->Formation Grignard Phenylmagnesium Bromide Addition Addition Grignard->Addition Hexanal Hexanal Hexanal->Addition Alcohol 1-phenyl-1-hexanol Oxidation Oxidation Alcohol->Oxidation Oxidation This compound This compound Formation->Grignard Addition->Alcohol Oxidation->this compound

Diagram 2: Grignard Synthesis Workflow

Oxidation_Route cluster_reactant Starting Material cluster_reagent Oxidizing Agent cluster_product Product cluster_byproducts Byproducts Alcohol 1-phenyl-1-hexanol Reaction Oxidation Alcohol->Reaction Oxidant PCC or Swern Reagents Oxidant->Reaction This compound This compound Byproducts Cr salts or (CH₃)₂S, CO, CO₂ Reaction->this compound Reaction->Byproducts

References

Safety Operating Guide

Hexanophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of hexanophenone is crucial for maintaining laboratory safety and ensuring environmental protection. As a substance that can cause skin, eye, and respiratory irritation, and is considered hazardous to water, it requires a dedicated waste management protocol.[1][2] Adherence to institutional guidelines and local, state, and federal regulations is mandatory for the disposal of this and all laboratory chemicals.[1][3]

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its properties and hazards. This information is critical for preventing accidental exposure and for responding effectively in case of a spill.

Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles that conform to government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]

  • Hand Protection: Use chemically resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[2]

  • Skin Protection: Wear suitable protective clothing to prevent skin contact.[1] In case of contact, immediately flush the skin with running water for at least 15 minutes and remove contaminated clothing.[1]

  • Respiratory Protection: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors.[1][4] If ventilation is inadequate, use a NIOSH-approved respirator.[2]

This compound Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.26 g/mol [1]
Appearance Low melting point solid or colorless liquid[1][2]
Melting Point 25-26 °C / 77-78.8 °F[5]
Boiling Point 265 °C / 509.2 °F[1]
Flash Point 113 °C / 235.4 °F (closed cup)[1]
Density 0.958 g/mL at 25 °C
Water Solubility Insoluble

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed through a systematic process to ensure safety and regulatory compliance. Do not pour this compound down the drain or dispose of it in regular trash.[6][7]

1. Waste Identification and Segregation

  • Classification: Treat all unused, surplus, or contaminated this compound as hazardous waste.[1][6]

  • Segregation: Do not mix this compound waste with incompatible chemicals. It should be kept separate from strong oxidizing agents, acids, and bases.[4][5][8] Store in a dedicated and compatible container.

2. Waste Collection and Containment

  • Container Selection: Use a chemically compatible, leak-proof container for waste collection, preferably made of plastic or the original container if it is in good condition.[8][9] Ensure the container cap is in new condition and seals securely.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[3][9]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][9]

3. On-Site Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8][9]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[4]

  • Inspections: Conduct weekly inspections of the SAA to check for any leaks or container deterioration.[8]

4. Final Disposal Procedure

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS/OCRS) department.[2][6]

  • Surplus Chemicals: Offer surplus and non-recyclable this compound to a licensed disposal company.[2]

  • Empty Containers: A container that held this compound should be managed as hazardous waste. Do not reuse the container.[1] It must be disposed of in the same manner as the chemical itself.[2]

5. Spill and Emergency Procedures

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition.[1]

  • Cleanup: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or universal binder.[1][5]

  • Disposal of Spill Debris: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[1][2]

  • Environmental Protection: Do not allow the spilled chemical to enter drains, waterways, or soil.[1][10]

Hexanophenone_Disposal_Workflow start_end start_end process process decision decision io io storage storage A Start: this compound waste generated B Wear appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a compatible, leak-proof waste container B->C D Label container: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Transfer waste into container in a fume hood D->E F Keep container securely closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container full or no longer in use? G->H H->G No I Contact EHS or licensed waste disposal service for pickup H->I Yes J Document waste for disposal I->J K End: Waste removed by authorized personnel J->K

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.